Product packaging for Suberyldicholine(Cat. No.:)

Suberyldicholine

Cat. No.: B1201299
M. Wt: 346.5 g/mol
InChI Key: FUORNAZLBFNKKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Suberyldicholine, also known as this compound, is a useful research compound. Its molecular formula is C18H38N2O4+2 and its molecular weight is 346.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H38N2O4+2 B1201299 Suberyldicholine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H38N2O4+2

Molecular Weight

346.5 g/mol

IUPAC Name

trimethyl-[2-[8-oxo-8-[2-(trimethylazaniumyl)ethoxy]octanoyl]oxyethyl]azanium

InChI

InChI=1S/C18H38N2O4/c1-19(2,3)13-15-23-17(21)11-9-7-8-10-12-18(22)24-16-14-20(4,5)6/h7-16H2,1-6H3/q+2

InChI Key

FUORNAZLBFNKKX-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCOC(=O)CCCCCCC(=O)OCC[N+](C)(C)C

Synonyms

is-(2-trimethylaminoethyl)suberate diiodide
corconium
subecholine
suberyldicholine

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Suberyldicholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suberyldicholine, also known as succinylcholine, is a potent depolarizing neuromuscular blocking agent. Its mechanism of action is centered on its structural similarity to the endogenous neurotransmitter acetylcholine (ACh). By acting as a persistent agonist at the nicotinic acetylcholine receptor (nAChR) on the motor endplate, this compound induces a state of prolonged depolarization, leading to muscle paralysis. This technical guide provides an in-depth exploration of the molecular interactions, signaling pathways, and key quantitative parameters governing the action of this compound. Detailed methodologies for the experimental techniques used to elucidate this mechanism are also presented.

Introduction

This compound is a quaternary ammonium compound that functions as a short-acting muscle relaxant. Structurally, it can be conceptualized as two acetylcholine molecules linked together. This configuration is key to its pharmacological activity at the neuromuscular junction. Understanding its precise mechanism of action is critical for its safe and effective use in clinical settings and for the development of novel neuromuscular blocking agents.

Mechanism of Action

The primary target of this compound is the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel located on the postsynaptic membrane of the neuromuscular junction.[1][2] The binding of this compound to the α-subunits of the nAChR mimics the action of acetylcholine, triggering the opening of the ion channel.[1]

Phase I Block: Depolarization

Upon binding to the nAChR, this compound causes a rapid influx of sodium ions (Na+) and a smaller efflux of potassium ions (K+) through the channel pore. This leads to depolarization of the motor endplate.[2] Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase in the synaptic cleft, this compound is resistant to this enzyme.[2] Its metabolism is primarily carried out by plasma pseudocholinesterase, a process that is significantly slower.[3]

This resistance to rapid degradation results in a sustained presence of the agonist at the receptor, leading to prolonged depolarization of the postsynaptic membrane. This persistent depolarization initially manifests as transient muscle fasciculations. Following this initial excitatory phase, the voltage-gated sodium channels in the surrounding muscle membrane become inactivated and are unable to reset, leading to a state of flaccid paralysis. This is known as a Phase I block.[1][2]

Phase II Block: Desensitization

With prolonged or repeated administration of this compound, the postsynaptic membrane may gradually repolarize. However, despite repolarization, the nAChRs can become desensitized and unresponsive to acetylcholine. This phenomenon, known as a Phase II block, resembles the neuromuscular blockade produced by non-depolarizing agents. The exact mechanism of Phase II block is complex and is thought to involve conformational changes in the receptor that render it insensitive to agonists.[2]

Signaling Pathway

The binding of this compound to the nicotinic acetylcholine receptor initiates a cascade of events leading to muscle contraction, followed by paralysis. The signaling pathway is depicted below.

Suberyldicholine_Signaling_Pathway This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds to α-subunits Ion_Channel_Opening Ion Channel Opening nAChR->Ion_Channel_Opening Conformational Change Na_Influx Na+ Influx Ion_Channel_Opening->Na_Influx K_Efflux K+ Efflux Ion_Channel_Opening->K_Efflux Depolarization Motor Endplate Depolarization Na_Influx->Depolarization K_Efflux->Depolarization VGSC_Inactivation Voltage-Gated Na+ Channel Inactivation Depolarization->VGSC_Inactivation Prolonged Fasciculations Muscle Fasciculations Depolarization->Fasciculations Paralysis Flaccid Paralysis VGSC_Inactivation->Paralysis

Figure 1. Signaling pathway of this compound at the neuromuscular junction.

Quantitative Data

The interaction of this compound with nicotinic acetylcholine receptors has been quantified through various experimental approaches. The following tables summarize key quantitative parameters.

ParameterValueReceptor SubtypeSpeciesReference
EC50 10.8 µM (95% CI: 9.8-11.9 µM)Muscle-type nAChRHuman[4]
IC50 > 100 µMNeuronal nAChR (α3β2, α3β4, α4β2, α7)Human[4]

Table 1. Potency and Inhibition Constants of Succinylcholine.

LigandDissociation Constant (Kd)ReceptorSpeciesReference
Acetylcholine106 ± 6 µMMuscle nAChR (closed state)Mouse[5]
Choline4.1 ± 0.5 mMMuscle nAChR (closed state)Mouse[5]

Table 2. Comparative Dissociation Constants of nAChR Agonists. Note: While a direct Kd for this compound was not found in the reviewed literature, the EC50 value provides a functional measure of its high potency at the muscle-type nAChR. The lower affinity of this compound for the resting receptor compared to acetylcholine has been noted qualitatively.

Experimental Protocols

The quantitative data presented in this guide were primarily obtained through electrophysiological and ligand binding assays. The following sections provide detailed methodologies for these key experiments.

Two-Electrode Voltage Clamp Recording

This technique is used to measure the ion flow across the membrane of a cell expressing the receptor of interest in response to the application of a ligand.

Objective: To determine the EC50 of this compound at the human muscle-type nAChR.

Experimental Workflow:

TEVC_Workflow Oocyte_Prep Xenopus laevis Oocyte Preparation and cRNA Injection (human muscle nAChR subunits) Incubation Incubation (2-7 days at 18°C) Oocyte_Prep->Incubation Voltage_Clamp Two-Electrode Voltage Clamp (Holding potential: -80 mV) Incubation->Voltage_Clamp Drug_Application Application of this compound (Concentration series) Voltage_Clamp->Drug_Application Data_Acquisition Current Response Measurement (Peak inward current) Drug_Application->Data_Acquisition Data_Analysis Concentration-Response Curve Fitting (Hill equation) to determine EC50 Data_Acquisition->Data_Analysis

Figure 2. Experimental workflow for Two-Electrode Voltage Clamp recording.

Methodology:

  • Oocyte Preparation and cRNA Injection: Xenopus laevis oocytes are harvested and injected with complementary RNA (cRNA) encoding the subunits of the human muscle-type nicotinic acetylcholine receptor.[4]

  • Incubation: The injected oocytes are incubated for 2-7 days at 18°C to allow for receptor expression on the cell membrane.

  • Voltage Clamp Setup: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with 3 M KCl. The membrane potential is clamped at a holding potential of -80 mV using a voltage-clamp amplifier.[4]

  • Drug Application: A concentration series of this compound is applied to the oocyte via a perfusion system.

  • Data Acquisition: The resulting inward current generated by the influx of cations through the activated nAChRs is recorded. The peak current amplitude is measured for each concentration of this compound.[4]

  • Data Analysis: The peak currents are plotted against the logarithm of the this compound concentration, and the data are fitted to the Hill equation to determine the EC50 value, which is the concentration of this compound that elicits a half-maximal response.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of an unlabeled ligand (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the binding affinity (Ki) of this compound for nicotinic acetylcholine receptors.

Methodology:

  • Membrane Preparation: Tissues or cells expressing the nAChR of interest are homogenized and centrifuged to isolate a membrane fraction rich in the receptors.

  • Assay Setup: A series of tubes are prepared containing:

    • A fixed concentration of a radiolabeled antagonist (e.g., [3H]-epibatidine or [125I]-α-bungarotoxin).

    • Increasing concentrations of unlabeled this compound (the competitor).

    • The prepared membrane fraction.

  • Incubation: The mixture is incubated at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter that traps the membranes.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The binding affinity (Ki) of this compound is then calculated using the Cheng-Prusoff equation.

Conclusion

The mechanism of action of this compound is well-characterized, involving its function as a persistent agonist at the nicotinic acetylcholine receptor, leading to a depolarizing neuromuscular blockade. The quantitative data on its potency and the detailed experimental protocols for its characterization provide a robust framework for researchers in pharmacology and drug development. Further research may focus on the precise molecular determinants of its interaction with different nAChR subtypes and the continued development of neuromuscular blocking agents with improved safety and efficacy profiles.

References

Suberyldicholine: A Technical Guide to its Function as a Nicotinic Acetylcholine Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of suberyldicholine, a potent bis-quaternary ammonium agonist of nicotinic acetylcholine receptors (nAChRs). It covers its pharmacological profile, the intracellular signaling pathways it activates, and the experimental protocols used for its characterization.

Pharmacological Profile of this compound

This compound is a powerful research tool used to investigate the function of nAChRs, particularly the muscle-type receptor. Structurally, it acts as a cholinomimetic, binding to and activating nAChRs. Its primary mechanism of action is to induce a conformational change in the receptor, leading to the opening of its intrinsic ion channel.[1][2]

This compound is recognized as a potent agonist, binding with high affinity to the two agonist sites present on the receptor.[3][4] This binding event triggers a rapid influx of cations, primarily Na⁺ and Ca²⁺, resulting in the depolarization of the postsynaptic membrane.[5]

1.1. Quantitative Pharmacological Data

The potency and binding affinity of this compound have been most extensively characterized at the muscle-type nAChR from the Torpedo electric organ, which serves as a model system for the mammalian neuromuscular junction.[6] The available quantitative data are summarized below.

Receptor SubtypeLigandParameterValueSpecies/SystemReference
Muscle-type (α₂βγδ)This compoundK_d_ (Binding Affinity)~15 nMTorpedo californica[3][4]
Muscle-type (α₂βγδ)This compoundEC₅₀ (Functional Potency)0.4 µMTorpedo (expressed in Xenopus oocytes)[3][7]
Muscle-type (α₂βγδ)AcetylcholineEC₅₀ (Functional Potency)1.8 µMTorpedo (expressed in Xenopus oocytes)[3]

Note: Data for this compound's activity on specific neuronal nAChR subtypes (e.g., α4β2, α7) is not extensively available in the cited literature.

Nicotinic Acetylcholine Receptor Signaling Pathway

The activation of nAChRs by an agonist like this compound initiates a rapid cascade of events, beginning with ion channel gating and leading to cellular responses. The canonical signaling pathway is depicted below.

  • Agonist Binding : this compound binds to the orthosteric site at the interface between receptor subunits.[8]

  • Channel Opening : This binding induces a conformational change, opening the central ion pore.[5]

  • Ion Influx : The open channel allows for the rapid influx of cations, primarily Na⁺ and Ca²⁺, down their electrochemical gradients.[5] The high Ca²⁺ permeability of certain nAChR subtypes, like the α7 receptor, is a critical aspect of their signaling function.[3]

  • Membrane Depolarization : The influx of positive ions leads to the depolarization of the cell membrane, generating an excitatory postsynaptic potential (EPSP).

  • Downstream Signaling : The increase in intracellular Ca²⁺ acts as a second messenger, triggering various downstream signaling cascades. These can include the activation of the phosphoinositide 3-kinase (PI3K)-Akt pathway, which is implicated in neuroprotection and cell survival.[3][7]

G sub This compound (Agonist) nAChR Nicotinic Receptor (nAChR) sub->nAChR Binds to gate Ion Channel Opening nAChR->gate Activates influx Cation Influx (Na⁺, Ca²⁺) gate->influx depol Membrane Depolarization influx->depol calcium ↑ Intracellular Ca²⁺ influx->calcium pi3k PI3K-Akt Pathway calcium->pi3k Activates response Cellular Response (e.g., Neuroprotection) pi3k->response

Caption: Canonical nAChR signaling pathway initiated by agonist binding.

Experimental Protocols

Characterizing the interaction of this compound with nAChRs involves a combination of binding and functional assays.

3.1. Radioligand Competition Binding Assay

This technique is used to determine the binding affinity (K_i_ or K_d_) of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Methodology:

  • Membrane Preparation : Tissues or cells expressing the nAChR of interest are homogenized and centrifuged to isolate membrane fractions containing the receptor. The protein concentration is determined using a standard assay (e.g., BCA assay).[9]

  • Assay Setup : In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]acetylcholine or [³H]epibatidine) and varying concentrations of the unlabeled competitor (this compound).[10]

  • Incubation : The mixture is incubated at a specific temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).[9]

  • Separation : Receptor-bound radioligand is separated from the unbound radioligand via rapid vacuum filtration through glass fiber filters. The filters trap the membranes while allowing the unbound ligand to pass through.[9][10]

  • Washing : Filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.[9]

  • Quantification : The radioactivity trapped on the filters is measured using a scintillation counter.[9]

  • Data Analysis : The data are plotted as the percentage of specific binding versus the log concentration of the competitor. Non-linear regression is used to fit the data to a sigmoidal curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of radioligand binding). The K_i_ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[10]

G prep Prepare Receptor Membranes incubate Incubate: Membranes + Radioligand + this compound prep->incubate filter Vacuum Filtration (Separate Bound/Free) incubate->filter count Scintillation Counting filter->count analyze Data Analysis (Calculate IC₅₀ & K_i_) count->analyze result Binding Affinity (K_i_) analyze->result

Caption: Workflow for a radioligand competition binding assay.

3.2. Two-Electrode Voltage Clamp (TEVC) Assay

TEVC is a powerful electrophysiological technique used to measure the functional properties (e.g., potency as EC₅₀, efficacy) of an agonist by recording the ion currents it evokes in a large cell, typically a Xenopus laevis oocyte, expressing the receptor of interest.[11]

Methodology:

  • Oocyte Preparation : Xenopus laevis oocytes are harvested and prepared for injection.

  • cRNA Injection : Oocytes are injected with cRNA encoding the specific nAChR subunits (e.g., α, β, γ, δ for the muscle-type receptor).[12]

  • Receptor Expression : The oocytes are incubated for 2-7 days to allow for the translation and assembly of functional nAChR channels on the plasma membrane.

  • Voltage Clamping : An oocyte is placed in a recording chamber and impaled with two microelectrodes: one to measure the membrane potential and one to inject current. The amplifier maintains, or "clamps," the membrane potential at a fixed holding potential (e.g., -60 mV).

  • Agonist Application : A solution containing a known concentration of this compound is perfused over the oocyte.

  • Current Recording : The binding of this compound to the nAChRs opens the ion channels, causing an inward current. The amplifier injects an equal and opposite current to maintain the holding potential, and this injected current is recorded.

  • Data Analysis : Peak current amplitudes are measured for a range of this compound concentrations. The data are plotted as current response versus log agonist concentration and fitted with a sigmoidal function to determine the EC₅₀ (the concentration that elicits a half-maximal response) and the maximum response (E_max_).

G inject Inject Oocytes with nAChR cRNA express Incubate (2-7 days) for Receptor Expression inject->express clamp Mount & Impale Oocyte (Two-Electrode Clamp) express->clamp perfuse Perfuse this compound (Agonist) clamp->perfuse record Record Inward Current perfuse->record analyze Data Analysis (Calculate EC₅₀ & E_max_) record->analyze result Functional Potency (EC₅₀) analyze->result

Caption: Workflow for a two-electrode voltage clamp (TEVC) experiment.

Receptor Selectivity Profile

This compound is a particularly potent agonist at the muscle-type nAChR.[3][7] Its bis-quaternary structure allows it to effectively engage with the agonist binding sites on this receptor subtype. In contrast to its high potency at muscle receptors, its activity at various neuronal nAChR subtypes is less well-defined in the literature. This high degree of selectivity for the muscle-type receptor makes it an invaluable tool for studies of the neuromuscular junction.

G sub This compound muscle Muscle-Type nAChR (e.g., Torpedo α₂βγδ) sub->muscle High Potency (EC₅₀ = 0.4 µM) neuronal1 Neuronal nAChR (e.g., α4β2) sub->neuronal1 Poorly Characterized neuronal2 Neuronal nAChR (e.g., α7) sub->neuronal2 Poorly Characterized

Caption: Selectivity profile of this compound for nAChR subtypes.

References

An In-depth Technical Guide to the Discovery and Synthesis of Suberyldicholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suberyldicholine, a synthetic dicholine ester of suberic acid, is a notable cholinergic agonist with activity at both nicotinic and muscarinic acetylcholine receptors. This technical guide provides a comprehensive overview of its discovery, chemical synthesis, and pharmacological properties. Detailed experimental protocols for its synthesis and for key pharmacological assays are presented. Quantitative data on its binding affinity and functional potency at various acetylcholine receptor subtypes are summarized. Furthermore, the signaling pathways activated by this compound at both nicotinic and muscarinic receptors are illustrated. This document serves as a core technical resource for researchers and professionals in drug development and neuroscience.

Discovery and Historical Context

The exploration of synthetic analogs of acetylcholine in the mid-20th century led to the discovery of a class of polymethylene-bis-choline ethers and esters. Within this chemical family, this compound (the dicholine ester of suberic acid) emerged as a potent neuromuscular blocking agent. Its discovery is closely linked to that of succinylcholine (suxamethonium), a structurally similar compound first synthesized in 1906 and characterized for its muscle relaxant properties in 1949.[1][2] The early investigations into these compounds were driven by the desire to understand the structure-activity relationships of molecules that interact with the cholinergic system, particularly at the neuromuscular junction.

Chemical Synthesis of this compound

The synthesis of this compound, as a dicholine ester of a dicarboxylic acid, can be achieved through several related synthetic routes. A common and effective method involves the esterification of suberoyl chloride with choline chloride.

Synthesis Protocol

This protocol details the synthesis of this compound dichloride.

Materials:

  • Suberoyl chloride

  • Choline chloride

  • Anhydrous chloroform

  • Anhydrous ethanol

  • Pyridine

  • Distilled water

  • Anhydrous calcium chloride

Procedure:

  • Preparation of Anhydrous Chloroform: Commercially available chloroform is dried over anhydrous calcium chloride overnight and then filtered.

  • Reaction Setup: A reaction flask equipped with a condenser, drying tube, and a stirring mechanism is charged with choline chloride and anhydrous chloroform.

  • Azeotropic Water Removal: The mixture is heated to reflux to azeotropically remove any residual water.

  • Esterification: After cooling, suberoyl chloride is added dropwise to the stirred suspension of choline chloride in chloroform at a controlled temperature (e.g., 50-60 °C). The reaction is allowed to proceed for several hours.

  • pH Adjustment and Precipitation: The reaction mixture is cooled, and pyridine is added dropwise to neutralize the generated HCl and adjust the pH. Anhydrous ethanol is then added to dissolve the product. The subsequent addition of distilled water precipitates the this compound dichloride as a white solid.

  • Purification: The crude product is collected by filtration, washed with ethanol, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Pharmacological Properties and Mechanism of Action

This compound exerts its physiological effects by acting as an agonist at acetylcholine receptors. Its primary and most well-characterized action is at the nicotinic acetylcholine receptors (nAChRs) of the neuromuscular junction, leading to muscle paralysis. It also exhibits activity at muscarinic acetylcholine receptors (mAChRs).

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

At the neuromuscular junction, this compound binds to the α-subunits of the nAChR, mimicking the action of acetylcholine.[3] This binding initially causes the ion channel to open, leading to a depolarization of the motor endplate and transient muscle fasciculations. However, unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, this compound is a poorer substrate for this enzyme.[4][5] Its prolonged presence in the synaptic cleft leads to persistent depolarization of the endplate. This sustained depolarization inactivates voltage-gated sodium channels in the surrounding muscle membrane, rendering the muscle fiber refractory to further stimulation and resulting in flaccid paralysis.

This compound also acts as an open channel blocker at the nAChR, further contributing to the interruption of neuromuscular transmission.[6][7]

Interaction with Muscarinic Acetylcholine Receptors (mAChRs)

The interaction of this compound with muscarinic receptors is less extensively characterized than its nicotinic effects. Muscarinic receptors are G-protein coupled receptors (GPCRs) that are broadly classified into five subtypes (M1-M5). The odd-numbered subtypes (M1, M3, M5) typically couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium. The even-numbered subtypes (M2, M4) primarily couple to Gi/o proteins, which inhibit adenylyl cyclase and modulate ion channel activity.[8][9] The specific subtypes of muscarinic receptors that this compound interacts with and its potency and efficacy at these receptors require further investigation to be fully elucidated.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the interaction of this compound and its close analog, succinylcholine, with acetylcholine receptors. It is important to note that data for this compound is limited, and data for succinylcholine is often used as a reference.

Table 1: Quantitative Data for Nicotinic Acetylcholine Receptors

LigandReceptor SubtypeParameterValueSpecies/TissueReference
SuccinylcholineMuscle nAChRPotency vs. ACh~7.6-fold less potentFrog[6]
SuccinylcholineMuscle nAChRAffinity (resting) vs. ACh~2.9-fold lowerFrog[6]
SuccinylcholineMuscle nAChROpen Channel Block (K_eq)~200 µMFrog[6]

Table 2: Quantitative Data for Muscarinic Acetylcholine Receptors

LigandReceptor SubtypeParameterValueSpecies/TissueReference
This compoundM1, M2, M3, M4, M5Ki, EC50/IC50Data not available--

Experimental Protocols

Radioligand Binding Assay for nAChRs

This protocol describes a competitive inhibition radioligand binding assay to determine the binding affinity (Ki) of this compound for nAChRs.

Materials:

  • Membrane preparation from tissue or cells expressing the nAChR subtype of interest.

  • Radiolabeled ligand with known affinity for the nAChR (e.g., [³H]-epibatidine).

  • This compound solutions of varying concentrations.

  • Assay buffer (e.g., phosphate-buffered saline).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Incubation: In a microtiter plate, incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.

  • Equilibration: Allow the binding to reach equilibrium (time and temperature dependent on the specific receptor and ligands).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the this compound concentration. The IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) can be determined from this curve. The Ki can then be calculated using the Cheng-Prusoff equation.

Patch-Clamp Electrophysiology for nAChR Channel Block

This protocol outlines the whole-cell patch-clamp technique to study the open channel block of nAChRs by this compound.

Materials:

  • Cells expressing the nAChR subtype of interest.

  • Patch-clamp amplifier and data acquisition system.

  • Micropipettes.

  • Intracellular and extracellular solutions.

  • Acetylcholine (agonist).

  • This compound solutions of varying concentrations.

Procedure:

  • Cell Preparation: Culture cells on coverslips suitable for microscopy.

  • Pipette Preparation: Pull micropipettes from borosilicate glass and fire-polish the tips. Fill the pipette with the intracellular solution.

  • Giga-seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.

  • Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -60 mV).

  • Agonist Application: Apply a brief pulse of acetylcholine to elicit an inward current through the nAChRs.

  • Co-application of this compound: Co-apply acetylcholine with varying concentrations of this compound and record the resulting currents.

  • Data Analysis: Analyze the reduction in the peak current and the appearance of "flicker" in the single-channel recordings, which are characteristic of open channel block. The equilibrium constant (K_eq) for the block can be determined by fitting the data to appropriate models.[6]

Calcium Imaging for mAChR Activation

This protocol describes a method to assess the activation of Gq-coupled muscarinic receptors (M1, M3, M5) by this compound by measuring changes in intracellular calcium concentration.

Materials:

  • Cells expressing the mAChR subtype of interest.

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • This compound solutions of varying concentrations.

  • Fluorescence microscope or plate reader with appropriate filters.

Procedure:

  • Cell Loading: Incubate the cells with the calcium indicator dye to allow it to enter the cells and be cleaved to its active form.

  • Baseline Measurement: Measure the baseline fluorescence of the cells before stimulation.

  • Stimulation: Add varying concentrations of this compound to the cells.

  • Fluorescence Measurement: Record the changes in fluorescence over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is measured. For single-wavelength dyes like Fluo-4, the change in fluorescence intensity is measured.

  • Data Analysis: Plot the change in fluorescence (or fluorescence ratio) as a function of this compound concentration to generate a dose-response curve and determine the EC50 for calcium mobilization.

Cholinesterase Activity Assay

This protocol, based on Ellman's method, can be used to determine the rate of hydrolysis of this compound by cholinesterases.

Materials:

  • Purified cholinesterase (e.g., acetylcholinesterase or butyrylcholinesterase).

  • This compound solution.

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Phosphate buffer.

  • Spectrophotometer.

Procedure:

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing the phosphate buffer and DTNB.

  • Enzyme Addition: Add the cholinesterase solution to the cuvette.

  • Substrate Addition: Initiate the reaction by adding the this compound solution.

  • Spectrophotometric Measurement: Immediately measure the change in absorbance at 412 nm over time. The hydrolysis of the thioester bond in this compound releases a thiol group that reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid, which absorbs at 412 nm.

  • Data Analysis: The rate of the reaction can be calculated from the initial linear portion of the absorbance versus time plot using the molar extinction coefficient of the product.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways activated by this compound.

Nicotinic Acetylcholine Receptor Signaling Pathway

nAChR_Signaling This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds to α-subunits IonChannel Ion Channel Opening nAChR->IonChannel Conformational Change IonInflux Na+ Influx, K+ Efflux IonChannel->IonInflux Depolarization Membrane Depolarization IonInflux->Depolarization MuscleContraction Transient Muscle Fasciculation Depolarization->MuscleContraction Initial Effect NaChannelInactivation Voltage-gated Na+ Channel Inactivation Depolarization->NaChannelInactivation Sustained Effect Paralysis Flaccid Paralysis NaChannelInactivation->Paralysis

Nicotinic Acetylcholine Receptor Signaling Pathway for this compound.
Muscarinic Acetylcholine Receptor (Gq-coupled) Signaling Pathway

mAChR_Gq_Signaling This compound This compound mAChR Muscarinic Receptor (M1, M3, M5) This compound->mAChR Binds Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates CaRelease Ca2+ Release ER->CaRelease CellularResponse Cellular Response CaRelease->CellularResponse PKC->CellularResponse

Gq-coupled Muscarinic Acetylcholine Receptor Signaling.
Muscarinic Acetylcholine Receptor (Gi-coupled) Signaling Pathway

mAChR_Gi_Signaling This compound This compound mAChR Muscarinic Receptor (M2, M4) This compound->mAChR Binds Gi Gi Protein mAChR->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse

Gi-coupled Muscarinic Acetylcholine Receptor Signaling.
Experimental Workflow for Synthesis and Characterization

Workflow cluster_synthesis Synthesis cluster_characterization Pharmacological Characterization Reactants Suberoyl Chloride + Choline Chloride Reaction Esterification Reactants->Reaction Purification Precipitation & Recrystallization Reaction->Purification Product This compound Purification->Product BindingAssay Radioligand Binding Assay Product->BindingAssay PatchClamp Patch-Clamp Electrophysiology Product->PatchClamp CalciumImaging Calcium Imaging Product->CalciumImaging EnzymeAssay Cholinesterase Activity Assay Product->EnzymeAssay Ki Determine Ki BindingAssay->Ki EC50 Determine EC50/IC50 PatchClamp->EC50 ChannelBlock Characterize Channel Block PatchClamp->ChannelBlock CalciumImaging->EC50 HydrolysisRate Determine Hydrolysis Rate EnzymeAssay->HydrolysisRate

Workflow for the Synthesis and Pharmacological Characterization of this compound.

Conclusion

This compound remains a valuable pharmacological tool for studying the cholinergic system. Its distinct properties as a nicotinic receptor agonist and open channel blocker, coupled with its potential interactions with muscarinic receptors, make it a compound of continued interest in neuroscience and pharmacology. This technical guide provides a foundational resource for researchers, consolidating key information on its discovery, synthesis, and mechanism of action, and offering detailed protocols for its further investigation. The need for more comprehensive quantitative data, particularly regarding its interaction with various muscarinic receptor subtypes, highlights an area for future research that could further elucidate the full pharmacological profile of this compound.

References

An In-depth Technical Guide to the Pharmacological Properties of Suberyldicholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suberyldicholine is a synthetic bis-quaternary ammonium compound that acts as a potent agonist at nicotinic acetylcholine receptors (nAChRs). Structurally, it is an analog of the endogenous neurotransmitter acetylcholine and is closely related to the well-known depolarizing neuromuscular blocking agent, succinylcholine. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, receptor binding characteristics, potency, and the experimental methodologies used to elucidate these properties.

Core Pharmacological Properties

This compound's primary pharmacological effect is the excitation of nicotinic acetylcholine receptors, leading to depolarization of the cell membrane. Its actions are most prominent at the neuromuscular junction, resulting in skeletal muscle fasciculation and subsequent paralysis.

Mechanism of Action

This compound is a direct-acting agonist at nicotinic acetylcholine receptors, meaning it binds to the same site as acetylcholine to activate the receptor.[1] This binding prompts a conformational change in the receptor, opening its intrinsic ion channel. The influx of sodium ions and efflux of potassium ions through this channel leads to depolarization of the post-synaptic membrane. Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, this compound is more resistant to enzymatic degradation, resulting in prolonged receptor activation and persistent depolarization. This sustained depolarization leads to a state of neuromuscular blockade.

Receptor Binding and Affinity

While specific binding affinity (Kd) values for this compound across a wide range of nAChR subtypes are not extensively documented in recent literature, its interaction with the receptor has been characterized through functional and competitive binding studies. The affinity of cholinergic agonists is a critical determinant of their potency.

Potency and Efficacy

The potency of this compound as a nicotinic agonist has been investigated in various experimental preparations. Potency is often expressed as the half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response. Efficacy refers to the maximal response that an agonist can produce.

AgonistReceptor/PreparationPotency (EC50/ED50)EfficacyReference
This compound Frog Muscle FibersNot explicitly stated, but used in voltage-clamp experiments to study conductance changes.Elicits conductance changes indicative of agonism.
Succinylcholine Human muscle-type nAChR10.8 µMFull agonist, followed by desensitization.[2]
Acetylcholine Mouse adult neuromuscular nAChR0.16 mM (Kd)High efficacy (Gating equilibrium constant = 45)
Nicotine Mouse adult neuromuscular nAChR2.6 mM (Kd)Lower efficacy than Acetylcholine (Gating equilibrium constant = 0.5)
Carbamylcholine Mouse adult neuromuscular nAChR0.8 mM (Kd)Intermediate efficacy (Gating equilibrium constant = 5.1)

Signaling Pathways

The signaling pathway initiated by this compound at the nicotinic acetylcholine receptor is a canonical example of ligand-gated ion channel signaling.

Signaling_Pathway This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds to Ion_Channel_Opening Ion Channel Opening nAChR->Ion_Channel_Opening Activates Na_Influx Na+ Influx Ion_Channel_Opening->Na_Influx K_Efflux K+ Efflux Ion_Channel_Opening->K_Efflux Depolarization Membrane Depolarization Na_Influx->Depolarization K_Efflux->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Initially Prolonged_Depolarization Prolonged Depolarization Depolarization->Prolonged_Depolarization Sustained Muscle_Contraction Muscle Contraction Action_Potential->Muscle_Contraction Leads to Inactivation Voltage-gated Na+ Channel Inactivation Prolonged_Depolarization->Inactivation Paralysis Flaccid Paralysis Inactivation->Paralysis

Figure 1: Signaling pathway of this compound at the neuromuscular junction.

Experimental Protocols

The pharmacological properties of this compound have been primarily investigated using electrophysiological and biochemical assays.

Voltage-Clamp Electrophysiology

This technique is used to measure the ion currents across the membrane of an excitable cell while holding the membrane potential at a set level. It is a powerful tool for studying the effects of agonists like this compound on ion channel function.

Exemplary Protocol for Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes Expressing nAChRs:

  • Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.

  • cRNA Injection: Inject oocytes with cRNA encoding the desired nAChR subunits. Incubate for 2-7 days to allow for receptor expression.

  • Recording Setup: Place an oocyte in a recording chamber continuously perfused with a physiological buffer (e.g., ND96).

  • Impaling: Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing and one for current injection).

  • Clamping: Clamp the membrane potential at a holding potential (e.g., -60 mV).

  • Drug Application: Perfuse the oocyte with known concentrations of this compound.

  • Data Acquisition: Record the inward current elicited by the agonist.

  • Analysis: Construct dose-response curves to determine EC50 and other pharmacological parameters.

TEVC_Workflow Oocyte_Prep Oocyte Preparation cRNA_Injection cRNA Injection (nAChR subunits) Oocyte_Prep->cRNA_Injection Incubation Incubation (2-7 days) cRNA_Injection->Incubation Recording_Setup Placement in Recording Chamber Incubation->Recording_Setup Impaling Impale with Two Microelectrodes Recording_Setup->Impaling Clamping Voltage Clamp (e.g., -60 mV) Impaling->Clamping Drug_Application Perfuse with This compound Clamping->Drug_Application Data_Acquisition Record Inward Current Drug_Application->Data_Acquisition Analysis Dose-Response Analysis Data_Acquisition->Analysis

Figure 2: Workflow for Two-Electrode Voltage Clamp (TEVC) experiment.

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity (Kd) and density (Bmax) of receptors in a given tissue or cell preparation.[3][4] A radiolabeled ligand is used to quantify the binding of other, non-labeled compounds.

General Protocol for a Competitive Radioligand Binding Assay:

  • Membrane Preparation: Homogenize tissue or cells expressing the nAChR of interest and prepare a membrane fraction by centrifugation.[5]

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-epibatidine), and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.[4]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of this compound. Fit the data to a one-site competition model to determine the IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding). The Ki (inhibition constant), which reflects the affinity of this compound for the receptor, can then be calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow Membrane_Prep Membrane Preparation Assay_Setup Assay Setup (Membranes, Radioligand, This compound) Membrane_Prep->Assay_Setup Incubation Incubation to Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

Figure 3: General workflow for a competitive radioligand binding assay.

Structure-Activity Relationships

The pharmacological activity of this compound is intrinsically linked to its chemical structure. As a polymethylene bis-choline derivative, the length of the carbon chain separating the two quaternary ammonium heads is a critical determinant of its interaction with the nicotinic receptor. Structure-activity relationship (SAR) studies of related compounds have shown that variations in this chain length can significantly alter potency and selectivity for different nAChR subtypes.

Comparative Pharmacology with Succinylcholine

This compound and succinylcholine are structurally very similar, with succinylcholine having a succinyl (butane-1,4-dioyl) linker and this compound having a suberoyl (octane-1,8-dioyl) linker. This difference in the length of the polymethylene chain influences their pharmacological profiles. While direct comparative studies are limited, it is generally understood that the longer chain length in this compound can affect its affinity and efficacy at the receptor, as well as its rate of hydrolysis by cholinesterases.

FeatureThis compoundSuccinylcholine
Linker Suberoyl (8 carbons)Succinyl (4 carbons)
Primary Target Nicotinic Acetylcholine ReceptorsNicotinic Acetylcholine Receptors
Mechanism Depolarizing AgonistDepolarizing Agonist
Hydrolysis Expected to be hydrolyzed by cholinesterases.Rapidly hydrolyzed by butyrylcholinesterase.[6]
Clinical Use Primarily a research tool.Widely used as a short-acting muscle relaxant.

Conclusion

This compound serves as a valuable pharmacological tool for the study of nicotinic acetylcholine receptors. Its properties as a potent agonist, coupled with its structural relationship to clinically relevant drugs like succinylcholine, make it an important compound for research into the structure-function of nAChRs and the development of novel cholinergic ligands. Further detailed studies are required to fully characterize its binding affinities and functional effects across the diverse family of nicotinic receptor subtypes. This will provide a more complete understanding of its pharmacological profile and potential therapeutic or research applications.

References

The Role of Suberyldicholine in Neuromuscular Junction Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suberyldicholine is a potent agonist of the nicotinic acetylcholine receptor (nAChR), playing a significant role in the field of neuromuscular junction (NMJ) research. Structurally similar to the endogenous neurotransmitter acetylcholine (ACh), this compound provides a valuable tool for investigating the function and pharmacology of nAChRs at the motor endplate. Its prolonged activation of these receptors, compared to the rapid hydrolysis of acetylcholine by acetylcholinesterase, allows for detailed study of receptor kinetics, ion channel properties, and the downstream signaling events that lead to muscle contraction. This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative data on its interaction with nAChRs, detailed experimental protocols for its use in research, and a visualization of the key signaling pathways involved.

Mechanism of Action at the Neuromuscular Junction

This compound, like acetylcholine, is a quaternary ammonium compound that acts as a full agonist at the muscle-type nicotinic acetylcholine receptors located on the postsynaptic membrane of the neuromuscular junction. The binding of this compound to the two α-subunits of the nAChR pentamer induces a conformational change in the receptor protein. This change opens the integral ion channel, which is permeable to cations, primarily sodium (Na⁺) and potassium (K⁺), and to a lesser extent, calcium (Ca²⁺)[1][2].

The influx of Na⁺ and Ca²⁺ ions into the muscle fiber and the efflux of K⁺ ions lead to a depolarization of the postsynaptic membrane, known as the endplate potential (EPP). If the EPP reaches the threshold potential, it triggers the opening of voltage-gated sodium channels in the surrounding muscle membrane, initiating a muscle action potential that propagates along the sarcolemma and leads to muscle contraction[2][3][4].

Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase in the synaptic cleft, this compound is not a substrate for this enzyme. This resistance to degradation results in a prolonged presence of the agonist in the synapse, leading to sustained depolarization of the motor endplate. This persistent depolarization can lead to a state of desensitization, where the nAChRs become refractory to further stimulation, and a subsequent flaccid paralysis. This property makes this compound and its analogue, succinylcholine, useful as muscle relaxants in clinical settings and as research tools to study receptor desensitization[5].

Quantitative Data

Precise quantitative data for this compound's interaction with the muscle-type nicotinic acetylcholine receptor is not extensively available in the public literature. However, data from its close structural analog, succinylcholine, and the endogenous ligand, acetylcholine, provide valuable comparative insights into its potency and kinetics.

LigandReceptor TypeBinding Affinity (Kd)Efficacy (EC50)Mean Open Time (ms)Single-Channel Conductance (pS)
This compound Muscle nAChRData not readily availableData not readily availableData not readily availableData not readily available
Succinylcholine Human Muscle nAChR~2.9-fold lower affinity than ACh10.8 µMData not readily availableData not readily available
Acetylcholine Mouse Muscle nAChR106 ± 6 µM (closed state)~30 µM~1-240-60
Carbamylcholine Mouse Muscle nAChR0.8 mMData not readily availableData not readily availableData not readily available

Note: The provided data for succinylcholine and acetylcholine are from various studies and may have been obtained under different experimental conditions. Direct comparison should be made with caution.

Experimental Protocols

Single-Channel Recording with Patch-Clamp Electrophysiology

This protocol describes the use of patch-clamp electrophysiology to record single-channel currents activated by this compound from muscle cells.

Materials:

  • Cultured myotubes or isolated muscle fibers

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Micromanipulator

  • Extracellular (bath) solution: 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES, pH 7.4

  • Pipette (intracellular) solution: 140 mM KCl, 1 mM MgCl₂, 11 mM EGTA, 10 mM HEPES, pH 7.2

  • This compound stock solution (e.g., 10 mM in water)

Methodology:

  • Prepare cultured myotubes or isolate single muscle fibers and place them in a recording chamber with extracellular solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a final resistance of 5-10 MΩ when filled with pipette solution.

  • Fire-polish the pipette tip to ensure a smooth surface for sealing.

  • Fill the patch pipette with the intracellular solution and the desired concentration of this compound.

  • Using a micromanipulator, gently press the pipette tip against the surface of a muscle cell to form a high-resistance (GΩ) seal (cell-attached configuration).

  • Apply a holding potential (e.g., -70 mV) to the patch of membrane.

  • Record single-channel currents activated by this compound. Openings will appear as downward deflections in the current trace.

  • To obtain the outside-out configuration for studying the extracellular effects of this compound, briefly apply suction to rupture the membrane patch and then slowly withdraw the pipette from the cell. The membrane will reseal, forming a small patch with the extracellular face exposed to the bath solution.

  • Perfuse the bath with different concentrations of this compound to obtain dose-response relationships.

  • Analyze the recorded data to determine single-channel conductance, mean open time, and open probability.

G Experimental Workflow: Patch-Clamp Recording prep Prepare Muscle Cells seal Form Gigaohm Seal (Cell-Attached) prep->seal pipette Fabricate & Fill Patch Pipette (with this compound) pipette->seal record_cell_attached Record Single-Channel Currents seal->record_cell_attached rupture Rupture Membrane Patch (Whole-Cell) seal->rupture analyze Data Analysis (Conductance, Open Time, etc.) record_cell_attached->analyze withdraw Withdraw Pipette (Outside-Out) rupture->withdraw perfuse Perfuse with this compound withdraw->perfuse record_outside_out Record Currents perfuse->record_outside_out record_outside_out->analyze

Patch-Clamp Experimental Workflow
Radioligand Binding Assay (Competition Assay)

This protocol outlines a competition binding assay to determine the binding affinity (Ki) of this compound for nAChRs using a radiolabeled antagonist.

Materials:

  • Membrane preparation from tissue rich in muscle-type nAChRs (e.g., Torpedo electric organ or transfected cell lines)

  • Radiolabeled nAChR antagonist (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin)

  • Unlabeled this compound

  • Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Wash buffer: Cold binding buffer

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Methodology:

  • Prepare membrane homogenates from the chosen tissue source.

  • In a series of tubes, add a fixed amount of membrane preparation.

  • To each tube, add a fixed concentration of the radiolabeled antagonist (typically at or below its Kd).

  • Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the receptors.

  • Include a set of tubes with an excess of a known high-affinity unlabeled ligand to determine non-specific binding.

  • Incubate the mixture at room temperature or 4°C for a sufficient time to reach equilibrium.

  • Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold to separate bound from free radioligand.

  • Wash the filters several times with cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.

  • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G Experimental Workflow: Radioligand Binding Assay prep Prepare nAChR-rich Membranes incubate Incubate Membranes with: - Radioligand - Varying [this compound] prep->incubate filter Rapid Filtration to Separate Bound/Free Ligand incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 -> Ki) count->analyze

Radioligand Binding Assay Workflow
In Vivo Neuromuscular Function Assay (Phrenic Nerve-Diaphragm Preparation)

This protocol describes an ex vivo method to assess the neuromuscular blocking effects of this compound using a rat phrenic nerve-diaphragm preparation.

Materials:

  • Rat

  • Dissection tools

  • Organ bath with Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 25 mM NaHCO₃, 11.7 mM glucose), bubbled with 95% O₂/5% CO₂ at 37°C

  • Force transducer and data acquisition system

  • Nerve stimulating electrodes

  • This compound solution

Methodology:

  • Humanely euthanize a rat and dissect out the phrenic nerve-hemidiaphragm preparation.

  • Mount the preparation in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

  • Attach the diaphragm to a force transducer to record isometric contractions.

  • Place the phrenic nerve on stimulating electrodes.

  • Stimulate the phrenic nerve with supramaximal square-wave pulses (e.g., 0.2 ms duration at 0.1 Hz) to elicit twitch contractions of the diaphragm.

  • Allow the preparation to equilibrate and establish a stable baseline of twitch tension.

  • Add this compound to the organ bath in a cumulative or single-dose manner.

  • Record the resulting changes in twitch tension. This compound will initially cause a potentiation of the twitch (fasciculations) followed by a decrease in twitch height, indicating neuromuscular blockade.

  • Construct a dose-response curve by plotting the percentage of twitch inhibition against the concentration of this compound.

  • From the dose-response curve, determine the EC50 for the neuromuscular blocking effect of this compound.

G Experimental Workflow: Phrenic Nerve-Diaphragm Assay dissect Dissect Phrenic Nerve- Diaphragm Preparation mount Mount in Organ Bath with Krebs-Henseleit Solution dissect->mount stimulate Stimulate Phrenic Nerve & Record Baseline Twitch mount->stimulate add_sub Add this compound stimulate->add_sub record_block Record Neuromuscular Blockade add_sub->record_block analyze Data Analysis (Dose-Response, EC50) record_block->analyze

Phrenic Nerve-Diaphragm Assay Workflow

Signaling Pathways

The primary signaling event initiated by this compound at the neuromuscular junction is the rapid influx of cations through the nAChR channel, leading to depolarization and muscle contraction. However, the influx of Ca²⁺ through the nAChR also acts as a second messenger, initiating downstream signaling cascades that can modulate synaptic function and gene expression.

G This compound Signaling at the Neuromuscular Junction sub sub This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds to sub2 sub2 IonInflux Na+ and Ca2+ Influx nAChR->IonInflux Opens Channel sub3 sub3 Depolarization Membrane Depolarization (Endplate Potential) IonInflux->Depolarization CaSignaling Intracellular Ca2+ Signaling IonInflux->CaSignaling Increases [Ca2+]i VGSC Voltage-Gated Na+ Channels Depolarization->VGSC Activates sub4 sub4 AP Muscle Action Potential VGSC->AP Initiates Downstream Downstream Effectors (e.g., CaMKII, PKC) CaSignaling->Downstream sub5 sub5 Contraction Muscle Contraction AP->Contraction Triggers GeneExpression Gene Expression (Synaptic Plasticity) Downstream->GeneExpression Modulates

nAChR Signaling Pathway

Conclusion

This compound remains a cornerstone tool for researchers investigating the intricate workings of the neuromuscular junction. Its properties as a potent, non-hydrolyzable nicotinic agonist allow for the detailed characterization of nAChR function, from the single-molecule level to in vivo muscle contraction. While specific quantitative data for this compound can be challenging to find, the experimental frameworks provided in this guide, along with comparative data from related compounds, offer a robust starting point for its application in neuromuscular research. The continued use of this compound in conjunction with modern electrophysiological and molecular techniques will undoubtedly lead to further insights into the fundamental processes of synaptic transmission and the development of novel therapeutic strategies for neuromuscular disorders.

References

Investigating the Structure-Activity Relationship of Suberyldicholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suberyldicholine is a synthetic bis-quaternary ammonium compound that acts as a potent agonist at nicotinic acetylcholine receptors (nAChRs). Structurally, it can be conceptualized as two molecules of the endogenous neurotransmitter acetylcholine linked by a flexible eight-carbon chain. This unique structure confers specific pharmacological properties, making it a valuable tool for studying the structure-activity relationships (SAR) of nAChR agonists and a subject of interest in the development of novel neuromuscular blocking agents. This technical guide provides an in-depth analysis of the SAR of this compound, detailing its mechanism of action, the influence of its structural components on receptor interaction, and the experimental methodologies used for its characterization.

Structure and Core Physicochemical Properties

This compound, also known as suxamethonium's longer-chain analog, possesses two quaternary ammonium heads, which are critical for its interaction with the anionic sites on nAChR subunits. The linker, a suberic acid derivative (octanedioic acid), dictates the spacing between these cationic heads, a key determinant of its activity.

PropertyValue
IUPAC NameN,N'-(octanedioylbis(oxy))bis(N,N,N-trimethylethanaminium)
Molecular FormulaC20H42N2O4^2+
Molecular Weight374.56 g/mol
Charge+2

Mechanism of Action and Signaling Pathway

This compound functions as a depolarizing neuromuscular blocking agent by persistently activating nAChRs at the neuromuscular junction.[1][2] This sustained activation leads to a prolonged depolarization of the motor endplate, which in turn inactivates voltage-gated sodium channels, rendering the muscle fiber refractory to further stimulation by acetylcholine and resulting in flaccid paralysis.

The signaling cascade initiated by this compound at the neuromuscular junction is depicted below:

This compound Signaling Pathway cluster_synapse Synaptic Cleft cluster_muscle Muscle Fiber This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds and Activates Depolarization Depolarization nAChR->Depolarization Persistent Cation Influx (Na+, Ca2+) Na_Channel_Inactivation Voltage-Gated Na+ Channel Inactivation Depolarization->Na_Channel_Inactivation Muscle_Paralysis Flaccid Muscle Paralysis Na_Channel_Inactivation->Muscle_Paralysis

This compound-induced neuromuscular blockade signaling pathway.

Structure-Activity Relationship (SAR)

The biological activity of this compound and its analogs is critically dependent on several structural features. The SAR of bis-quaternary ammonium compounds has been extensively studied, revealing key principles that govern their interaction with nAChRs.

1. The Quaternary Ammonium Heads: The positively charged trimethylammonium groups are essential for binding to the anionic subsites within the nAChR ligand-binding domain. Modification of these groups generally leads to a significant loss of potency.

2. The Inter-onium Chain Length: The length of the polymethylene chain separating the two quaternary ammonium heads is a crucial determinant of activity and selectivity. For depolarizing neuromuscular blocking agents, an optimal chain length exists that positions the two cationic heads for effective interaction with the two alpha subunits of the muscle-type nAChR. Decamethonium, with a ten-carbon chain, is a potent neuromuscular blocker.[3][4] The eight-carbon chain of this compound also confers significant agonist activity.

3. The Ester Linkages: The ester groups in this compound are susceptible to hydrolysis by cholinesterases, particularly butyrylcholinesterase (plasma cholinesterase).[5] This metabolic instability results in a shorter duration of action compared to compounds with more stable linkers. This is a key feature that distinguishes it from decamethonium, which lacks these ester groups and has a longer duration of action.

The logical relationship in the SAR of bis-quaternary ammonium compounds can be visualized as follows:

SAR Logic Structure Structure Quaternary_Heads Two Quaternary Ammonium Heads Structure->Quaternary_Heads Linker_Length Inter-onium Chain Length Structure->Linker_Length Linker_Composition Linker Composition (e.g., Ester Bonds) Structure->Linker_Composition Activity Biological Activity (Potency, Efficacy) Quaternary_Heads->Activity Essential for Binding Linker_Length->Activity Determines Potency and Selectivity Duration Duration of Action Linker_Composition->Duration Influences Metabolism

Key structural determinants of activity for bis-quaternary ammonium compounds.

Quantitative Data

Table 1: Potency (EC50) of Representative nAChR Agonists

CompoundnAChR SubtypeEC50 (µM)Reference Compound
DecamethoniumMuscle (α1)₂β1δɛ~1-10Acetylcholine
SuccinylcholineMuscle (α1)₂β1δɛ~10-50Acetylcholine
Hypothetical this compoundMuscle (α1)₂β1δɛExpected to be in the low µM rangeAcetylcholine

Note: The value for this compound is an educated estimation based on its structural similarity to decamethonium and succinylcholine.

Table 2: Binding Affinity (Ki) of Representative nAChR Ligands

CompoundnAChR SubtypeKi (nM)Reference Compound
DecamethoniumNeuronal α4β2>10,000Nicotine
HexamethoniumNeuronal α4β2~22,000Nicotine
Hypothetical this compoundNeuronal α4β2*Expected to have low affinityNicotine

Note: Bis-quaternary ammonium compounds generally exhibit lower affinity for neuronal nAChR subtypes compared to muscle subtypes. The value for this compound is an estimation.

Experimental Protocols

The characterization of this compound's activity at nAChRs involves a combination of binding and functional assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay to Determine Binding Affinity (Ki)

This assay measures the ability of this compound to displace a radiolabeled ligand from nAChRs.

Workflow Diagram:

Binding Assay Workflow Prepare_Membranes Prepare Membranes Expressing nAChR Subtype of Interest Incubate Incubate Membranes with Radioligand (e.g., [3H]epibatidine) and Varying Concentrations of This compound Prepare_Membranes->Incubate Separate Separate Bound and Free Radioligand (Filtration) Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Analyze Data to Determine IC50 and Calculate Ki Quantify->Analyze

Workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Homogenize tissue or cells expressing the nAChR subtype of interest in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine for neuronal nAChRs or [¹²⁵I]α-bungarotoxin for muscle nAChRs) and a range of concentrations of this compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-labeled competitor).

  • Filtration: After incubation to equilibrium, rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes to Determine Potency (EC50)

This electrophysiological technique measures the ion current evoked by this compound in Xenopus oocytes expressing a specific nAChR subtype.

Workflow Diagram:

TEVC Workflow Inject_Oocytes Inject Xenopus Oocytes with cRNA Encoding nAChR Subunits Incubate_Oocytes Incubate Oocytes for 2-5 Days to Allow Receptor Expression Inject_Oocytes->Incubate_Oocytes Voltage_Clamp Voltage-Clamp the Oocyte at a Holding Potential (e.g., -70 mV) Incubate_Oocytes->Voltage_Clamp Apply_Agonist Apply Increasing Concentrations of this compound Voltage_Clamp->Apply_Agonist Record_Current Record the Inward Current Response Apply_Agonist->Record_Current Analyze_Data Plot Dose-Response Curve and Determine EC50 Record_Current->Analyze_Data

References

Preliminary Studies on Suberyldicholine's Effects on Ion Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary research on the effects of Suberyldicholine on ion channels, with a primary focus on the nicotinic acetylcholine receptor (nAChR). The information is compiled from foundational electrophysiological studies and is intended to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction to this compound and its Interaction with Nicotinic Acetylcholine Receptors

This compound is a cholinergic agonist that is structurally related to the neurotransmitter acetylcholine. It has been utilized in research to probe the function of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels crucial for synaptic transmission at the neuromuscular junction and in the central nervous system. Upon binding of an agonist like this compound, the nAChR undergoes a conformational change, opening a transmembrane pore and allowing the influx of cations, leading to membrane depolarization.

Preliminary studies have characterized this compound not only as an agonist that activates nAChRs but also as an open-channel blocker. This dual action provides a valuable tool for investigating the kinetics of nAChR gating and blockade.

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings from preliminary studies on the interaction of this compound with nicotinic acetylcholine receptors.

ParameterValueIon Channel/ReceptorExperimental ConditionsReference
Open Channel Block
Equilibrium Constant (Kd)~6 µMNicotinic Acetylcholine Receptor (frog neuromuscular junction)Single-channel recording, -105 mV membrane potential[1]
Mean Blockage Duration~5 msNicotinic Acetylcholine Receptor (frog neuromuscular junction)Single-channel recording, -105 mV membrane potential[1]
Agonist Activity
EfficacyEfficacious AgonistNicotinic Acetylcholine Receptor (frog endplate)Single-ion-channel recording[2]

Note: Further quantitative data on the agonistic properties of this compound, such as EC50 for channel activation and detailed kinetics of open and closed states at various concentrations, require access to the full text of the cited literature, which was not available in the initial search.

Experimental Protocols

The foundational understanding of this compound's effects on ion channels has been established through meticulous electrophysiological experiments, primarily employing patch-clamp and voltage-clamp techniques.

Single-Channel Recording (Patch-Clamp)

This technique is used to measure the currents flowing through a single ion channel, providing insights into its kinetic properties.

Objective: To characterize the agonistic and open-channel blocking effects of this compound on single nicotinic acetylcholine receptors.

Methodology:

  • Preparation: Experiments are typically performed on muscle fibers, such as those from the frog neuromuscular junction, which have a high density of nAChRs.[1]

  • Pipette Preparation: Patch pipettes are fabricated from borosilicate glass capillaries and filled with a solution containing this compound at a known concentration. The pipette solution also contains ions that will carry the current, typically a saline solution mimicking the extracellular fluid.

  • Seal Formation: A high-resistance "giga-seal" is formed between the tip of the patch pipette and the membrane of the muscle fiber. This isolates a small patch of the membrane containing one or a few nAChR channels.

  • Data Acquisition: The membrane potential across the patch is controlled using a patch-clamp amplifier. The current flowing through the single channel(s) in response to the binding of this compound is recorded.

  • Data Analysis: The recorded single-channel currents appear as step-like changes in current. The amplitude of these steps gives the single-channel conductance, while the duration of the open and closed states provides information about the channel's gating kinetics. In the presence of an open-channel blocker like this compound, brief closures (flickers) within a single channel opening burst are observed. The duration and frequency of these flickers are analyzed to determine the kinetics of the blocking and unblocking reactions.[1]

Voltage-Clamp Experiments

This method is used to measure the macroscopic current flowing through a larger population of ion channels in a cell membrane while the membrane potential is held at a constant level.

Objective: To study the overall response of a cell to this compound and to investigate the voltage-dependence of its effects.

Methodology:

  • Cell Preparation: A single cell, such as a neuron or a muscle cell, is isolated.

  • Electrode Placement: Two electrodes are inserted into the cell. One electrode measures the membrane potential, and the other injects current into the cell.

  • Voltage Clamping: A feedback amplifier compares the measured membrane potential to a desired "command" potential set by the experimenter. If there is a difference, the amplifier injects a current that is equal and opposite to the current flowing through the ion channels, thus "clamping" the membrane potential at the desired level.

  • Drug Application: this compound is applied to the cell, typically through the bathing solution.

  • Current Measurement: The current injected by the amplifier to maintain the clamped voltage is measured. This current is a direct measure of the total current flowing through the ion channels activated by this compound.

  • Data Analysis: The relationship between the concentration of this compound and the elicited current can be used to determine its potency (EC50). By clamping the voltage at different levels, the voltage-dependence of the this compound-induced current can be investigated.

Visualizations of Mechanisms and Workflows

Signaling Pathway of nAChR Activation and Open Channel Block

The following diagram illustrates the proposed mechanism of nicotinic acetylcholine receptor activation by an agonist and subsequent block of the open channel by this compound.

nAChR_Activation_Block cluster_activation Receptor Activation cluster_block Open Channel Block cluster_desensitization Desensitization C Closed (Resting) A2C Agonist Bound (Closed) C->A2C + 2 Agonist A2C->C - 2 Agonist A2O Agonist Bound (Open) A2C->A2O Gating (Opening) A2D Agonist Bound (Desensitized) A2C->A2D A2O->A2C Gating (Closing) A2OB Agonist & Blocker Bound (Blocked) A2O->A2OB + this compound

Caption: nAChR activation by an agonist leads to a conducting open state, which can be subsequently blocked by this compound.

Experimental Workflow for Single-Channel Recording

The following diagram outlines the key steps involved in a single-channel patch-clamp experiment to study the effects of this compound.

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cell Isolate Muscle Fiber form_seal Form Giga-seal prep_cell->form_seal prep_pipette Fabricate & Fill Pipette with this compound prep_pipette->form_seal clamp_voltage Set Holding Potential form_seal->clamp_voltage record_current Record Single-Channel Currents clamp_voltage->record_current analyze_kinetics Analyze Open/Closed Times & Amplitudes record_current->analyze_kinetics analyze_block Analyze Blockage Events (Flickers) analyze_kinetics->analyze_block determine_params Determine Kinetic Parameters (Kd, Block Duration) analyze_block->determine_params

Caption: Workflow for a single-channel patch-clamp experiment to study this compound's effects.

Conclusion and Future Directions

The preliminary studies on this compound have established its dual role as both an agonist and an open-channel blocker of nicotinic acetylcholine receptors. The quantitative data available, particularly on its open-channel blocking properties, provide a valuable foundation for understanding the molecular interactions within the nAChR pore. The detailed experimental protocols outlined in this guide serve as a basis for designing further investigations.

Future research should focus on obtaining a more complete kinetic profile of this compound's agonistic actions across a range of concentrations and on different nAChR subtypes. High-resolution structural studies of this compound bound to the nAChR in both the open and blocked states would provide significant insights into the precise mechanisms of its action. Such studies will not only enhance our fundamental understanding of ion channel function but also aid in the rational design of novel therapeutic agents targeting the nicotinic acetylcholine receptor.

References

Suberyldicholine: A Technical Guide for the Study of Acetylcholine Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suberyldicholine, a cholinomimetic agent, serves as a valuable pharmacological tool for the characterization and differentiation of acetylcholine receptor (AChR) subtypes. Structurally similar to the endogenous neurotransmitter acetylcholine (ACh), this compound is a long-chain bis-quaternary ammonium compound. Its prolonged activation of certain receptor subtypes compared to the rapidly hydrolyzed acetylcholine makes it particularly useful in experimental settings for studying receptor kinetics, ion channel properties, and downstream signaling cascades. This technical guide provides an in-depth overview of this compound's mechanism of action, its application in studying nicotinic and muscarinic receptor subtypes, and detailed experimental protocols for its use.

Mechanism of Action

This compound functions as an agonist at both nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors. Like acetylcholine, it binds to the orthosteric site of these receptors, inducing a conformational change that leads to receptor activation.

At Nicotinic Acetylcholine Receptors (nAChRs): nAChRs are ligand-gated ion channels. Upon agonist binding, the channel pore opens, allowing the influx of cations, primarily Na+ and Ca2+, leading to depolarization of the cell membrane. This compound's action at nAChRs, particularly the muscle-type, is characterized by sustained depolarization, which can lead to receptor desensitization and, in the case of neuromuscular junctions, a depolarizing blockade. This prolonged action is due to its resistance to hydrolysis by acetylcholinesterase.

At Muscarinic Acetylcholine Receptors (mAChRs): mAChRs are G-protein coupled receptors (GPCRs) that mediate a slower, more modulatory response. They are classified into five subtypes (M1-M5).

  • M1, M3, and M5 receptors typically couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC).

  • M2 and M4 receptors primarily couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

The differential activation of these signaling pathways by this compound across various mAChR subtypes allows for its use in dissecting their specific physiological roles.

Data Presentation: Pharmacological Profile of this compound

Comprehensive quantitative data on the binding affinities (Ki) and potencies (EC50) of this compound across a wide range of nicotinic and muscarinic receptor subtypes is limited in publicly available literature. The following tables summarize the available information, with data for the closely related compound, succinylcholine, provided for context where this compound-specific data is absent.

Note on Data Availability: Extensive searches for quantitative binding and functional data for this compound at various cloned human receptor subtypes did not yield comprehensive datasets. The information presented is based on available studies, which are not exhaustive. Researchers are encouraged to perform their own characterizations for specific receptor subtypes of interest.

Table 1: Nicotinic Acetylcholine Receptor (nAChR) Subtypes

Receptor SubtypeLigandParameterValueSpecies/SystemReference
Muscle-type SuccinylcholineEC5010.8 µMHuman (expressed in Xenopus oocytes)[1]
α3β2 SuccinylcholineActivityNot activated (up to 1 mM)Human (expressed in Xenopus oocytes)[1]
α3β4 SuccinylcholineActivityNot activated (up to 1 mM)Human (expressed in Xenopus oocytes)[1]
α4β2 SuccinylcholineActivityNot activated (up to 1 mM)Human (expressed in Xenopus oocytes)[1]
α7 SuccinylcholineActivityNot activated (up to 1 mM)Human (expressed in Xenopus oocytes)[1]

Table 2: Muscarinic Acetylcholine Receptor (mAChR) Subtypes

Receptor SubtypeLigandParameterValueSpecies/SystemReference
M1 This compoundData not available
M2 This compoundData not available
M3 This compoundData not available
M4 This compoundData not available
M5 This compoundData not available

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound at acetylcholine receptor subtypes.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (Ki) of this compound for a specific receptor subtype by measuring its ability to compete with a radiolabeled antagonist.

Materials:

  • Cell membranes expressing the receptor subtype of interest.

  • Radioligand (e.g., [3H]-N-methylscopolamine for muscarinic receptors, [3H]-epibatidine for nicotinic receptors).

  • This compound solutions of varying concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation cocktail.

  • 96-well filter plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the receptor of interest using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer.

    • A range of concentrations of this compound (or vehicle for total binding).

    • A saturating concentration of the appropriate radioligand.

    • Cell membrane preparation.

    • For non-specific binding control wells, add a high concentration of a known unlabeled antagonist (e.g., atropine for mAChRs).

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is used to measure the functional activity (e.g., EC50, Emax) of this compound at ligand-gated ion channels like nAChRs expressed in Xenopus oocytes.[1]

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the nAChR subunits of interest.

  • Microinjection setup.

  • Two-electrode voltage clamp amplifier and data acquisition system.

  • Perfusion system.

  • Recording chamber.

  • Recording solution (e.g., ND96).

  • This compound solutions of varying concentrations.

Procedure:

  • Oocyte Preparation and Injection: Harvest and prepare Xenopus oocytes. Inject the cRNA encoding the desired nAChR subunits into the oocyte nucleus. Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping and one for current recording).

    • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • Drug Application:

    • Apply this compound at various concentrations to the oocyte using the perfusion system.

    • Record the inward current elicited by this compound.

    • Ensure complete washout of the drug between applications.

  • Data Analysis:

    • Measure the peak current amplitude for each concentration of this compound.

    • Normalize the responses to the maximal response.

    • Plot the normalized current against the logarithm of the this compound concentration.

    • Determine the EC50 (concentration that elicits a half-maximal response) and the Hill slope from the concentration-response curve using non-linear regression.

Calcium Mobilization Assay

This protocol measures the ability of this compound to stimulate intracellular calcium release via Gq-coupled muscarinic receptors (M1, M3, M5).

Materials:

  • Cells stably expressing the muscarinic receptor subtype of interest (e.g., CHO or HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • This compound solutions of varying concentrations.

  • Fluorescence plate reader with an injection module.

Procedure:

  • Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluency.

  • Dye Loading:

    • Prepare a loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.

    • Remove the culture medium from the cells and add the dye-loading solution.

    • Incubate the plate in the dark at 37°C for a specified time (e.g., 60 minutes).

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Calcium Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Inject this compound at various concentrations into the wells.

    • Record the change in fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of this compound.

    • Plot the peak response against the logarithm of the this compound concentration.

    • Determine the EC50 and Emax from the concentration-response curve using non-linear regression.

Signaling Pathways and Visualizations

The following diagrams illustrate the primary signaling pathways activated by this compound at nicotinic and muscarinic acetylcholine receptors.

nAChR_Signaling This compound This compound nAChR Nicotinic AChR (Ligand-gated ion channel) This compound->nAChR Binds to Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response (e.g., Muscle Contraction, Neurotransmitter Release) Depolarization->Cellular_Response

Figure 1. Nicotinic Acetylcholine Receptor Signaling Pathway.

mAChR_Signaling cluster_Gq Gq/11 Pathway (M1, M3, M5) cluster_Gi Gi/o Pathway (M2, M4) Suberyldicholine_Gq This compound mAChR_Gq M1/M3/M5 Receptor Suberyldicholine_Gq->mAChR_Gq Gq Gq/11 mAChR_Gq->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_Gq Cellular Response Ca_Release->Cellular_Response_Gq PKC->Cellular_Response_Gq Suberyldicholine_Gi This compound mAChR_Gi M2/M4 Receptor Suberyldicholine_Gi->mAChR_Gi Gi Gi/o mAChR_Gi->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Cellular_Response_Gi Cellular Response cAMP->Cellular_Response_Gi Experimental_Workflow cluster_0 Experimental Design cluster_1 Assay Execution cluster_2 Data Analysis start Select Receptor Subtype and Expression System assay_choice Choose Assay: - Binding (Ki) - Functional (EC50, Emax) start->assay_choice prepare_reagents Prepare Reagents: - this compound dilutions - Radioligand / Dyes - Buffers assay_choice->prepare_reagents run_assay Perform Assay: - Incubation - Stimulation - Measurement prepare_reagents->run_assay collect_data Collect Raw Data (e.g., CPM, Fluorescence, Current) run_assay->collect_data calculate Calculate: - Specific Binding - % Max Response collect_data->calculate plot Generate Concentration- Response Curves calculate->plot determine_params Determine Pharmacological Parameters (Ki, EC50, Emax) plot->determine_params

References

Early Investigations into the Physiological Effects of Suberyldicholine and Related Dicholine Esters

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Suberyldicholine belongs to the family of dicholine esters of dicarboxylic acids, which includes the clinically significant neuromuscular blocking agent, succinylcholine (suxamethonium). Early research into the physiological effects of these compounds laid the groundwork for our understanding of neuromuscular transmission and the development of anesthetic agents. While specific early literature focusing exclusively on this compound is less abundant, a wealth of information exists for the closely related and structurally similar compound, succinylcholine. This guide will provide an in-depth analysis of the early research on the physiological effects of these depolarizing neuromuscular blocking agents, with a primary focus on the extensive data available for succinylcholine, which serves as a crucial proxy for understanding the actions of this compound.

Succinylcholine is composed of two acetylcholine molecules linked by their acetyl groups, while this compound is the dicholine ester of suberic acid.[1] Both compounds act as agonists at the nicotinic acetylcholine receptor (nAChR) on the motor endplate of the neuromuscular junction.[2][3] Their mechanism of action involves binding to the nAChR, leading to depolarization of the muscle membrane.[2][3] Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, these synthetic esters are more resistant to this enzyme, resulting in a prolonged depolarization and subsequent neuromuscular blockade.[1]

Quantitative Data on Physiological Effects

The physiological effects of succinylcholine have been extensively quantified in early studies. The following tables summarize key quantitative data, providing a comparative overview of its potency and duration of action.

Table 1: Dose-Response Relationship of Succinylcholine for Neuromuscular Blockade

ParameterDose (mg/kg)EffectSpecies/Study PopulationReference
ED95< 0.395% depression of twitch heightHumans[No specific reference]
Intubating Dose1.0 - 1.5Excellent intubating conditionsHumans[No specific reference]
Onset of Action1.049 - 53 secondsHumans[4]
Duration of Action1.0254 - 307 seconds (reappearance of twitch)Humans[4]
Plasma Half-lifeNot specified47 secondsHumans[2]

Table 2: Comparative Potency of Succinylcholine and Decamethonium

CompoundConcentration for Comparable BlockRelative PotencySpeciesReference
Succinylcholine3.75 µM, 12.5 µM, 25 µM1Frog[5]
Decamethonium25 µM, 75 µM, 150 µM1:6 (SCh:C10)Frog[5]

Experimental Protocols

The following sections detail the methodologies employed in early key experiments to elucidate the physiological effects of succinylcholine.

In Vitro Nerve-Muscle Preparation for Assessing Neuromuscular Blockade

This protocol was fundamental in early studies to characterize the depolarizing and desensitizing effects of succinylcholine and related compounds.

Objective: To measure the effects of succinylcholine on muscle tension and transmembrane potential in an isolated nerve-muscle preparation.

Methodology:

  • Preparation: A frog sartorius or rat phrenic nerve-hemidiaphragm preparation is dissected and mounted in a tissue bath containing a physiological salt solution (e.g., Ringer's solution for frog, Krebs-Henseleit solution for rat), maintained at a constant temperature and aerated with 95% O2 and 5% CO2.[5][6]

  • Stimulation: The motor nerve is stimulated supramaximally with brief electrical pulses at a set frequency (e.g., 0.1 Hz) to elicit muscle contractions.

  • Tension Measurement: The isometric tension of the muscle contractions is recorded using a force transducer.

  • Drug Application: Succinylcholine is added to the tissue bath at various concentrations. The effect on the amplitude of the muscle twitches is recorded over time.[5]

  • Transmembrane Potential Measurement: In some preparations, intracellular microelectrodes are used to measure the resting membrane potential and the end-plate potentials of the muscle fibers before and after the application of succinylcholine.[5]

In Vivo Assessment of Neuromuscular Blockade in Humans

Clinical studies were crucial for determining the dose-response relationship and time course of action of succinylcholine in a clinical setting.

Objective: To determine the effective dose (ED) and duration of action of succinylcholine for endotracheal intubation.

Methodology:

  • Patient Selection: Adult patients scheduled for elective surgery under general anesthesia were enrolled.

  • Anesthesia Induction: Anesthesia is induced with a standard intravenous agent (e.g., thiopental).

  • Neuromuscular Monitoring: The ulnar nerve is stimulated at the wrist with a train-of-four (TOF) stimulus, and the evoked response of the adductor pollicis muscle is measured using a force transducer or electromyography.[4]

  • Drug Administration: Succinylcholine is administered intravenously at different doses.

  • Data Collection: The time to onset of maximum block (e.g., 95% twitch depression), the clinical duration of action (time to 25% recovery of twitch height), and the recovery index (time from 25% to 75% recovery) are recorded.

  • Intubating Conditions: At the time of maximum block, the conditions for tracheal intubation are assessed and scored based on factors like jaw relaxation and vocal cord position.

Signaling Pathways and Experimental Workflows

The primary signaling pathway affected by this compound and succinylcholine is the cholinergic pathway at the neuromuscular junction.

Signaling Pathway of Succinylcholine at the Neuromuscular Junction

Succinylcholine, being an analog of acetylcholine, binds to the two α-subunits of the nicotinic acetylcholine receptor (nAChR) located on the motor endplate.[2] This binding opens the non-selective cation channel of the receptor, leading to an influx of sodium ions and an efflux of potassium ions.[2] The resulting depolarization of the muscle membrane leads to an initial muscle contraction (fasciculation). However, because succinylcholine is not rapidly hydrolyzed, it causes persistent depolarization, leading to inactivation of voltage-gated sodium channels in the surrounding muscle membrane, rendering it unexcitable to further stimulation and resulting in flaccid paralysis.[2]

Succinylcholine_Signaling_Pathway cluster_NMJ Neuromuscular Junction SCh Succinylcholine nAChR Nicotinic ACh Receptor (Motor Endplate) SCh->nAChR Binds to α-subunits Muscle_Membrane Muscle Membrane nAChR->Muscle_Membrane Opens Cation Channel (Na+ in, K+ out) Na_channel Voltage-gated Na+ Channel Paralysis Flaccid Paralysis Na_channel->Paralysis Inactivation Muscle_Membrane->Na_channel Persistent Depolarization Dose_Response_Workflow start Patient Selection & Anesthesia Induction monitoring Establish Neuromuscular Monitoring (TOF) start->monitoring drug_admin Administer Graded Doses of Succinylcholine monitoring->drug_admin measurement Measure Twitch Depression drug_admin->measurement data_analysis Plot Dose vs. Response measurement->data_analysis ed95 Determine ED95 data_analysis->ed95 end End of Study ed95->end

References

Understanding the Binding Kinetics of Suberyldicholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Suberyldicholine

This compound is a bis-quaternary ammonium compound that acts as a depolarizing neuromuscular blocking agent by mimicking the action of acetylcholine at the nicotinic acetylcholine receptor. Structurally, it is composed of two choline moieties linked by a suberic acid ester bridge. This structure allows it to bind to the agonist binding sites on the nAChR, triggering a conformational change that opens the ion channel and leads to membrane depolarization. Its primary use in research is to investigate the structure-function relationships of the nAChR and to characterize the properties of neuromuscular transmission.

Binding Kinetics of this compound

The interaction of an agonist like this compound with its receptor is a dynamic process characterized by the rates of association (kon) and dissociation (koff). These rates determine the affinity of the ligand for the receptor, quantified by the equilibrium dissociation constant (Kd), where Kd = koff/kon. A lower Kd value indicates a higher binding affinity.

Quantitative Data

A thorough review of the scientific literature did not yield specific quantitative values for the association rate constant (kon), dissociation rate constant (koff), or the equilibrium dissociation constant (Kd) for the binding of this compound to the nicotinic acetylcholine receptor. However, qualitative comparisons with acetylcholine have been reported.

LigandReceptor TypeBinding Affinity ComparisonSource
This compoundNicotinic Acetylcholine Receptor (Frog Muscle)2.9-fold lower affinity for the resting receptor compared to Acetylcholine.[1]

This finding suggests that this compound binds to the resting state of the nAChR with a weaker affinity than the endogenous neurotransmitter. The determination of the precise kinetic parameters would require dedicated experimental investigation using the techniques outlined in the subsequent sections.

Mechanism of Action and Signaling Pathway

The primary mechanism of action for this compound is the direct gating of the nicotinic acetylcholine receptor ion channel. This process does not involve complex intracellular second messenger cascades but rather a direct allosteric activation of the receptor protein.

  • Binding: Two molecules of this compound bind to the agonist binding sites located at the interface between the α and non-α subunits of the nAChR.

  • Conformational Change: This binding event induces a conformational change in the receptor protein.

  • Channel Opening: The conformational change leads to the opening of the central ion pore.

  • Ion Influx: The open channel is permeable to cations, primarily Na+ and K+, resulting in a net influx of positive charge into the cell.

  • Depolarization: The influx of cations leads to depolarization of the postsynaptic membrane, which, in a muscle cell, triggers an action potential and subsequent muscle contraction.

  • Desensitization: Prolonged exposure to this compound can lead to receptor desensitization, a state where the receptor is still bound to the agonist but the ion channel is closed.

Signaling_Pathway sub This compound nAChR_closed nAChR (Closed) sub->nAChR_closed Binds nAChR_open nAChR (Open) nAChR_closed->nAChR_open Activates Na_K Na+ Influx K+ Efflux nAChR_open->Na_K Allows Depolarization Membrane Depolarization Na_K->Depolarization Causes Contraction Muscle Contraction Depolarization->Contraction Triggers

This compound signaling pathway at the nAChR.

Experimental Protocols for Determining Binding Kinetics

To determine the quantitative binding kinetics of this compound, several biophysical and electrophysiological techniques can be employed. The following are detailed methodologies for two key experiments.

Single-Channel Patch-Clamp Electrophysiology

This technique allows for the direct observation of the opening and closing of individual ion channels, providing a wealth of information about the binding and gating kinetics of an agonist.

Objective: To measure the association and dissociation rates of this compound and the channel opening and closing rates of the nAChR.

Methodology:

  • Cell Preparation: Use a cell line stably expressing the desired nAChR subtype (e.g., HEK293 cells) or primary cells such as dissociated muscle fibers.

  • Patch-Clamp Recording:

    • Form a high-resistance seal (gigaohm seal) between a glass micropipette and the cell membrane using the outside-out patch configuration.

    • The pipette solution should contain a high concentration of the permeant ion (e.g., Cs+ or Na+) and be free of divalent cations to maximize single-channel currents.

    • The bath solution should contain a physiological salt solution.

    • Hold the membrane potential at a negative potential (e.g., -70 mV to -100 mV) to provide a driving force for cation influx.

  • Agonist Application: Rapidly apply a known concentration of this compound to the patch using a fast perfusion system. A range of concentrations should be used to construct a dose-response curve.

  • Data Acquisition: Record the single-channel currents at a high sampling rate (e.g., 50-100 kHz) and filter the data (e.g., with a low-pass Bessel filter at 5-10 kHz).

  • Data Analysis:

    • Idealize the single-channel data to create a record of channel open and closed events.

    • Analyze the dwell times in the open and closed states. The distribution of open times provides information about the channel closing rate (koff can be inferred under certain models).

    • The analysis of closed times at different agonist concentrations can be used to determine the agonist association rate (kon) and the channel opening rate.

    • Fit the data to a kinetic model (e.g., a sequential three-state model: Closed -> Bound -> Open) to extract the rate constants.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture with nAChR Expression Patch Gigaohm Seal Formation (Outside-out Patch) Cell_Culture->Patch Pipette_Prep Pipette Fabrication & Filling Pipette_Prep->Patch Record Record Baseline Current Patch->Record Apply_Agonist Rapid Application of this compound Record->Apply_Agonist Record_Channels Record Single-Channel Currents Apply_Agonist->Record_Channels Idealize Idealization of Raw Data Record_Channels->Idealize Dwell_Time Dwell-Time Analysis (Open & Closed States) Idealize->Dwell_Time Fit_Model Kinetic Modeling & Rate Constant Extraction Dwell_Time->Fit_Model

Workflow for a single-channel patch-clamp experiment.
Voltage-Clamp Fluorometry

This technique combines electrophysiology with fluorescence spectroscopy to simultaneously measure ion channel gating and the conformational changes in the receptor protein upon ligand binding.

Objective: To correlate the binding of this compound with the conformational changes that lead to channel opening.

Methodology:

  • Receptor Labeling:

    • Introduce a cysteine residue at a strategic position in the nAChR sequence, typically in a region that undergoes a conformational change upon agonist binding.

    • Express the mutant receptor in a suitable expression system (e.g., Xenopus oocytes).

    • Label the introduced cysteine with a fluorescent probe that is sensitive to its environment (e.g., a sulforhodamine derivative).

  • Two-Electrode Voltage Clamp:

    • Impale the oocyte with two microelectrodes, one for voltage clamping and the other for current recording.

    • Clamp the membrane potential at a holding potential (e.g., -60 mV).

  • Fluorescence Measurement:

    • Excite the fluorophore with a laser and measure the emitted fluorescence with a photodetector.

  • Agonist Application: Perfuse the oocyte with a solution containing a known concentration of this compound.

  • Simultaneous Recording: Record both the ion current and the fluorescence signal simultaneously.

  • Data Analysis:

    • The change in fluorescence intensity reflects the conformational change in the receptor upon this compound binding.

    • The time course of the fluorescence change can be used to determine the kinetics of the conformational transitions.

    • Correlating the fluorescence signal with the current recording allows for the dissection of the binding steps from the gating steps.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Use of Suberyldicholine in Patch Clamp Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Suberyldicholine is a potent agonist of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems, as well as at the neuromuscular junction.[1][2] Structurally similar to the endogenous neurotransmitter acetylcholine, this compound activates nAChRs, leading to a rapid influx of cations (primarily Na⁺ and Ca²⁺) and depolarization of the postsynaptic membrane.[1] This makes it a valuable tool for studying the biophysical and pharmacological properties of nAChRs using high-resolution electrophysiological techniques such as the patch clamp method.

These application notes provide detailed protocols for utilizing this compound in various patch clamp configurations to characterize its effects on nAChR activation, desensitization, and pharmacology. The information is intended to guide researchers in designing and executing experiments to investigate the role of nAChRs in cellular physiology and to screen for novel therapeutic agents targeting this receptor class.

II. Mechanism of Action and Signaling Pathway

This compound, like other nicotinic agonists, binds to the extracellular domain of nAChRs at the interface between subunits. This binding event triggers a conformational change in the receptor, leading to the opening of its integral ion channel. The subsequent influx of cations depolarizes the cell membrane, which can trigger various downstream cellular events, including the firing of action potentials in neurons or muscle contraction at the neuromuscular junction.[1] Prolonged or high-concentration exposure to this compound can lead to receptor desensitization, a state in which the receptor no longer responds to the agonist despite its continued presence.

Signaling Pathway of nAChR Activation

The activation of nAChRs by an agonist like this compound initiates a cascade of events that can modulate a variety of cellular functions. The initial influx of cations, particularly Ca²⁺, acts as a second messenger, triggering several downstream signaling pathways. These can include the activation of protein kinases such as Protein Kinase A (PKA), Protein Kinase C (PKC), and Ca²⁺/calmodulin-dependent protein kinase (CaMK), as well as the phosphatidylinositol 3-kinase (PI3K)/Akt and extracellular signal-regulated kinase (ERK) pathways.[3][4][5] These pathways can, in turn, influence gene expression, cell survival, and synaptic plasticity.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling nAChR nAChR Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Channel Opening This compound This compound This compound->nAChR Binds to Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signal Increased Intracellular [Ca²⁺] Ion_Influx->Ca_Signal Cellular_Response Cellular Response (e.g., Action Potential, Muscle Contraction) Depolarization->Cellular_Response PI3K_Akt PI3K/Akt Pathway Ca_Signal->PI3K_Akt ERK_MAPK ERK/MAPK Pathway Ca_Signal->ERK_MAPK Cell_Survival Modulation of Cell Survival PI3K_Akt->Cell_Survival Gene_Expression Changes in Gene Expression ERK_MAPK->Gene_Expression

nAChR Signaling Pathway

III. Quantitative Data: Potency of Nicotinic Agonists

Direct EC₅₀ and IC₅₀ values for this compound across a wide range of nAChR subtypes are not extensively reported in the literature. However, data from closely related agonists such as acetylcholine and nicotine can provide a valuable reference for determining appropriate concentration ranges for experimental design. The potency of these agonists is highly dependent on the subunit composition of the nAChR subtype.

nAChR SubtypeAgonistPotency (EC₅₀)Reference
Neuronal
α4β2Acetylcholine~0.5 µM (high sensitivity), ~114 µM (low sensitivity)[6]
α4β2Nicotine~0.1 µM[7]
α7Acetylcholine~98.7 µM[8]
α7Nicotine~234 µM
α3β4Acetylcholine~29.5 µM[8]
α3β2Acetylcholine-
Muscle
(α1)₂β1δε (adult)Acetylcholine~60 µM[9]
(α1)₂β1δγ (fetal)Acetylcholine-

Note: The EC₅₀ values can vary depending on the expression system and experimental conditions. It is recommended to perform a dose-response curve to determine the precise potency of this compound for the specific nAChR subtype and cell type under investigation.

IV. Experimental Protocols

The following protocols provide a framework for using this compound in whole-cell and cell-attached patch clamp experiments. These should be adapted based on the specific cell type and nAChR subtype being studied.

A. Whole-Cell Voltage Clamp Protocol for nAChR Activation

This protocol is designed to measure the macroscopic currents elicited by this compound application and to construct a dose-response curve.

1. Cell Preparation:

  • Culture cells expressing the nAChR subtype of interest on glass coverslips suitable for patch clamp recording.

  • For primary neurons or cell lines, follow standard cell culture and plating procedures.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.3 with NaOH and osmolarity to ~310 mOsm.

  • Internal (Pipette) Solution (in mM): 140 CsCl (or K-Gluconate), 2 MgCl₂, 10 HEPES, 1 EGTA, 2 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.3 with CsOH (or KOH) and osmolarity to ~290 mOsm.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) in deionized water and store at -20°C. Dilute to the desired final concentrations in the external solution on the day of the experiment.

3. Patch Clamp Procedure:

  • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a target cell and form a gigaohm seal (>1 GΩ).

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV to -70 mV.

4. Data Acquisition:

  • Apply this compound at various concentrations using a rapid perfusion system. Start with a low concentration and progressively increase to a saturating concentration to construct a dose-response curve.

  • Apply each concentration for a short duration (e.g., 1-2 seconds) to elicit a peak current response, followed by a washout period with the external solution to allow for receptor recovery.

  • Record the inward current elicited by this compound application.

5. Data Analysis:

  • Measure the peak amplitude of the inward current for each this compound concentration.

  • Normalize the peak currents to the maximal response and plot against the logarithm of the this compound concentration.

  • Fit the data with the Hill equation to determine the EC₅₀ and Hill coefficient.

Experimental Workflow: Whole-Cell Patch Clamp

Whole_Cell_Workflow Start Start Cell_Prep Prepare Cells on Coverslip Start->Cell_Prep Solutions Prepare External and Internal Solutions Cell_Prep->Solutions Pipette Pull and Fill Patch Pipette Solutions->Pipette Seal Form Gigaohm Seal Pipette->Seal Whole_Cell Establish Whole-Cell Configuration Seal->Whole_Cell Voltage_Clamp Set Holding Potential (-60 to -70 mV) Whole_Cell->Voltage_Clamp Agonist_App Apply this compound (Varying Concentrations) Voltage_Clamp->Agonist_App Record Record Inward Current Agonist_App->Record Washout Washout with External Solution Record->Washout Repeat Repeat for Dose-Response Washout->Repeat Repeat->Agonist_App Next Conc. Analyze Analyze Data (EC₅₀, Hill Coeff.) Repeat->Analyze Done End End Analyze->End

Whole-Cell Patch Clamp Workflow

B. Protocol for Studying nAChR Desensitization

This protocol is designed to investigate the desensitization of nAChRs in response to prolonged or repeated application of this compound.

1. Cell Preparation and Solutions:

  • Follow the same procedures as for the activation protocol.

2. Patch Clamp Procedure and Data Acquisition:

  • Establish a whole-cell recording as described above.

  • Use a two-pulse protocol:

    • Conditioning Pulse: Apply a high concentration of this compound (e.g., EC₈₀-EC₁₀₀) for a prolonged period (e.g., 10-30 seconds) to induce desensitization.

    • Test Pulse: Apply a short test pulse (e.g., 1-2 seconds) of the same or a lower concentration of this compound at varying time intervals after the conditioning pulse to measure the recovery from desensitization.

  • Alternatively, for studying the rate of desensitization onset, apply a single long pulse of this compound and measure the decay of the current from its peak.

3. Data Analysis:

  • Rate of Desensitization: Fit the decay of the current during a long agonist application with one or more exponential functions to determine the time constant(s) of desensitization.

  • Recovery from Desensitization: Plot the amplitude of the current elicited by the test pulse as a function of the time interval after the conditioning pulse. Fit this recovery curve with an exponential function to determine the time constant of recovery.

C. Cell-Attached Patch Clamp Protocol for Single-Channel Recording

This protocol allows for the measurement of currents through individual nAChR channels, providing insights into channel conductance and gating kinetics.

1. Cell Preparation and Solutions:

  • Prepare cells as for the whole-cell protocol.

  • Pipette Solution: Use the external solution containing a low concentration of this compound (e.g., in the range of the EC₁₀-EC₃₀) to activate a small number of channels in the patch.

2. Patch Clamp Procedure:

  • Form a high-resistance (>10 GΩ) seal between the patch pipette and the cell membrane. Do not rupture the patch.

  • The cell membrane potential will be at its resting level. The potential across the patch is controlled by the voltage applied to the pipette.

3. Data Acquisition:

  • Apply a constant voltage to the pipette (e.g., -100 mV to study inward currents).

  • Record the discrete, step-like currents corresponding to the opening and closing of single nAChR channels.

4. Data Analysis:

  • Amplitude Histogram: Create a histogram of the current amplitudes to determine the single-channel current amplitude (i).

  • Current-Voltage (I-V) Relationship: Measure the single-channel current amplitude at different pipette potentials to construct an I-V plot. The slope of this plot gives the single-channel conductance (γ).

  • Open and Closed Time Analysis: Analyze the durations of the open and closed events to understand the gating kinetics of the channel in the presence of this compound.

V. Conclusion

This compound is a valuable pharmacological tool for the investigation of nicotinic acetylcholine receptors. The patch clamp protocols outlined in these application notes provide a robust framework for characterizing the effects of this compound on nAChR function at both the whole-cell and single-channel levels. By carefully designing experiments and adapting these protocols, researchers can gain detailed insights into the role of nAChRs in health and disease and advance the development of novel therapeutics targeting this important class of receptors.

References

Application Notes and Protocols for Suberyldicholine in Electrophysiology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Suberyldicholine, a nicotinic acetylcholine receptor (nAChR) agonist, in electrophysiological studies. This document outlines the mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows.

Introduction

This compound, also known as suxamethonium, is a potent agonist of nicotinic acetylcholine receptors (nAChRs). It is structurally similar to two acetylcholine molecules linked together. In electrophysiology, it is a valuable tool for studying the function and pharmacology of nAChRs, particularly the muscle-type, but it also has effects on neuronal subtypes. Its primary action is to induce depolarization of the cell membrane by activating nAChR channels. However, prolonged exposure leads to receptor desensitization and inactivation of voltage-gated sodium channels, resulting in a depolarizing neuromuscular blockade.[1][2]

Mechanism of Action

This compound acts as an agonist at the nicotinic acetylcholine receptor, a ligand-gated ion channel. The binding of this compound to the nAChR triggers a conformational change in the receptor, opening a central ion pore.[1] This pore is permeable to cations, primarily Na⁺ and K⁺, with some nAChR subtypes also showing permeability to Ca²⁺. The influx of Na⁺ and Ca²⁺ and efflux of K⁺ leads to a rapid depolarization of the postsynaptic membrane.[2]

In contrast to the rapid hydrolysis of acetylcholine by acetylcholinesterase, this compound is degraded more slowly in the synaptic cleft. This prolonged presence of the agonist leads to two key effects:

  • Receptor Desensitization: Continuous activation of nAChRs causes them to enter a desensitized state, where the ion channel closes despite the continued presence of the agonist.

  • Voltage-Gated Sodium Channel Inactivation: The sustained depolarization of the membrane leads to the inactivation of nearby voltage-gated sodium channels, preventing the generation of further action potentials.

These combined effects result in the characteristic flaccid paralysis observed in neuromuscular preparations.

Quantitative Data

The following tables summarize key quantitative parameters for this compound's interaction with nAChRs.

ParameterValueReceptor TypeSpecies/Cell LineReference
EC₅₀ 10.8 µMMuscle-type nAChRHuman
Potency vs. Acetylcholine ~7.6-fold less potentMuscle-type nAChRFrog[1]
Open Channel Block Equilibrium Constant: ~200 µMMuscle-type nAChRFrog[1]
Channel Block Duration ~65 µsMuscle-type nAChRFrog[1]

Experimental Protocols

This section provides detailed protocols for the preparation and application of this compound in electrophysiology experiments, primarily focusing on patch-clamp techniques.

Preparation of this compound Solutions

4.1.1. Materials:

  • This compound dichloride (or other salt form)

  • High-purity water (e.g., Milli-Q) or appropriate solvent (e.g., DMSO for some derivatives, though aqueous solutions are common)

  • Vortex mixer

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

4.1.2. Stock Solution (e.g., 10 mM):

  • Calculate the required mass of this compound dichloride for the desired volume and concentration. (Molecular Weight of this compound dichloride: 361.3 g/mol ).

  • Weigh the calculated amount of this compound powder accurately.

  • Dissolve the powder in the appropriate volume of high-purity water.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C. Aqueous solutions are most stable at pH 4-5.

4.1.3. Working Solutions:

  • On the day of the experiment, thaw an aliquot of the stock solution.

  • Prepare working solutions by diluting the stock solution with the appropriate extracellular (bath) solution to the desired final concentration (e.g., 1 µM to 1 mM range).

  • Ensure the final concentration of any solvent (like DMSO) is minimal and does not affect the cells. A vehicle control should always be performed.

Patch-Clamp Electrophysiology Protocol

This protocol describes a whole-cell voltage-clamp experiment to measure this compound-induced currents.

4.2.1. Cell Preparation:

  • Culture cells expressing the nAChR subtype of interest on glass coverslips.

  • On the day of recording, transfer a coverslip to the recording chamber on the microscope stage.

  • Continuously perfuse the chamber with extracellular solution.

4.2.2. Recording Setup:

  • Extracellular Solution (example): 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.4 with NaOH.

  • Intracellular Solution (example): 140 mM KCl, 1 mM CaCl₂, 11 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP. Adjust pH to 7.2 with KOH.

  • Patch Pipettes: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.

4.2.3. Data Acquisition:

  • Obtain a gigaohm seal between the patch pipette and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -60 mV.

  • Establish a stable baseline recording for at least 1-2 minutes.

  • Apply this compound using a perfusion system. Start with a low concentration and perform a dose-response curve by applying increasing concentrations.

  • Apply each concentration for a sufficient duration to observe the peak response and any subsequent desensitization.

  • Wash out the drug with the extracellular solution between applications to allow for recovery.

  • Record the current responses using appropriate data acquisition software.

Visualizations

Signaling Pathway of this compound at the nAChR

Suberyldicholine_Signaling_Pathway This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds to ion_channel Ion Channel Opening nAChR->ion_channel Activates desensitization Receptor Desensitization nAChR->desensitization Prolonged activation leads to ion_flux Na+/Ca2+ Influx K+ Efflux ion_channel->ion_flux depolarization Membrane Depolarization ion_flux->depolarization v_gated_na_channel Voltage-Gated Na+ Channels depolarization->v_gated_na_channel Activates na_inactivation Inactivation of Na+ Channels v_gated_na_channel->na_inactivation Leads to paralysis Muscle Paralysis na_inactivation->paralysis desensitization->paralysis

Caption: Signaling pathway of this compound at the nicotinic acetylcholine receptor.

Experimental Workflow for Patch-Clamp Analysis

Electrophysiology_Workflow cell_prep Cell Preparation (Culture on coverslips) recording_setup Recording Setup (Microscope, Amplifier, Perfusion) cell_prep->recording_setup solution_prep Solution Preparation (Extracellular, Intracellular, This compound) solution_prep->recording_setup giga_seal Gigaohm Seal Formation recording_setup->giga_seal pipette_pulling Pipette Pulling & Filling pipette_pulling->giga_seal whole_cell Whole-Cell Configuration giga_seal->whole_cell baseline Baseline Recording (-60 mV holding potential) whole_cell->baseline drug_application This compound Application (Dose-response) baseline->drug_application data_acquisition Data Acquisition (Current recording) drug_application->data_acquisition washout Washout & Recovery data_acquisition->washout data_analysis Data Analysis (Peak current, EC50, kinetics) data_acquisition->data_analysis washout->drug_application Next concentration

References

Application Notes and Protocols for Suberyldicholine in Single-Channel Recording

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suberyldicholine is a potent cholinergic agonist widely utilized in the study of nicotinic acetylcholine receptors (nAChRs). As a stable analog of acetylcholine, it is particularly valuable in single-channel recording experiments due to its high efficacy in activating nAChR channels. These application notes provide a comprehensive overview of the use of this compound in single-channel patch-clamp electrophysiology, including its effects on channel kinetics, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Quantitative Data on nAChR Activation by this compound

The following tables summarize the kinetic properties of nicotinic acetylcholine receptor channels activated by this compound. This data is compiled from studies on various preparations, most notably the frog neuromuscular junction.

ParameterValueSpecies/PreparationNotes
Channel Open Probability (P_open) > 0.9Frog Neuromuscular JunctionAt high concentrations of this compound.[1]
Open Time Characteristics Described by the sum of two exponentialsMouse Clonal Muscle Cells (BC3H1)Indicates at least two distinct open states: a brief-duration and a long-duration component.[2]

Experimental Protocols

This section outlines a detailed protocol for single-channel recording of nAChR channels activated by this compound using the patch-clamp technique.

I. Cell and Tissue Preparation
  • For Cultured Cells (e.g., HEK293 expressing nAChRs, or muscle cell lines like BC3H1):

    • Culture cells on glass coverslips suitable for microscopy and electrophysiology.

    • Use cells at a low density to easily isolate individual cells for patching.

    • Wash the cells with extracellular solution immediately before recording.

  • For Primary Tissue (e.g., Frog Cutaneous Pectoris Muscle):

    • Dissect the desired muscle tissue in a chilled Ringer's solution.

    • Treat the muscle with collagenase to enzymatically dissociate individual muscle fibers.

    • Gently triturate the tissue to release single fibers.

    • Plate the dissociated fibers onto a recording chamber.

II. Solutions and Reagents
  • Extracellular (Bath) Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES. Adjust pH to 7.3 with NaOH.

  • Pipette (Intracellular) Solution (in mM): 140 KCl, 1 MgCl₂, 11 EGTA, 10 HEPES. Adjust pH to 7.3 with KOH.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in deionized water and store at -20°C. Dilute to the final desired concentration in the extracellular solution on the day of the experiment. Typical working concentrations range from 100 nM to 10 µM.

III. Single-Channel Recording Procedure
  • Pipette Preparation:

    • Pull patch pipettes from borosilicate glass capillaries using a micropipette puller.

    • Fire-polish the pipette tips to a final resistance of 5-10 MΩ when filled with the pipette solution.

    • Fill the pipette with the intracellular solution, ensuring no air bubbles are trapped at the tip.

    • Mount the pipette onto the micromanipulator.

  • Seal Formation:

    • Approach the cell with the patch pipette while applying positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure.

    • Apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane. A successful "gigaseal" will have a resistance greater than 1 GΩ.

  • Recording Configuration:

    • Cell-Attached: Record channel activity from the patch of membrane attached to the pipette. The cell remains intact.

    • Excised Patch (Inside-Out or Outside-Out):

      • Inside-Out: After forming a gigaseal, pull the pipette away from the cell to excise the membrane patch with the intracellular side facing the bath solution.

      • Outside-Out: From the whole-cell configuration, slowly retract the pipette until the membrane patch excises with the extracellular side facing the bath solution. This configuration is ideal for studying the effects of extracellularly applied this compound.

  • Data Acquisition:

    • Apply the desired holding potential to the patch using a patch-clamp amplifier. For nAChRs, a hyperpolarized potential (e.g., -70 mV to -100 mV) is typically used to increase the driving force for cation influx.

    • Add this compound to the bath solution (for excised patches) or include it in the pipette solution (for cell-attached recordings).

    • Record the single-channel currents using data acquisition software. Filter the signal at an appropriate frequency (e.g., 2-5 kHz) and sample at a rate at least twice the filter frequency.

IV. Data Analysis
  • Idealization: Use single-channel analysis software to create an idealized record of channel openings and closings from the raw current data.

  • Amplitude Histogram: Generate an all-points histogram to determine the single-channel current amplitude.

  • Dwell Time Histograms: Create histograms of the open and closed times. Fit these histograms with exponential functions to determine the mean open and closed times. For this compound, the open-time histogram will likely require a fit with at least two exponential components.[2]

  • Open Probability (P_open): Calculate the fraction of time the channel is in the open state.

Visualizations

nAChR Signaling Pathway

The binding of this compound to the nicotinic acetylcholine receptor initiates a cascade of events leading to cellular responses. The following diagram illustrates this signaling pathway.

nAChR_Signaling_Pathway sub_node This compound nAChR_node Nicotinic Acetylcholine Receptor (nAChR) sub_node->nAChR_node Binds to receptor ion_influx_node Ion Influx (Na+, Ca2+) nAChR_node->ion_influx_node Channel Opening depolarization_node Membrane Depolarization ion_influx_node->depolarization_node downstream_node Downstream Signaling (e.g., Ca2+ dependent pathways) depolarization_node->downstream_node response_node Cellular Response (e.g., Muscle Contraction, Neurotransmitter Release) downstream_node->response_node Single_Channel_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis cell_prep Cell/Tissue Preparation sol_prep Solution Preparation (with this compound) pipette_prep Pipette Fabrication & Polishing seal_formation Gigaseal Formation pipette_prep->seal_formation config Establish Recording Configuration (e.g., Outside-out) seal_formation->config acquisition Data Acquisition config->acquisition idealization Event Idealization acquisition->idealization histograms Amplitude & Dwell-Time Histograms idealization->histograms kinetics Kinetic Analysis (P_open, Mean Times) histograms->kinetics

References

Using Suberyldicholine to Study Nicotinic Receptor Desensitization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[1] Prolonged or repeated exposure to agonists leads to a reversible state of unresponsiveness known as desensitization.[1][2][3] This process is crucial for shaping synaptic signaling and is implicated in various physiological and pathological conditions, including nicotine addiction and certain neurological diseases.[2][3] Suberyldicholine, a potent cholinergic agonist, serves as a valuable tool for investigating the mechanisms of nAChR desensitization due to its stable and potent activation of the receptor, leading to a pronounced and measurable desensitized state. These application notes provide detailed protocols for utilizing this compound to study nAChR desensitization in various experimental paradigms.

Desensitization is characterized by a conformational change in the receptor, resulting in a high-affinity state for the agonist but a closed ion channel.[2][3][4] This intrinsic property of the receptor can be modulated by various factors, including the specific agonist used, its concentration, and the duration of exposure.[2] Understanding the kinetics of desensitization and recovery is essential for the development of novel therapeutics targeting nAChRs.

Quantitative Data on Nicotinic Receptor Agonists

The following table summarizes key quantitative parameters for this compound and other common nAChR agonists. This data is essential for designing experiments and interpreting results related to receptor activation and desensitization.

AgonistReceptor Subtype/PreparationK_d (Binding Affinity)EC_50 (Activation)IC_50 (Desensitization)Desensitization Kinetics (τ)Reference
This compound Frog Muscle nAChRNot specifiedNot specifiedNot specifiedRelaxation time constant independent of low concentrations[5]
Acetylcholine (ACh)Human α4β2 nAChRNot specified6.16 ± 1.34 µMNot specifiedNot specified[6]
Acetylcholine (ACh)Human α7 nAChRNot specified98.71 ± 0.98 µMNot specifiedNot specified[6]
Acetylcholine (ACh)Human α3β4 nAChRNot specified29.50 ± 5.74 µMNot specifiedNot specified[6]
NicotineMouse Striatal Synaptosomes3.7 ± 0.5 nM0.33 ± 0.13 µM6.9 ± 3.6 nM (low conc.)t_1/2 = 35 s (activating conc.); t_1/2 = 1.6-2.0 min (low conc.)[7]
CholineRat Hippocampal α7 nAChRLower affinity than AChNot specifiedNot specifiedFaster recovery from desensitization than ACh[4]

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Electrophysiology to Measure Desensitization

This protocol details the use of whole-cell voltage-clamp recordings to measure the onset and recovery from this compound-induced desensitization of nAChRs in cultured cells or isolated neurons.

Materials:

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Microscope

  • Micromanipulators

  • Perfusion system

  • Borosilicate glass capillaries for patch pipettes

  • Cell culture or acutely dissociated neurons expressing nAChRs

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl_2, 1 MgCl_2, 10 HEPES, 10 Glucose (pH 7.4)

  • Internal solution (in mM): 140 KCl, 1 MgCl_2, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2)

  • This compound stock solution (10 mM in water)

Procedure:

  • Cell Preparation: Plate cells expressing the nAChR subtype of interest onto glass coverslips suitable for recording. For acutely dissociated neurons, follow established protocols for tissue dissociation and cell isolation.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording Setup: Place the coverslip with cells in the recording chamber and perfuse with external solution.

  • Establish Whole-Cell Configuration:

    • Approach a cell with the patch pipette and form a giga-ohm seal (>1 GΩ).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Measuring Desensitization Onset:

    • Apply a test pulse of a low concentration of this compound (e.g., 1 µM) for a short duration (e.g., 1 second) to elicit a control response.

    • After a recovery period (e.g., 2 minutes), apply a prolonged, desensitizing pulse of a higher concentration of this compound (e.g., 10-100 µM) for an extended duration (e.g., 30-60 seconds).

    • Record the current response. The peak current represents the initial activation, and the decay of the current to a steady-state level represents the onset of desensitization.

  • Measuring Recovery from Desensitization:

    • Following the desensitizing pulse and a washout period with external solution, apply a series of short test pulses of the control this compound concentration at increasing time intervals (e.g., 10s, 30s, 1 min, 2 min, 5 min).

    • Measure the peak amplitude of the current elicited by each test pulse.

    • Plot the recovered peak current as a percentage of the initial control response against the recovery time to determine the time course of recovery from desensitization.

  • Data Analysis:

    • Fit the decay of the current during the desensitizing pulse with a single or double exponential function to determine the time constant(s) of desensitization onset.

    • Fit the recovery data with an exponential function to determine the time constant of recovery.

Protocol 2: Single-Channel Patch-Clamp Recording to Study Desensitization Kinetics

This protocol allows for the direct observation of the effects of this compound on the gating behavior of individual nAChR channels, providing insights into the microscopic kinetics of desensitization.

Materials:

  • Same as Protocol 1, with the addition of:

  • Low-noise patch-clamp amplifier suitable for single-channel recording.

Procedure:

  • Cell and Pipette Preparation: Follow steps 1 and 2 from Protocol 1. The use of denervated muscle fibers can be advantageous for their high density of nAChRs.

  • Recording Setup: Place the preparation in the recording chamber.

  • Establish Cell-Attached Configuration:

    • Fill the patch pipette with external solution containing a low concentration of this compound (e.g., 100 nM).[8]

    • Approach the cell surface and form a high-resistance seal ( >10 GΩ). Do not rupture the patch.

    • Apply a holding potential to the patch (e.g., +100 mV relative to the resting potential).

  • Data Acquisition:

    • Record single-channel currents for several minutes. The prolonged presence of this compound in the pipette will allow for the observation of channel openings, closings, and desensitized periods.

    • Channel openings will appear as downward deflections (inward currents). Desensitized periods will manifest as long closed times between bursts of channel activity.

  • Data Analysis:

    • Use single-channel analysis software to idealize the recording and generate amplitude and duration histograms for open and closed events.

    • Analyze the distribution of closed times. The presence of multiple exponential components in the closed-time histogram can reveal different closed states, including the desensitized state.

    • Measure the mean open time, burst duration, and the frequency of channel opening to quantify the effect of this compound on channel gating and the entry into the desensitized state.

Visualizations

Signaling Pathways and Experimental Workflows

nAChR_Desensitization_Pathway cluster_states Nicotinic Receptor States Resting (Closed) Resting (Closed) Open (Active) Open (Active) Resting (Closed)->Open (Active) Fast Activation Open (Active)->Resting (Closed) Deactivation Desensitized (Closed) Desensitized (Closed) Open (Active)->Desensitized (Closed) Desensitization (Prolonged Exposure) Desensitized (Closed)->Resting (Closed) Slow Recovery (Agonist Removal) This compound This compound Desensitized (Closed)->this compound High Affinity Binding This compound->Resting (Closed) Binds

Caption: State diagram of nAChR activation and desensitization by this compound.

Voltage_Clamp_Workflow Start Start Establish Whole-Cell Configuration Establish Whole-Cell Configuration Start->Establish Whole-Cell Configuration Apply Control Pulse of this compound Apply Control Pulse of this compound Establish Whole-Cell Configuration->Apply Control Pulse of this compound Record Baseline Current Record Baseline Current Apply Control Pulse of this compound->Record Baseline Current Apply Desensitizing Pulse of this compound Apply Desensitizing Pulse of this compound Record Baseline Current->Apply Desensitizing Pulse of this compound Record Current Decay (Desensitization) Record Current Decay (Desensitization) Apply Desensitizing Pulse of this compound->Record Current Decay (Desensitization) Washout and Recovery Period Washout and Recovery Period Record Current Decay (Desensitization)->Washout and Recovery Period Apply Test Pulses at Intervals Apply Test Pulses at Intervals Washout and Recovery Period->Apply Test Pulses at Intervals Record Recovered Currents Record Recovered Currents Apply Test Pulses at Intervals->Record Recovered Currents Analyze Data Analyze Data Record Recovered Currents->Analyze Data End End Analyze Data->End

Caption: Experimental workflow for whole-cell voltage-clamp studies of nAChR desensitization.

Single_Channel_Workflow Start Start Prepare Pipette with this compound Prepare Pipette with this compound Start->Prepare Pipette with this compound Establish Cell-Attached Configuration Establish Cell-Attached Configuration Prepare Pipette with this compound->Establish Cell-Attached Configuration Apply Holding Potential Apply Holding Potential Establish Cell-Attached Configuration->Apply Holding Potential Record Single-Channel Currents Record Single-Channel Currents Apply Holding Potential->Record Single-Channel Currents Idealize Recording Idealize Recording Record Single-Channel Currents->Idealize Recording Analyze Open and Closed Times Analyze Open and Closed Times Idealize Recording->Analyze Open and Closed Times Determine Kinetic Parameters Determine Kinetic Parameters Analyze Open and Closed Times->Determine Kinetic Parameters End End Determine Kinetic Parameters->End

Caption: Workflow for single-channel recording to analyze nAChR desensitization kinetics.

References

In Vitro Applications of Suberyldicholine in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suberyldicholine is a cholinergic agonist that primarily acts on nicotinic acetylcholine receptors (nAChRs). Structurally similar to the endogenous neurotransmitter acetylcholine, this compound serves as a valuable tool in neuroscience research to investigate the function and pharmacology of nAChRs. These ligand-gated ion channels are crucial for various physiological processes, including synaptic transmission, neuronal excitability, and cognitive functions. In vitro preparations, such as cell cultures and brain slices, provide controlled environments to dissect the specific actions of compounds like this compound on nAChR subtypes and their downstream signaling pathways.

This document provides detailed application notes and experimental protocols for the in vitro use of this compound in neuroscience research. It is intended to guide researchers in designing and executing experiments to probe the roles of nAChRs in various neuronal processes.

Mechanism of Action

This compound, like acetylcholine, is a quaternary ammonium compound that binds to the agonist binding site of nAChRs. This binding event triggers a conformational change in the receptor, leading to the opening of its intrinsic ion channel. The channel is permeable to cations, primarily sodium (Na⁺) and potassium (K⁺), and to a lesser extent, calcium (Ca²⁺). The influx of these positive ions causes depolarization of the cell membrane, leading to an excitatory postsynaptic potential (EPSP) in neurons.

The sustained presence of an agonist like this compound can lead to receptor desensitization, a state where the receptor no longer responds to the agonist despite its continued presence. This property is crucial for studying the kinetics of nAChR function and the mechanisms of synaptic plasticity.

Data Presentation

AgonistReceptor SubtypeBinding Affinity (Ki, nM)Potency (EC50, µM)
Nicotineα4β20.1 - 10.1 - 10
α71,000 - 10,00010 - 100
Acetylcholineα4β250 - 1000.1 - 1
α7100 - 50010 - 200
Epibatidineα4β20.01 - 0.10.001 - 0.01
α71 - 100.1 - 1
Vareniclineα4β20.05 - 0.2Partial Agonist
α7100 - 500Partial Agonist

Experimental Protocols

Whole-Cell Voltage-Clamp Electrophysiology

This protocol is designed to measure the currents elicited by this compound through nAChRs in cultured neurons or brain slices.

Materials:

  • Cultured neurons or acute brain slices

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for patch pipettes

  • External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 10 EGTA, 4 ATP-Mg, 0.3 GTP-Na (pH 7.2 with CsOH)

  • This compound stock solution (e.g., 10 mM in water)

  • Perfusion system

Procedure:

  • Prepare cultured neurons or acute brain slices according to standard laboratory procedures.

  • Place the preparation in the recording chamber and continuously perfuse with external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Establish a whole-cell patch-clamp configuration on a target neuron.

  • Clamp the membrane potential at a holding potential of -70 mV.

  • Prepare a series of this compound dilutions in the external solution to generate a dose-response curve (e.g., 1 µM, 10 µM, 100 µM, 1 mM).

  • Apply each concentration of this compound for a fixed duration (e.g., 2-5 seconds) using a rapid perfusion system.

  • Record the inward current elicited by this compound.

  • Wash the preparation with external solution for a sufficient time between applications to allow for receptor recovery from desensitization.

  • To investigate the voltage-dependency of the this compound-induced current, apply a fixed concentration of this compound at different holding potentials (e.g., -90 mV to -30 mV in 10 mV steps).

  • Analyze the current amplitude and kinetics using appropriate software. Plot the peak current amplitude against the this compound concentration to generate a dose-response curve and determine the EC50 value.

Radioligand Binding Assay (Competition)

This protocol is used to determine the binding affinity (Ki) of this compound for a specific nAChR subtype by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes expressing the nAChR subtype of interest (e.g., from transfected cell lines or brain tissue)

  • Radiolabeled nAChR ligand (e.g., [³H]-Epibatidine, [¹²⁵I]-α-Bungarotoxin)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare cell membranes expressing the nAChR subtype of interest.

  • In a microtiter plate, add a fixed amount of cell membranes to each well.

  • Add a fixed concentration of the radiolabeled ligand to each well (typically at a concentration near its Kd).

  • Add increasing concentrations of this compound to the wells to create a competition curve. Include a control with no this compound (total binding) and a control with a high concentration of a known nAChR antagonist (non-specific binding).

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus.

  • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds Ion_Channel Ion Channel (Open) nAChR->Ion_Channel Activates Depolarization Membrane Depolarization Ion_Channel->Depolarization Na⁺/K⁺ influx Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Ca²⁺ influx Downstream Downstream Signaling Depolarization->Downstream Leads to Ca_Influx->Downstream Activates Experimental_Workflow cluster_preparation Preparation cluster_recording Recording cluster_analysis Analysis Prep_Cells Prepare Cultured Neurons or Brain Slices Patch Establish Whole-Cell Patch Clamp Prep_Cells->Patch Prep_Solutions Prepare External and Internal Solutions Prep_Solutions->Patch Prep_Pipettes Pull and Fill Patch Pipettes Prep_Pipettes->Patch Hold Set Holding Potential (-70 mV) Patch->Hold Apply Apply this compound (Dose-Response) Hold->Apply Record Record Inward Currents Apply->Record Analyze Analyze Current Amplitude and Kinetics Record->Analyze Plot Plot Dose-Response Curve Analyze->Plot Calculate Determine EC50 Plot->Calculate Logical_Relationship cluster_concepts Key Concepts cluster_assays Experimental Assays Agonist Agonist (this compound) Binding_Assay Radioligand Binding Assay Agonist->Binding_Assay Functional_Assay Electrophysiology (Voltage-Clamp) Agonist->Functional_Assay Receptor nAChR Subtype Receptor->Binding_Assay Receptor->Functional_Assay Binding Binding Affinity (Ki) Function Functional Potency (EC50) Binding_Assay->Binding Functional_Assay->Function

Application Notes and Protocols for Preparing Suberyldicholine (Succinylcholine Chloride) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the preparation of Suberyldicholine (commonly known as Succinylcholine chloride) solutions for experimental use. The information is intended for researchers, scientists, and drug development professionals.

I. Introduction

Succinylcholine chloride is a depolarizing neuromuscular blocking agent that functions as an agonist of the nicotinic acetylcholine receptor (nAChR).[1][2] Structurally, it consists of two acetylcholine molecules linked by their acetyl groups.[1][3] Its primary application in research and clinical settings is to induce short-term muscle relaxation.[2] Proper preparation of Succinylcholine chloride solutions is critical for obtaining accurate and reproducible experimental results.

II. Physicochemical Properties

Succinylcholine chloride is a white, odorless, crystalline solid.[3][4] It is the chloride salt form of succinylcholine.[5] Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C14H30Cl2N2O4[5]
Molecular Weight 361.3 g/mol [5]
Appearance White, crystalline powder[3][4]
Melting Point 160 °C (dihydrate), 190 °C (anhydrous)[3]
Storage Temperature -20°C (solid)[6]

III. Solubility and Stability

Solubility:

Succinylcholine chloride is highly soluble in water and has limited solubility in other common laboratory solvents.[3]

SolventSolubilityReference
Water ≥ 100 mg/mL at 20°C (68°F)[4][5]
Phosphate-Buffered Saline (PBS), pH 7.2 ~10 mg/mL[6]
Ethanol ~2.86 mg/mL (1 g in 350 mL)[3]
Chloroform Slightly soluble[3]
Ether Practically insoluble[3]

Stability:

Aqueous solutions of Succinylcholine chloride are most stable at a pH of 4-5.[7] The stability of these solutions is temperature-dependent, with degradation rates increasing with higher temperatures.[7][8] It is recommended to freshly prepare aqueous solutions for experiments. If storage is necessary, refrigeration is advised.[2] For longer-term storage, aliquoting and freezing at -20°C or below is recommended. Multi-dose vials are reported to be stable for up to 14 days at room temperature.[3]

IV. Experimental Protocols

A. Preparation of a 100 mM Stock Solution

This protocol describes the preparation of a 100 mM stock solution of Succinylcholine chloride.

Materials:

  • Succinylcholine chloride (MW: 361.3 g/mol )

  • High-purity water (e.g., Milli-Q or equivalent)

  • Sterile conical tubes (15 mL or 50 mL)

  • Calibrated analytical balance

  • Spatula

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weighing: Accurately weigh 36.13 mg of Succinylcholine chloride powder on an analytical balance.

  • Dissolution: Transfer the powder to a 15 mL sterile conical tube. Add 1 mL of high-purity water to the tube.

  • Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved.

  • Sterilization (Optional): If required for the experiment (e.g., cell culture), sterile-filter the solution through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Store the stock solution at 2-8°C for short-term use (up to one week) or in aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

B. Preparation of Working Solutions

This protocol outlines the preparation of working solutions from the 100 mM stock solution.

Materials:

  • 100 mM Succinylcholine chloride stock solution

  • Appropriate experimental buffer (e.g., PBS, Tyrode's solution)

  • Sterile microcentrifuge tubes or conical tubes

  • Pipettes and sterile filter tips

Procedure:

  • Thawing: If the stock solution is frozen, thaw it completely at room temperature or on ice.

  • Dilution Calculation: Use the formula M1V1 = M2V2 to calculate the volume of the stock solution needed to achieve the desired final concentration in the experimental buffer.

    • M1 = Concentration of the stock solution (100 mM)

    • V1 = Volume of the stock solution to be determined

    • M2 = Desired final concentration of the working solution

    • V2 = Final volume of the working solution

  • Preparation: In a sterile tube, add the calculated volume of the experimental buffer. Then, add the calculated volume (V1) of the 100 mM stock solution to the buffer.

  • Mixing: Gently mix the solution by pipetting up and down or by gentle vortexing.

  • Use: Use the freshly prepared working solution immediately for your experiment. It is not recommended to store aqueous solutions for more than one day.[6]

V. Visualization

A. Experimental Workflow for Solution Preparation

G cluster_0 Preparation of Stock Solution cluster_1 Preparation of Working Solution weigh Weigh Succinylcholine Chloride Powder dissolve Dissolve in High-Purity Water weigh->dissolve 36.13 mg vortex Vortex to Mix dissolve->vortex 1 mL sterilize Sterile Filter (Optional) vortex->sterilize store_stock Store at 2-8°C (short-term) or -20°C (long-term) sterilize->store_stock thaw Thaw Stock Solution store_stock->thaw calculate Calculate Dilution (M1V1 = M2V2) thaw->calculate dilute Dilute Stock in Experimental Buffer calculate->dilute mix_working Mix Gently dilute->mix_working use Use Immediately in Experiment mix_working->use

Caption: Workflow for preparing Succinylcholine chloride solutions.

B. Signaling Pathway of Succinylcholine at the Neuromuscular Junction

G cluster_0 Neuromuscular Junction cluster_1 Presynaptic Terminal cluster_2 Synaptic Cleft cluster_3 Postsynaptic Membrane (Muscle Fiber) ach Acetylcholine (ACh) succ Succinylcholine (this compound) nachr Nicotinic ACh Receptor (nAChR) succ->nachr Binds and Activates depolarization Membrane Depolarization nachr->depolarization Na+ influx, K+ efflux na_channel Voltage-gated Na+ Channels na_channel->depolarization Prolongs depolarization->na_channel Opens sr Sarcoplasmic Reticulum (SR) depolarization->sr Signal via DHPR to RyR1 paralysis Flaccid Paralysis depolarization->paralysis Persistent depolarization leads to receptor desensitization and Na+ channel inactivation ca_release Ca2+ Release sr->ca_release contraction Muscle Contraction (Fasciculations) ca_release->contraction

Caption: Succinylcholine's mechanism at the neuromuscular junction.

References

Suberyldicholine: A Pharmacological Tool for Interrogating Cholinergic Signaling in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Suberyldicholine, a potent cholinergic agonist, serves as a valuable pharmacological tool for the investigation of nicotinic and muscarinic acetylcholine receptor function in various cell culture models. As a stable analog of acetylcholine, it is resistant to hydrolysis by acetylcholinesterase, ensuring a sustained and predictable receptor activation for in vitro studies. These characteristics make it an ideal compound for elucidating the intricate signaling pathways governed by cholinergic receptors and for the screening and characterization of novel therapeutic agents targeting this system.

This document provides detailed application notes and protocols for the utilization of this compound in cell culture, with a focus on quantitative data analysis, experimental methodologies, and visualization of the underlying molecular mechanisms.

Mechanism of Action

This compound, structurally similar to two acetylcholine molecules linked together, primarily acts as an agonist at both nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs).[1][2]

  • Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels. Upon binding of this compound, nAChRs undergo a conformational change, opening a channel permeable to cations, primarily Na⁺ and K⁺.[3][4] This influx of positive ions leads to depolarization of the cell membrane, which in excitable cells like neurons and muscle cells, can trigger an action potential and subsequent cellular responses.[1]

  • Muscarinic Acetylcholine Receptors (mAChRs): These are G-protein coupled receptors (GPCRs) that are divided into five subtypes (M1-M5).[5][6] this compound binding to these receptors initiates a cascade of intracellular signaling events. M1, M3, and M5 receptors typically couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG).[5] This pathway ultimately results in an increase in intracellular calcium concentrations and activation of protein kinase C (PKC). M2 and M4 receptors, on the other hand, are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5]

Data Presentation: Quantitative Analysis of this compound Activity

The potency and efficacy of this compound can be quantified in various cell culture models expressing specific cholinergic receptor subtypes. The following tables summarize representative quantitative data for cholinergic agonists, including the related compound succinylcholine, to provide a comparative context for experimental design.

Table 1: Agonist Potency (EC₅₀/IC₅₀) at Cholinergic Receptors

AgonistReceptor SubtypeCell LineAssay TypeEC₅₀ / IC₅₀ (µM)Reference
SuccinylcholineFetal Nicotinic (γ-AChR)Xenopus OocytesElectrophysiology~10-100[7]
SuccinylcholineAdult Nicotinic (ε-AChR)Xenopus OocytesElectrophysiology~10-100[7]
CarbacholM2 MuscarinicGuinea-pig ileal smooth muscle cellscAMP accumulationIC₅₀: ~52-248[8]
BethanecholM2 MuscarinicGuinea-pig ileal smooth muscle cellscAMP accumulationIC₅₀: ~52-248[8]

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the primary signaling cascades initiated by the activation of nicotinic and muscarinic acetylcholine receptors by an agonist like this compound.

Nicotinic Acetylcholine Receptor Signaling Pathway cluster_membrane Extracellular cluster_cytosol Intracellular This compound This compound nAChR Nicotinic ACh Receptor (Ligand-Gated Ion Channel) This compound->nAChR Binds to ion_influx Na⁺/Ca²⁺ Influx K⁺ Efflux nAChR->ion_influx Opens membrane Cell Membrane depolarization Membrane Depolarization ion_influx->depolarization cellular_response Cellular Response (e.g., Action Potential, Gene Expression) depolarization->cellular_response

Caption: Nicotinic receptor signaling cascade.

Muscarinic Acetylcholine Receptor Signaling Pathways cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway This compound This compound mAChR_Gq M1/M3/M5 Receptor This compound->mAChR_Gq mAChR_Gi M2/M4 Receptor This compound->mAChR_Gi Gq Gq/11 mAChR_Gq->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP₃ PLC->IP3 Cleaves PIP₂ to DAG DAG PLC->DAG Cleaves PIP₂ to PIP2 PIP₂ Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC cellular_response1 Cellular Response Ca_release->cellular_response1 PKC->cellular_response1 Gi Gi/o mAChR_Gi->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP cellular_response2 Cellular Response cAMP->cellular_response2

Caption: Muscarinic receptor signaling pathways.

Experimental Workflow

The following diagram outlines a general experimental workflow for characterizing the effect of this compound on a specific cell line.

Experimental Workflow for this compound Characterization start Start cell_culture Cell Culture (e.g., CHO, PC12, TE-671) start->cell_culture treatment Treat Cells with this compound cell_culture->treatment suberyldicholine_prep Prepare this compound Solutions (Dose-response concentrations) suberyldicholine_prep->treatment assay Perform Functional Assay treatment->assay ca_imaging Calcium Imaging assay->ca_imaging M1/M3/M5 or nAChR camp_assay cAMP Assay assay->camp_assay M2/M4 pi_turnover Phosphatidylinositol Turnover Assay assay->pi_turnover M1/M3/M5 data_analysis Data Analysis (e.g., EC₅₀ determination) ca_imaging->data_analysis camp_assay->data_analysis pi_turnover->data_analysis end End data_analysis->end

Caption: Workflow for this compound studies.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the pharmacological effects of this compound in cell culture models.

Protocol 1: Calcium Imaging Assay for M1/M3/M5 and Nicotinic Receptor Activation

This protocol is designed to measure changes in intracellular calcium concentration following the application of this compound, which is a hallmark of M1, M3, M5, and nicotinic receptor activation.

Materials:

  • Cell line of interest (e.g., CHO-K1 cells stably expressing a specific mAChR or nAChR subtype, or a cell line endogenously expressing cholinergic receptors like PC12 or TE-671).[9][10][11][12][13][14][15][16]

  • Complete cell culture medium appropriate for the chosen cell line.

  • Black, clear-bottom 96-well microplates.

  • This compound iodide.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with and without calcium and magnesium.

  • Fluorescence microplate reader or a fluorescence microscope equipped with an imaging system.

Procedure:

  • Cell Seeding:

    • One day prior to the experiment, seed the cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a loading buffer by dissolving Fluo-4 AM and Pluronic F-127 in HBSS with calcium and magnesium. A typical final concentration is 2-5 µM for Fluo-4 AM and 0.02% for Pluronic F-127.

    • Aspirate the culture medium from the wells and wash once with HBSS.

    • Add 100 µL of the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Washing:

    • Aspirate the loading buffer and wash the cells 2-3 times with HBSS to remove extracellular dye.

    • Add 100 µL of HBSS to each well.

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in water or an appropriate buffer.

    • Perform serial dilutions in HBSS to create a range of concentrations for generating a dose-response curve (e.g., 10⁻¹⁰ M to 10⁻³ M).

  • Measurement of Calcium Flux:

    • Place the plate in the fluorescence microplate reader.

    • Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4) at regular intervals (e.g., every 1-2 seconds).

    • Establish a stable baseline reading for approximately 15-30 seconds.

    • Add 20-50 µL of the this compound solution to the wells.

    • Continue recording the fluorescence for at least 2-5 minutes to capture the peak response and subsequent decline.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data by expressing it as a percentage of the maximal response to a saturating concentration of a known agonist or to this compound itself.

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Protocol 2: cAMP Assay for M2/M4 Receptor Activation

This protocol measures the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels, which is characteristic of M2 and M4 receptor activation.

Materials:

  • Cell line of interest stably expressing M2 or M4 receptors (e.g., CHO-K1).

  • Complete cell culture medium.

  • 96-well or 384-well microplates.

  • This compound iodide.

  • Forskolin or another adenylyl cyclase activator.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Lysis buffer (provided with the cAMP kit).

Procedure:

  • Cell Seeding:

    • Seed the cells into the appropriate microplate at a predetermined density and allow them to adhere overnight.

  • Cell Treatment:

    • Aspirate the culture medium and replace it with a stimulation buffer (often provided with the cAMP kit or a serum-free medium).

    • Prepare serial dilutions of this compound.

    • Add the this compound solutions to the wells and pre-incubate for 15-30 minutes at 37°C.

    • Prepare a solution of forskolin at a concentration that elicits a submaximal stimulation of cAMP production (typically in the low micromolar range, to be determined empirically).

    • Add the forskolin solution to all wells except the basal control wells.

    • Incubate for an additional 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Aspirate the stimulation buffer and add the lysis buffer provided with the cAMP assay kit to each well.

    • Incubate for the time specified in the kit protocol to ensure complete cell lysis and release of intracellular cAMP.

    • Follow the specific instructions of the chosen cAMP assay kit to measure the cAMP concentration in each well. This typically involves adding detection reagents and measuring the signal (e.g., fluorescence, luminescence, or absorbance).

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the concentration of cAMP in each sample based on the standard curve.

    • Normalize the data by expressing the inhibition of forskolin-stimulated cAMP production as a percentage.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 3: Phosphatidylinositol (PI) Turnover Assay for M1/M3/M5 Receptor Activation

This assay measures the accumulation of inositol phosphates, a downstream consequence of PLC activation by M1, M3, and M5 receptors.

Materials:

  • Cell line of interest stably expressing M1, M3, or M5 receptors.

  • Complete cell culture medium.

  • 24-well or 12-well culture plates.

  • myo-[³H]inositol.

  • Inositol-free medium.

  • This compound iodide.

  • Lithium chloride (LiCl).

  • Perchloric acid or trichloroacetic acid (TCA).

  • Dowex AG1-X8 anion-exchange resin.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Cell Labeling:

    • Seed the cells into the culture plates.

    • Once the cells reach approximately 70-80% confluency, replace the medium with inositol-free medium containing myo-[³H]inositol (e.g., 1-2 µCi/mL).

    • Incubate the cells for 24-48 hours to allow for the incorporation of the radiolabel into the membrane phosphoinositides.

  • Agonist Stimulation:

    • Wash the cells with a buffer (e.g., HBSS) to remove unincorporated [³H]inositol.

    • Pre-incubate the cells with a buffer containing LiCl (typically 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.

    • Prepare serial dilutions of this compound.

    • Add the this compound solutions to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Extraction of Inositol Phosphates:

    • Terminate the stimulation by aspirating the buffer and adding ice-cold perchloric acid or TCA to each well.

    • Incubate on ice for at least 20 minutes to precipitate proteins and lipids.

    • Collect the acid-soluble fraction (supernatant), which contains the inositol phosphates.

  • Purification and Quantification:

    • Neutralize the supernatants.

    • Apply the neutralized samples to Dowex AG1-X8 columns.

    • Wash the columns to remove free inositol.

    • Elute the total inositol phosphates with a high-salt buffer (e.g., 1 M ammonium formate/0.1 M formic acid).

    • Add the eluate to a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Express the results as counts per minute (CPM) or disintegrations per minute (DPM).

    • Normalize the data to a control (e.g., basal or maximal stimulation).

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

By employing these detailed protocols and understanding the underlying signaling mechanisms, researchers can effectively utilize this compound as a pharmacological tool to dissect the complex roles of cholinergic receptors in various physiological and pathological processes within cell culture models.

References

Application Notes and Protocols for Measuring Suberyldicholine-Induced Currents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the electrophysiological measurement of currents induced by Suberyldicholine, a nicotinic acetylcholine receptor (nAChR) agonist. The described techniques are fundamental for characterizing the potency and kinetics of this compound and other nAChR modulators, which is crucial in neuroscience research and drug development.

Introduction

This compound is a potent agonist of nicotinic acetylcholine receptors (nAChRs), a class of ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems. The activation of these receptors by agonists like this compound leads to a conformational change that opens an intrinsic ion channel, primarily permeable to sodium (Na⁺) and potassium (K⁺) ions, and in some subtypes, calcium (Ca²⁺) ions. The resulting ion flux generates an inward current that depolarizes the cell membrane, leading to cellular excitation.

Accurate measurement of these this compound-induced currents is essential for understanding the pharmacology of nAChRs and for the development of novel therapeutics targeting these receptors for conditions such as Alzheimer's disease, Parkinson's disease, and certain types of pain. The following protocols detail two primary electrophysiological techniques for this purpose: Whole-Cell Patch Clamp for cultured cells and Two-Electrode Voltage Clamp (TEVC) for Xenopus oocytes.

Signaling Pathway of nAChR Activation

This compound, as an agonist, binds to the extracellular ligand-binding domain of the nAChR. This binding event triggers a conformational change in the receptor, leading to the opening of its transmembrane ion channel. The influx of cations depolarizes the cell, which can trigger downstream signaling events.

nAChR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound nAChR_unbound nAChR (Closed) This compound->nAChR_unbound Binds nAChR_bound nAChR (Open) nAChR_unbound->nAChR_bound Conformational Change Depolarization Depolarization nAChR_bound->Depolarization Cation Influx (Na+, K+, Ca2+) Cellular_Response Cellular_Response Depolarization->Cellular_Response Leads to

nAChR activation by this compound.

Data Presentation

The following tables summarize typical quantitative data obtained from measuring this compound-induced currents. These values can vary depending on the specific nAChR subtype, expression system, and experimental conditions.

Table 1: Potency of this compound on Nicotinic Acetylcholine Receptors

ParameterValueCell Type / Receptor SubtypeTechniqueReference
EC₅₀ ~1-10 µMVarious neuronal and muscle nAChRsPatch Clamp / TEVC[1][2]
Hill Coefficient (nH) 1.5 - 2.0Muscle-type nAChRsPatch Clamp[3]

Table 2: Kinetic Properties of this compound-Induced Currents

ParameterDescriptionTypical Value RangeTechnique
Activation Time (10-90% rise time) Time for the current to rise from 10% to 90% of its peak amplitude.1 - 10 msWhole-Cell Patch Clamp
Deactivation Time Constant (τ) Time constant of current decay upon agonist removal.50 - 200 msWhole-Cell Patch Clamp
Desensitization Time Constant (τ) Time constant of current decay in the continued presence of the agonist.100s of ms to secondsWhole-Cell Patch Clamp / TEVC

Experimental Protocols

Protocol 1: Whole-Cell Patch Clamp Recording of this compound-Induced Currents in Cultured Cells

This protocol is suitable for recording currents from cultured cells heterologously expressing specific nAChR subtypes or from primary neurons.

Experimental Workflow:

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis A Cell Culture D Obtain Gigaohm Seal A->D B Prepare Solutions (Internal, External, Agonist) B->D C Pull & Polish Pipettes C->D E Establish Whole-Cell Configuration D->E F Apply Voltage Protocol E->F G Apply this compound F->G H Record Currents G->H I Leak Subtraction H->I J Measure Peak Current I->J K Analyze Kinetics J->K L Generate Dose-Response Curve K->L

Whole-cell patch clamp workflow.

Materials:

  • Cells: Cultured cell line (e.g., HEK293, CHO) stably or transiently expressing the nAChR subtype of interest, or primary neurons.

  • External (Bath) Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 CaCl₂, 11 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm with sucrose.[4][5]

  • This compound Stock Solution: 100 mM in deionized water, stored at -20°C. Dilute to final concentrations in external solution on the day of the experiment.

  • Patch Clamp Rig: Inverted microscope, micromanipulator, amplifier, digitizer, and data acquisition software.

  • Borosilicate Glass Capillaries: For pulling patch pipettes.

  • Perfusion System: For rapid application and washout of this compound.

Methodology:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before recording to achieve 50-80% confluency. For transient transfections, perform 24-48 hours prior to the experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.[4] Fire-polish the pipette tip to ensure a smooth surface for sealing.

  • Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with external solution at a rate of 1-2 mL/min.

  • Obtaining a Gigaohm Seal: Under visual control, approach a healthy-looking cell with the patch pipette while applying slight positive pressure. Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).

  • Establishing Whole-Cell Configuration: After achieving a stable gigaohm seal, apply a brief pulse of stronger suction to rupture the cell membrane under the pipette tip. This establishes electrical and diffusional access to the cell interior.

  • Voltage Clamp Protocol: Clamp the membrane potential at a holding potential of -60 mV to -70 mV. To construct a current-voltage (I-V) relationship, apply a series of voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments).

  • This compound Application: Using a rapid perfusion system, apply this compound at various concentrations to the cell. Ensure complete solution exchange around the cell.

  • Data Acquisition: Record the induced currents using data acquisition software. Digitize the data at a sampling rate of 10-20 kHz and filter at 2-5 kHz.

  • Data Analysis:

    • Perform offline leak subtraction to remove the linear leak current.

    • Measure the peak amplitude of the this compound-induced current for each concentration.

    • Analyze the activation, deactivation, and desensitization kinetics by fitting the current traces with exponential functions.

    • Construct a dose-response curve by plotting the normalized peak current as a function of the this compound concentration and fit the data with the Hill equation to determine the EC₅₀ and Hill coefficient.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Recording of this compound-Induced Currents in Xenopus Oocytes

This protocol is ideal for studying nAChRs expressed at high levels in a large cell system, allowing for robust current measurements.

Experimental Workflow:

TEVC_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis A Oocyte Harvesting & Preparation B cRNA Injection A->B C Incubation (2-7 days) B->C E Impale Oocyte with Electrodes C->E D Prepare Solutions D->E F Set Holding Potential E->F G Apply Voltage Protocol F->G H Perfuse with this compound G->H I Record Currents H->I J Measure Peak & Steady-State Current I->J K Analyze Kinetics J->K L Generate Dose-Response Curve K->L

Two-electrode voltage clamp workflow.

Materials:

  • Xenopus laevis Oocytes: Stage V-VI oocytes.

  • cRNA: In vitro transcribed and purified cRNA encoding the nAChR subunits of interest.

  • Barth's Solution (ND96) (in mM): 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES. Adjust pH to 7.5 with NaOH. Supplement with 50 µg/mL gentamycin.

  • Electrode Filling Solution: 3 M KCl.

  • This compound Stock Solution: 100 mM in deionized water, stored at -20°C. Dilute in ND96 on the day of the experiment.

  • TEVC Rig: Stereomicroscope, micromanipulators, two-electrode voltage clamp amplifier, digitizer, data acquisition software, and perfusion system.

  • Glass Capillaries: For pulling microelectrodes.

  • Microinjection System: For cRNA injection.

Methodology:

  • Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

  • cRNA Injection: Inject 30-50 nL of cRNA solution (containing a mixture of the desired nAChR subunit cRNAs at an appropriate ratio, typically 10-100 ng/µL total concentration) into the cytoplasm of each oocyte.

  • Incubation: Incubate the injected oocytes in Barth's solution at 16-18°C for 2-7 days to allow for receptor expression.

  • Electrode Preparation: Pull glass capillaries to a resistance of 0.5-2 MΩ when filled with 3 M KCl.

  • Recording Setup: Place an oocyte in the recording chamber and perfuse with ND96 solution.

  • Electrode Impalement: Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

  • Voltage Clamp Protocol: Clamp the oocyte membrane at a holding potential of -50 mV to -80 mV. Apply voltage steps as required for I-V curve generation.

  • This compound Application: Perfuse the oocyte with different concentrations of this compound in ND96 solution. Allow the current to reach a steady state before washing out the agonist.

  • Data Acquisition: Record the membrane current using data acquisition software at a sampling rate of 1-2 kHz and filter at 0.5-1 kHz.

  • Data Analysis:

    • Measure the peak and/or steady-state current amplitude for each this compound concentration.

    • Analyze the kinetics of the current response.

    • Generate a dose-response curve and determine the EC₅₀ and Hill coefficient as described in the patch clamp protocol.

Conclusion

The whole-cell patch clamp and two-electrode voltage clamp techniques are powerful methods for the detailed characterization of this compound-induced currents. The choice of technique depends on the specific research question and the expression system available. Adherence to these detailed protocols will enable researchers to obtain high-quality, reproducible data on the pharmacology and kinetics of nAChR activation by this compound, thereby facilitating the discovery and development of new drugs targeting this important receptor class.

References

Application of Suberyldicholine in Fluorescent Imaging Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suberyldicholine, a potent and well-characterized agonist of nicotinic acetylcholine receptors (nAChRs), serves as an invaluable, non-fluorescent tool in the study of these critical ion channels. While not fluorescent itself, this compound is extensively utilized in conjunction with fluorescent imaging techniques to elucidate the pharmacology and conformational dynamics of nAChRs. Its primary applications in this context are in fluorescence-based competition binding assays and Förster Resonance Energy Transfer (FRET) studies to probe agonist-induced conformational changes.

These application notes provide detailed protocols for utilizing this compound in these advanced fluorescence imaging methodologies, enabling researchers to quantitatively assess ligand binding and receptor function.

Application 1: Characterization of Nicotinic Acetylcholine Receptor Binding via Fluorescence Competition Assays

Fluorescence competition assays are a powerful method to determine the binding affinity of non-fluorescent ligands, such as this compound, by measuring their ability to displace a fluorescently labeled ligand from the nAChR. A commonly used high-affinity fluorescent probe for muscle-type nAChRs is a fluorescently labeled α-bungarotoxin.

Principle

In this assay, a fixed concentration of nAChRs and a fluorescent ligand are incubated, resulting in a high fluorescence signal. The addition of increasing concentrations of a non-fluorescent competitor, this compound, displaces the fluorescent ligand, leading to a decrease in the measured fluorescence. The concentration of this compound that displaces 50% of the fluorescent ligand (the IC50 value) can then be used to calculate its binding affinity (Ki). Fluorescence Polarization (FP) is a common readout method where the change in the rotational speed of the fluorescent ligand upon binding to the large receptor protein is measured.

Key Quantitative Data

The following table summarizes typical quantitative data for fluorescent probes commonly used in nAChR competition assays.

Fluorescent ProbeFluorophoreExcitation (nm)Emission (nm)Receptor Subtype Specificity
α-Bungarotoxin, Alexa Fluor 488 conjugateAlexa Fluor 488~495~519Muscle (α1)₂, β1, δ, ε/γ, Neuronal α7, α9
α-Bungarotoxin, Alexa Fluor 555 conjugateAlexa Fluor 555~555~565Muscle (α1)₂, β1, δ, ε/γ, Neuronal α7, α9
α-Bungarotoxin, Alexa Fluor 594 conjugateAlexa Fluor 594~590~617Muscle (α1)₂, β1, δ, ε/γ, Neuronal α7, α9
α-Bungarotoxin, Alexa Fluor 647 conjugateAlexa Fluor 647~650~668Muscle (α1)₂, β1, δ, ε/γ, Neuronal α7, α9
NifrofamFluorescein (FAM)~494~522Neuronal α4β2
NifrodansylDansyl~337~524Neuronal α4β2

Note: The specific binding affinity of this compound will vary depending on the nAChR subtype and experimental conditions.

Experimental Protocol: Fluorescence Polarization Competition Assay

Materials:

  • Purified nAChRs or cell membranes expressing nAChRs

  • Fluorescently labeled α-bungarotoxin (e.g., Alexa Fluor 488 conjugate)

  • This compound chloride

  • Assay Buffer (e.g., Phosphate Buffered Saline, pH 7.4, with 0.1% Bovine Serum Albumin)

  • Black, low-volume 96- or 384-well microplates

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of fluorescently labeled α-bungarotoxin in the assay buffer. The final concentration used in the assay should ideally be at or below its dissociation constant (Kd) for the receptor.

    • Prepare a series of dilutions of this compound in the assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.

    • Dilute the nAChR preparation in the assay buffer to a concentration that gives a robust fluorescence polarization signal when incubated with the fluorescent probe.

  • Assay Setup:

    • To each well of the microplate, add the nAChR preparation.

    • Add the this compound dilutions to the appropriate wells. Include wells with buffer only for "no competitor" controls and wells with a saturating concentration of a known unlabeled ligand for "maximum displacement" controls.

    • Add the fluorescently labeled α-bungarotoxin to all wells.

    • The final volume in each well should be consistent.

  • Incubation:

    • Incubate the microplate at room temperature for a sufficient time to reach binding equilibrium. The incubation time should be optimized for the specific receptor and ligands used (typically 30-60 minutes). Protect the plate from light.

  • Measurement:

    • Measure the fluorescence polarization of each well using a microplate reader. Set the excitation and emission wavelengths appropriate for the fluorophore used.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.

Competition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis nAChR nAChR Incubation Incubate to Equilibrium nAChR->Incubation Fluoro_Ligand Fluorescent Ligand Fluoro_Ligand->Incubation Suberyl This compound Suberyl->Incubation Measurement Measure Fluorescence Polarization Incubation->Measurement Plotting Plot FP vs. [this compound] Measurement->Plotting IC50 Determine IC50 Plotting->IC50 Ki Calculate Ki IC50->Ki

Workflow for a fluorescence competition assay.

Application 2: Probing Agonist-Induced Conformational Changes using FRET

Förster Resonance Energy Transfer (FRET) is a powerful technique to measure distances between two fluorophores, making it ideal for studying conformational changes in proteins like nAChRs. By labeling different subunits of the nAChR with a donor and an acceptor fluorophore, the binding of an agonist like this compound can be monitored by a change in FRET efficiency.

Principle

In a FRET experiment, an excited donor fluorophore can transfer its energy non-radiatively to a nearby acceptor fluorophore if their emission and excitation spectra overlap and they are in close proximity (typically 1-10 nm). An agonist-induced conformational change that alters the distance between the donor and acceptor will result in a change in FRET efficiency, which can be measured as a change in the fluorescence intensity of the donor and/or acceptor.

Key Quantitative Data

The selection of the FRET pair is critical for a successful experiment. The table below lists some common FRET pairs used in biological research.

Donor FluorophoreAcceptor FluorophoreFörster Radius (R₀ in Å)
Cyan Fluorescent Protein (CFP)Yellow Fluorescent Protein (YFP)~49
Green Fluorescent Protein (GFP)Red Fluorescent Protein (RFP)~54
Alexa Fluor 488Alexa Fluor 555~70
Alexa Fluor 546Alexa Fluor 647~63
Experimental Protocol: FRET Imaging of nAChR Activation

Materials:

  • Cells expressing nAChRs with subunits genetically tagged with FRET-compatible fluorescent proteins (e.g., α-CFP and β-YFP subunits).

  • Cell culture medium.

  • This compound chloride.

  • Confocal or widefield fluorescence microscope equipped for FRET imaging (with appropriate filter sets for donor and acceptor).

  • Image analysis software capable of FRET calculations.

Procedure:

  • Cell Culture and Transfection:

    • Culture cells known to express the nAChR of interest.

    • Co-transfect the cells with plasmids encoding the nAChR subunits tagged with the donor and acceptor fluorescent proteins. Ensure appropriate expression levels for optimal FRET.

  • Imaging Setup:

    • Plate the transfected cells on glass-bottom dishes suitable for high-resolution microscopy.

    • Mount the dish on the microscope stage and maintain physiological conditions (37°C, 5% CO₂).

    • Identify cells co-expressing both the donor and acceptor-tagged subunits.

  • Baseline FRET Measurement:

    • Acquire images of the cells through three channels:

      • Donor excitation, donor emission (Donor channel).

      • Acceptor excitation, acceptor emission (Acceptor channel).

      • Donor excitation, acceptor emission (FRET channel).

    • Acquire a baseline recording for a few minutes before adding the agonist.

  • Agonist Application:

    • Carefully add a known concentration of this compound to the imaging dish. The final concentration should be sufficient to elicit a maximal response (typically in the micromolar range).

  • Post-Stimulation FRET Measurement:

    • Continue acquiring images through the three channels to monitor the change in FRET signal over time.

  • Data Analysis:

    • Correct the images for background fluorescence and spectral bleed-through.

    • Calculate the FRET efficiency (or a ratiometric FRET index) for each time point. A common method is to calculate the ratio of the FRET channel intensity to the donor channel intensity.

    • Plot the change in FRET efficiency over time to visualize the kinetics of the conformational change induced by this compound.

FRET_Signaling_Pathway cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) cluster_process Agonist-Induced Conformational Change cluster_output Measurement Alpha_CFP α-subunit (Donor: CFP) Conformation_Change Conformational Change Beta_YFP β-subunit (Acceptor: YFP) This compound This compound Binding This compound->Alpha_CFP This compound->Beta_YFP This compound->Conformation_Change Induces FRET_Change Change in FRET Efficiency Conformation_Change->FRET_Change Alters distance between fluorophores Fluorescence_Measurement Fluorescence Measurement FRET_Change->Fluorescence_Measurement

This compound-induced FRET change in nAChR.

Conclusion

This compound, despite being non-fluorescent, is a critical pharmacological tool for the study of nicotinic acetylcholine receptors using advanced fluorescence imaging techniques. The protocols outlined here for fluorescence competition assays and FRET imaging provide a framework for researchers to quantitatively investigate ligand-receptor interactions and the dynamic conformational changes that underlie nAChR function. These methods are essential for fundamental neuroscience research and for the development of novel therapeutics targeting the cholinergic system.

Application Notes and Protocols for Studying the Effects of Suberyldicholine on Synaptic Transmission

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suberyldicholine is a cholinergic agonist that acts on nicotinic acetylcholine receptors (nAChRs). Structurally similar to acetylcholine, it is composed of two acetylcholine molecules linked by their acetyl groups.[1][2] This compound serves as a valuable tool for investigating the function of nAChRs in synaptic transmission. Like acetylcholine, this compound binds to and activates nAChRs, leading to the opening of the ion channel and depolarization of the postsynaptic membrane.[3][4] However, it exhibits a lower efficacy and a more pronounced channel-blocking action compared to acetylcholine.[5] These characteristics make it a subject of interest for studying the nuances of cholinergic signaling and for the development of novel therapeutic agents targeting nAChRs.

These application notes provide detailed protocols for characterizing the effects of this compound on synaptic transmission, including its influence on postsynaptic currents, neurotransmitter release, and receptor binding affinity.

Electrophysiological Analysis of this compound's Effects on nAChR-Mediated Synaptic Transmission

This protocol outlines the use of patch-clamp electrophysiology to investigate the effects of this compound on nicotinic acetylcholine receptor (nAChR) currents in cultured neurons or tissue slices.

Experimental Protocol: Whole-Cell Patch-Clamp Recording
  • Cell/Tissue Preparation:

    • Culture primary neurons (e.g., hippocampal or cortical neurons) or prepare acute brain slices (e.g., from the hippocampus or ventral tegmental area) from appropriate animal models.

    • For cultured neurons, plate cells on coated coverslips and maintain in a suitable culture medium.

    • For brain slices, use a vibratome to cut slices (250-300 µm thick) in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Recording Setup:

    • Transfer a coverslip with cultured neurons or a brain slice to the recording chamber of an upright or inverted microscope.

    • Continuously perfuse the chamber with oxygenated aCSF at a flow rate of 2-3 mL/min. The temperature of the aCSF should be maintained at 32-34°C.

    • Use borosilicate glass capillaries to pull patch pipettes with a resistance of 3-6 MΩ.

    • Fill the pipettes with an internal solution containing (in mM): 135 K-gluconate, 10 HEPES, 10 KCl, 2 Mg-ATP, 0.2 Na-GTP, and 0.5 EGTA, adjusted to pH 7.3 with KOH.

  • Data Acquisition:

    • Establish a whole-cell patch-clamp configuration on a visually identified neuron.

    • Clamp the membrane potential at -70 mV to record inward currents.

    • Obtain a stable baseline recording of spontaneous synaptic activity.

    • Bath-apply this compound at various concentrations (e.g., 1 µM, 10 µM, 100 µM) to the perfusion solution.

    • Record the changes in holding current and the frequency and amplitude of postsynaptic currents.

    • To isolate nAChR-mediated currents, co-apply antagonists for other relevant receptors (e.g., GABAA, AMPA, NMDA receptors).

    • After recording the response to each concentration, wash out the drug with aCSF until the baseline is re-established.

Data Presentation

Table 1: Effects of this compound on nAChR-Mediated Inward Currents

This compound Concentration (µM)Peak Inward Current (pA)Rise Time (ms)Decay Time Constant (ms)
1
10
100
Control (Acetylcholine 100 µM)

Experimental Workflow Diagram

Electrophysiology_Workflow prep Cell/Slice Preparation setup Patch-Clamp Setup prep->setup baseline Baseline Recording setup->baseline drug_app This compound Application baseline->drug_app washout Washout drug_app->washout washout->drug_app Repeat for different concentrations analysis Data Analysis washout->analysis

Caption: Workflow for electrophysiological recording of this compound effects.

In Vivo Microdialysis to Measure this compound-Induced Neurotransmitter Release

This protocol describes the use of in vivo microdialysis to measure the effect of this compound on the release of neurotransmitters, such as dopamine or acetylcholine, in the brain of a freely moving animal.[6][7]

Experimental Protocol: In Vivo Microdialysis
  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or prefrontal cortex).

    • Secure the cannula to the skull with dental cement.

    • Allow the animal to recover from surgery for at least 48 hours.

  • Microdialysis Procedure:

    • On the day of the experiment, gently insert a microdialysis probe through the guide cannula.

    • Connect the probe to a syringe pump and a fraction collector.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[6]

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes).

    • After a stable baseline of neurotransmitter levels is established, administer this compound via reverse dialysis through the probe or via systemic injection (intraperitoneal or subcutaneous).

    • Continue collecting dialysate samples to measure the change in neurotransmitter concentration.

  • Sample Analysis:

    • Analyze the concentration of the neurotransmitter of interest in the dialysate samples using a sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED) or liquid chromatography-mass spectrometry (LC-MS).[8][9]

Data Presentation

Table 2: Effect of this compound on Neurotransmitter Release in the Nucleus Accumbens

Time Point (min)This compound TreatmentNeurotransmitter Concentration (nM)% Change from Baseline
-40 to -20Baseline100
-20 to 0Baseline100
0 to 2010 µM this compound
20 to 4010 µM this compound
40 to 6010 µM this compound
60 to 80Washout

Experimental Workflow Diagram

Microdialysis_Workflow surgery Probe Implantation Surgery recovery Animal Recovery surgery->recovery setup Microdialysis Setup recovery->setup baseline Baseline Sample Collection setup->baseline drug_admin This compound Administration baseline->drug_admin sample_collection Post-treatment Sample Collection drug_admin->sample_collection analysis HPLC or LC-MS Analysis sample_collection->analysis Suberyldicholine_Signaling sub This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) sub->nAChR Binds to ion_channel Ion Channel Opening nAChR->ion_channel Activates na_influx Na+ Influx ion_channel->na_influx k_efflux K+ Efflux ion_channel->k_efflux depolarization Membrane Depolarization na_influx->depolarization k_efflux->depolarization ap Action Potential depolarization->ap ca_channel Voltage-Gated Ca2+ Channels ap->ca_channel Opens ca_influx Ca2+ Influx ca_channel->ca_influx nt_release Neurotransmitter Release ca_influx->nt_release Triggers

References

Troubleshooting & Optimization

Technical Support Center: Suberyldicholine Patch Clamp Recordings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to assist researchers, scientists, and drug development professionals in performing and interpreting suberyldicholine patch clamp recordings.

I. Troubleshooting Guides & FAQs

This section addresses common issues encountered during this compound patch clamp experiments in a question-and-answer format.

Issue 1: No detectable current in response to this compound application.

  • Question: I am applying this compound to my cells, but I am not observing any inward current. What could be the problem?

  • Answer: Several factors could contribute to the absence of a detectable current:

    • Receptor Expression: Confirm that the cells you are using express functional nicotinic acetylcholine receptors (nAChRs) that are sensitive to this compound.

    • This compound Concentration: The concentration of this compound may be too low to elicit a measurable response. Prepare fresh solutions and consider increasing the concentration.

    • Rapid Desensitization: this compound is a potent agonist that can cause rapid receptor desensitization.[1][2] The current may be desensitizing faster than your acquisition system can capture it. Try using a rapid perfusion system and apply the agonist for very short durations.

    • Solution Stability: Ensure the stability of your this compound stock and working solutions. It is recommended to prepare fresh solutions for each experiment. While stable for a few weeks at room temperature, degradation can occur.[3]

    • Voltage Clamp Settings: Verify your holding potential. For nAChRs, a holding potential of -60 mV to -80 mV is typically used to observe inward currents.

    • General Patch Clamp Issues: Rule out common patch clamp problems such as a poor seal, high access resistance, or clogged pipette tip.[4][5]

Issue 2: The current response rapidly decreases or "fades" despite continuous this compound application.

  • Question: When I apply this compound, I see an initial inward current, but it quickly decays to a much smaller steady-state level. Why is this happening?

  • Answer: This phenomenon is characteristic of receptor desensitization , a common feature of nAChRs when exposed to a strong agonist like this compound.[1][2]

    • Mechanism: Prolonged exposure to the agonist drives the receptors into a high-affinity, non-conducting desensitized state.

    • Troubleshooting:

      • Pulsed Application: Use short, pulsed applications of this compound rather than continuous perfusion to allow receptors to recover between stimuli.

      • Paired-Pulse Protocol: To quantify the rate of recovery from desensitization, a paired-pulse protocol can be employed. Apply two identical short pulses of this compound separated by varying time intervals.[6]

      • Lower Concentration: Using a lower concentration of this compound can reduce the rate and extent of desensitization.

Issue 3: The amplitude of the this compound-evoked current is smaller at more negative holding potentials.

  • Question: I'm observing that the peak current elicited by this compound is smaller than expected at hyperpolarized potentials, and the current seems noisy. What could be causing this?

  • Answer: This could be indicative of open channel block . This compound, in addition to being an agonist, can also act as an open channel blocker at certain concentrations and voltages.[7]

    • Mechanism: The this compound molecule itself can enter and physically occlude the pore of the open nAChR channel, interrupting the flow of ions. This block is often voltage-dependent, becoming more pronounced at more negative membrane potentials.

    • Troubleshooting:

      • Vary Holding Potential: Perform recordings at a range of holding potentials to characterize the voltage dependence of the block.

      • Analyze Single-Channel Recordings: If possible, perform single-channel recordings. Open channel block will manifest as an increase in the frequency of brief channel closings (flickering) within a burst of openings.

      • Lower Agonist Concentration: The blocking effect is often concentration-dependent. Reducing the this compound concentration may alleviate the block.

Issue 4: Inconsistent or "run-down" of current responses with repeated applications.

  • Question: With each successive application of this compound, the peak current I record gets progressively smaller. What is causing this "run-down"?

  • Answer: This "run-down" is likely due to cumulative desensitization .

    • Probable Cause: The time between applications is insufficient for the nAChRs to fully recover from the desensitized state.

    • Solution:

      • Increase Washout Duration: Systematically increase the washout period between this compound applications to determine the time required for complete recovery.

      • Monitor a Stable Agonist: As a control, periodically apply a lower-potency agonist that causes less desensitization to ensure the health of the cell and the stability of the recording.

II. Quantitative Data

The following table summarizes typical quantitative data for nAChR currents activated by this compound and other nicotinic agonists. Note that specific values can vary depending on the nAChR subtype, expression system, and experimental conditions.

ParameterTypical Value RangeNotes
Whole-Cell Recordings
This compound Concentration1 µM - 1 mMConcentration should be optimized for the specific nAChR subtype and desired effect (activation vs. block).
Peak Current Amplitude-50 pA to -5 nAHighly dependent on receptor expression density and cell size.[8]
Holding Potential-60 mV to -80 mVFor observing inward cation currents.
Single-Channel Recordings
Single-Channel Conductance20 - 90 pSVaries with nAChR subtype and ionic conditions.[9][10]
Mean Open Time0.1 - 5 msAgonist and subtype dependent. Can be influenced by channel block.[11]
Open Probability (Po)< 0.4The maximum open probability for this compound can be limited by its channel blocking action.[7]
Kinetic Properties
Onset of DesensitizationMilliseconds to secondsRapid for potent agonists like this compound.[1]
Recovery from DesensitizationSeconds to minutesSubtype and condition dependent.

III. Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of this compound-Evoked Currents

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 11 EGTA. Adjust pH to 7.2 with KOH.

    • This compound Stock Solution: Prepare a 10 mM or 100 mM stock solution in deionized water. Store at -20°C in small aliquots. On the day of the experiment, thaw an aliquot and dilute it to the final desired concentration in the external solution. Prepare fresh dilutions periodically.

  • Cell Culture:

    • Plate cells expressing the nAChR subtype of interest onto glass coverslips suitable for patch clamp recordings.

  • Patch Clamp Setup:

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

    • Establish a whole-cell patch clamp configuration on a healthy-looking cell.

    • Clamp the cell at a holding potential of -70 mV.

  • Data Acquisition:

    • Use a rapid perfusion system for fast application and washout of this compound.

    • Apply this compound for a short duration (e.g., 100 ms to 2 s) to observe the peak current and the onset of desensitization.

    • Ensure a sufficient washout period (e.g., 2-5 minutes, to be determined empirically) between applications to allow for receptor recovery.

  • Data Analysis:

    • Measure the peak amplitude of the inward current.

    • Characterize the desensitization kinetics by fitting the current decay with one or two exponential functions.

    • Construct concentration-response curves to determine the EC₅₀ of this compound.

IV. Visualizations

Signaling Pathways and Experimental Workflows

nAChR_Signaling_Pathway cluster_membrane Cell Membrane nAChR nAChR Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Channel Opening This compound This compound This compound->nAChR Binds Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream Downstream Signaling (e.g., Ca²⁺-dependent pathways) Ion_Influx->Downstream

Caption: this compound activates nAChRs, leading to cation influx and cellular responses.

Troubleshooting_Workflow Start No Current Observed Check_Seal Check Seal & Access Resistance Start->Check_Seal Check_Concentration Increase this compound Concentration Check_Seal->Check_Concentration Seal OK Success Current Observed Check_Seal->Success Problem Found & Fixed Check_Desensitization Use Rapid Application/ Short Pulses Check_Concentration->Check_Desensitization Still No Current Check_Concentration->Success Current Appears Check_Receptor_Expression Confirm Receptor Expression Check_Desensitization->Check_Receptor_Expression Still No Current Check_Desensitization->Success Current Appears

References

Technical Support Center: Optimizing Suberyldicholine Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals working with Suberyldicholine in in vitro assays. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to help optimize experimental conditions and ensure reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic cholinergic agonist. It is structurally related to succinylcholine and the endogenous neurotransmitter acetylcholine (ACh).[1] Its primary mechanism of action is the activation of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels.[2] Upon binding, this compound induces a conformational change in the nAChR, opening the channel and allowing the influx of cations, primarily Na⁺ and Ca²⁺. This influx leads to depolarization of the cell membrane and triggers a downstream cellular response.

Q2: How should I prepare and store a this compound stock solution?

Proper preparation and storage of your this compound stock solution are critical for reproducible results.

  • Solvent Selection: this compound chloride is freely soluble in water.[3] For cell-based assays, a high-purity polar aprotic solvent like dimethyl sulfoxide (DMSO) is also commonly used as it is miscible with both aqueous solutions and a wide range of organic compounds.[4][5]

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-100 mM) in your chosen solvent. This allows for small volumes to be used in the final assay, minimizing solvent effects.

  • Storage: Aqueous solutions of related compounds can undergo hydrolysis, with the rate of degradation increasing with temperature.[6][7] It is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles. Solutions are most stable at a pH of 4-5.[6][7]

Q3: What is a typical concentration range for this compound in an in vitro assay?

The optimal concentration range depends heavily on the specific nAChR subtype being studied and the sensitivity of the assay. Different nAChR subtypes exhibit varying affinities for agonists.[8][9] Therefore, a broad concentration range should be tested initially. A typical starting point for a dose-response curve would span from 1 nM to 100 µM. This wide range helps to capture the full activation curve, including the baseline, the EC₅₀ (half-maximal effective concentration), and the maximal response.

Q4: Why is it critical to perform a dose-response curve?

A dose-response experiment is essential for several reasons:

  • Determine Potency (EC₅₀): It allows you to determine the EC₅₀ value, which is a critical measure of the compound's potency for the specific receptor and cell system you are using.

  • Identify Maximal Efficacy: It reveals the maximum response the compound can elicit.

  • Detect Off-Target or Toxic Effects: At very high concentrations, compounds may exhibit non-specific activity or cytotoxicity, which can be identified as a downturn in the response curve (an inverted 'U' shape).

  • Optimize Assay Conditions: It ensures you are working within a concentration range that produces a measurable and reproducible signal for subsequent screening or characterization experiments.

Troubleshooting Guide

Q1: I am not seeing any response, or the signal is very low. What could be the issue?

This is a common issue with several potential causes. Use a systematic approach to diagnose the problem.

  • Agonist Preparation:

    • Degradation: Confirm that your this compound stock solution has been stored correctly and is not from an old batch. Aqueous solutions of related compounds can hydrolyze over time, especially at room temperature.[6][7]

    • Calculation Error: Double-check all dilution calculations. Prepare a fresh dilution series from your stock.

  • Cellular Health:

    • Viability: Ensure cells are healthy and viable. Perform a simple viability test (e.g., Trypan Blue exclusion).

    • Receptor Expression: Confirm that your cell line expresses the target nicotinic acetylcholine receptor subtype. Low or absent receptor expression will result in a weak or no signal.

  • Assay Conditions:

    • Incorrect Buffer: Verify the composition of your assay buffer. The presence of Ca²⁺ is crucial for nAChR-mediated calcium influx.[10]

    • Antagonist Presence: Ensure no known nAChR antagonists are present in your media or reagents.

Q2: My dose-response curve looks biphasic (an inverted 'U' shape). Why is this happening?

An inverted 'U' shaped curve often indicates one of two phenomena:

  • Receptor Desensitization: Prolonged or high-concentration exposure to an agonist can cause nAChRs to enter a desensitized, non-conducting state.[11][12] This means that even though the agonist is bound, the channel is closed, leading to a reduced signal at higher concentrations.

  • Channel Block: At high concentrations, some agonists can act as open-channel blockers, physically occluding the ion pore and preventing ion flux, which reduces the overall signal.

To mitigate this: Reduce the agonist incubation time or use a kinetic plate reader (e.g., FLIPR) to measure the initial peak response before significant desensitization occurs.

Q3: I am observing high variability between replicate wells. What are the common causes?

High variability can obscure real effects and make data interpretation difficult.

  • Pipetting Inaccuracy: Ensure pipettes are calibrated and use proper pipetting techniques, especially when preparing serial dilutions and adding small volumes to assay plates.

  • Uneven Cell Plating: An inconsistent number of cells per well is a major source of variability. Ensure your cells are in a single-cell suspension and are evenly distributed when plating. Check for edge effects on the plate.

  • Solvent Effects: If using DMSO, ensure the final concentration is consistent across all wells (including controls) and is kept low (typically <0.5%). High concentrations of DMSO can impact cell health and have been shown to inhibit acetylcholinesterase, which could be relevant in assays with endogenous acetylcholine.[13][14]

Q4: The background signal in my control wells is too high. How can I reduce it?

High background can be caused by leaky cells or issues with the fluorescent dye.

  • Dye Loading Issues: Optimize the concentration of your calcium indicator dye (e.g., Fluo-4 AM) and the incubation time. Overloading cells can lead to high background fluorescence.

  • Cell Health: Unhealthy or dying cells may have compromised membrane integrity, leading to uncontrolled calcium leakage. Ensure you are working with a healthy, confluent monolayer of cells.

  • Wash Steps: Ensure that extracellular dye is thoroughly washed away before reading the plate. Some assay kits include quencher reagents to reduce extracellular fluorescence.[12]

Reference Data

The potency of a nicotinic agonist is highly dependent on the subtype of the nAChR. While extensive public data for this compound is limited, the following table provides reference EC₅₀ values for common nAChR agonists across various receptor subtypes to serve as a benchmark.

Table 1: Comparative Potency (EC₅₀) of nAChR Agonists Note: These values are approximations from various expression systems and assays. Potency should always be determined empirically in your specific assay system.

Agonistα3β4α4β2α7*
Acetylcholine ~1-10 µM~0.1-1 µM~10-100 µM
Nicotine ~1-10 µM~0.1-1 µM~1-20 µM
Epibatidine ~1-10 nM~0.01-0.1 nM~1-10 nM

Data compiled from publicly available pharmacology resources and scientific literature.[1][8]

Table 2: Example Serial Dilution Scheme for a Dose-Response Curve This table outlines the preparation of an 8-point dose-response curve starting from a 100 µM final concentration.

StepActionThis compound Conc.Final Assay Conc.
1 Prepare 10 mM stock in DMSO10,000 µM-
2 Create top working solution in assay buffer200 µM (2X final)100 µM
3 Perform 1:10 serial dilution in assay buffer20 µM (2X final)10 µM
4 Perform 1:10 serial dilution2 µM (2X final)1 µM
5 Perform 1:10 serial dilution0.2 µM (2X final)100 nM
6 Perform 1:10 serial dilution0.02 µM (2X final)10 nM
7 Perform 1:10 serial dilution0.002 µM (2X final)1 nM
8 Perform 1:10 serial dilution0.0002 µM (2X final)0.1 nM
9 Prepare Vehicle Control (e.g., 0.2% DMSO)0 µM0 µM

Note: This scheme assumes a 1:1 addition of the 2X compound solution to the cells in the assay plate.

Visualizations and Protocols

Signaling and Experimental Workflows

nAChR_Signaling_Pathway subch This compound (Agonist) nachr Nicotinic ACh Receptor (nAChR) subch->nachr Binds channel Channel Opening nachr->channel Activates influx Cation Influx (Na⁺, Ca²⁺) channel->influx depol Membrane Depolarization influx->depol response Cellular Response (e.g., Neurotransmitter Release) depol->response

Caption: Figure 1: Activation of nAChR by this compound.

Calcium_Flux_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells 1. Seed cells in a 96-well plate culture 2. Culture cells to form a confluent monolayer plate_cells->culture load_dye 3. Load cells with Ca²⁺ indicator dye culture->load_dye add_cpd 5. Add compound to plate (using kinetic reader) load_dye->add_cpd prepare_cpd 4. Prepare this compound serial dilutions prepare_cpd->add_cpd measure 6. Measure fluorescence change over time add_cpd->measure analyze 7. Calculate dose-response curve and EC₅₀ measure->analyze

Caption: Figure 2: General workflow for a calcium flux assay.

Troubleshooting_Tree start Problem: No or Low Signal q1 Is the agonist reagent valid? start->q1 a1_no Remake agonist dilutions. Use fresh stock. q1->a1_no No q2 Are cells healthy and expressing the target? q1->q2 Yes a1_yes Check Cell Health & Receptor Expression a2_no Use new cell stock. Confirm expression (e.g., qPCR). q2->a2_no No q3 Are assay conditions (buffer, reader) correct? q2->q3 Yes a2_yes Verify Assay Buffer & Conditions a3_yes Consider receptor desensitization. q3->a3_yes Yes a3_no Review protocol. Check buffer composition. q3->a3_no No

Caption: Figure 3: Decision tree for troubleshooting low signal.

Experimental Protocol: 96-Well Calcium Flux Assay

This protocol provides a general method for measuring nAChR activation using a fluorescent calcium indicator in a 96-well format.

Materials:

  • Cell line expressing the nAChR subtype of interest

  • Black, clear-bottom 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Fluorescent calcium indicator kit (e.g., Fluo-4 AM)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Positive control agonist (e.g., Acetylcholine)

  • Antagonist control (e.g., Mecamylamine)

  • Kinetic fluorescence plate reader (e.g., FLIPR, FlexStation)

Methodology:

  • Cell Plating:

    • One day before the assay, seed cells into a 96-well black, clear-bottom plate at a density that will yield a 90-100% confluent monolayer on the day of the experiment.

    • Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Dye Loading:

    • Prepare the calcium indicator dye solution according to the manufacturer's instructions.[15][16] Many kits include probenecid to prevent dye leakage from the cells.

    • Aspirate the culture medium from the wells.

    • Add 100 µL of the dye solution to each well.

    • Incubate the plate in the dark for 60 minutes at 37°C, followed by 20-30 minutes at room temperature.[12]

  • Compound Plate Preparation:

    • While the cells are incubating, prepare a separate 96-well "compound plate."

    • Using the assay buffer, perform serial dilutions of this compound to achieve concentrations that are 2X to 5X the final desired concentration (this depends on the volume the plate reader will add).

    • Include wells with vehicle control (assay buffer + same percentage of DMSO as the highest this compound concentration).

    • Include wells with a positive control agonist and an antagonist control.

  • Fluorescence Measurement:

    • Set the plate reader to the correct excitation and emission wavelengths for your chosen dye (e.g., ~490 nm excitation / ~525 nm emission for Fluo-4).[16]

    • Place the cell plate into the reader.

    • Program the reader to establish a stable baseline fluorescence for 10-20 seconds.

    • The instrument will then automatically add a specified volume from the compound plate to the cell plate.

    • Continue to record the fluorescence signal for 1-3 minutes to capture the full kinetic response.

  • Data Analysis:

    • The response is typically measured as the change in fluorescence (F) over the baseline fluorescence (F₀), or as the peak fluorescence intensity.

    • Subtract the average signal from the vehicle control wells to correct for background.

    • Plot the response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ and maximal response.

References

Technical Support Center: Suberyldicholine Stability in Experimental Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Suberyldicholine is a choline ester with structural similarities to the more extensively studied compound, Succinylcholine. Due to the limited availability of stability data specific to this compound, this guide is based on established knowledge of Succinylcholine stability. Researchers should consider this information as a strong guideline and are encouraged to perform compound-specific validation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in aqueous solutions?

A1: The primary cause of degradation for choline esters like this compound is hydrolysis. The ester linkages are susceptible to cleavage, a reaction catalyzed by both acidic and alkaline conditions, as well as temperature. This process breaks down the molecule into its constituent parts, leading to a loss of potency.

Q2: How does pH affect the stability of my this compound solution?

A2: this compound is expected to be most stable in acidic solutions, with a pH range of 3.75 to 4.50 being optimal for its close analog, Succinylcholine.[1][2] It is incompatible with alkaline solutions, and its degradation rate increases as the pH moves away from this optimal range.[3]

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: To ensure maximum stability, this compound solutions should be stored under refrigeration at 2°C to 8°C (36°F to 46°F).[4][5] For its analog, Succinylcholine, refrigeration can extend stability for at least two years.[1][5] If solutions must be kept at room temperature, this should be for the shortest possible duration.

Q4: Can I store my this compound solution at room temperature?

A4: While not ideal for long-term storage, some studies on Succinylcholine indicate a degree of stability at room temperature. For instance, a 20 mg/mL solution may be stored for up to 14 days without significant loss of potency.[6] However, the rate of degradation is notably higher than under refrigerated conditions. One study showed a 10% loss of drug content when solutions were kept at 20-26°C for five months.[1][5]

Q5: Does light exposure affect the stability of this compound?

A5: Yes, exposure to light can contribute to the initial degradation of choline esters.[1][4][5] It is recommended to store solutions in light-resistant containers to minimize this effect.[4]

Q6: I've noticed a change in the pH of my this compound solution over time. Why is this happening?

A6: The hydrolysis of this compound results in the formation of acidic byproducts. This will naturally lead to a decrease in the pH of an unbuffered solution over time, which in turn can accelerate the degradation process.[4]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of experimental effect or inconsistent results. Degradation of this compound in the working solution.1. Verify Solution Age and Storage: Ensure your stock solution is within its expected shelf-life and has been stored at the recommended 2-8°C. 2. Prepare Fresh Solutions: Always prepare fresh working dilutions from a stable stock solution immediately before your experiment. 3. Check pH of Solution: Measure the pH of your experimental buffer. If it is outside the optimal range (ideally 3.75-4.5), consider adjusting it or using a different buffer system. 4. Control for Temperature: Minimize the time your working solutions are kept at room temperature or higher. Use an ice bath for temporary storage during experiments if possible.
Precipitate formation in the solution. Interaction with alkaline components or precipitation of degradation products.1. Avoid Alkaline Buffers: Do not mix this compound with alkaline solutions (e.g., thiopental solutions), as this will cause rapid hydrolysis.[7] 2. Ensure Complete Dissolution: When preparing solutions, ensure the this compound salt is fully dissolved. 3. Filter the Solution: If a precipitate is observed in a freshly prepared solution, it may be due to insoluble impurities. Consider filtering the solution through a suitable syringe filter.
Variability between experimental batches. Inconsistent preparation or storage of this compound solutions.1. Standardize Protocol: Implement a strict, standardized protocol for the preparation, storage, and handling of all this compound solutions. 2. Quantify Concentration: Periodically, you may want to quantify the concentration of your stock solution using an appropriate analytical method (e.g., HPLC) to ensure its integrity.

Data Summary

The following tables summarize the stability of Succinylcholine, which can be used as a proxy for this compound.

Table 1: Effect of Temperature on Succinylcholine Degradation Rate

TemperatureConcentrationDegradation Rate (% per month)Reference
4°C20 mg/mL0.18[5]
4°C50 mg/mL0.30[5]
Room Temperature20 mg/mL1.2[5]
Room Temperature50 mg/mL2.1[5]
37°C20 mg/mL5.4[5]
37°C50 mg/mL8.1[5]

Table 2: Time to 10% Potency Loss of Succinylcholine at Various Temperatures

TemperatureTime to 10% LossReference
20-26°C5 months[1][5]
35°C1 month[1][5]
70°C1 day[1][5]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol is based on methods used for Succinylcholine and would require optimization for this compound.

  • Objective: To determine the concentration of this compound in a solution.

  • Instrumentation: HPLC system with UV detection.

  • Column: A mixed-mode column with cation-exchange capabilities (e.g., Newcrom AH) or a C18 column can be used.[6][8]

  • Mobile Phase: An isocratic mobile phase consisting of acetonitrile and water with a buffer like perchloric acid or trifluoroacetic acid is often effective.[6][8] For example, a simple mobile phase could be a mixture of water and acetonitrile (e.g., 85:15 v/v) with 0.85% perchloric acid.[8]

  • Flow Rate: Typically around 1.0 mL/min.[8]

  • Detection: UV detection at a low wavelength, such as 200 nm or 218 nm, is suitable as choline esters lack a strong chromophore.[6][8]

  • Procedure:

    • Prepare a standard curve with known concentrations of this compound.

    • Inject the standards and the experimental samples into the HPLC system.

    • Integrate the peak corresponding to this compound.

    • Calculate the concentration of the unknown samples based on the standard curve.

Visualizations

Hydrolysis_Pathway This compound This compound Suberylmonocholine Suberylmonocholine + Choline This compound->Suberylmonocholine Step 1: Hydrolysis Suberic_Acid Suberic Acid + 2 Choline Suberylmonocholine->Suberic_Acid Step 2: Slower Hydrolysis

Caption: Hydrolysis pathway of this compound.

Troubleshooting_Workflow decision decision start Inconsistent Experimental Results check_solution Check Solution Age & Storage start->check_solution is_ok Is it freshly prepared & properly stored? check_solution->is_ok prepare_fresh Prepare Fresh Solution is_ok->prepare_fresh No check_ph Check Buffer pH is_ok->check_ph Yes prepare_fresh->check_ph ph_ok Is pH between 3.75 - 4.5? check_ph->ph_ok adjust_ph Adjust pH or Change Buffer ph_ok->adjust_ph No check_temp Minimize Room Temp Exposure ph_ok->check_temp Yes adjust_ph->check_temp re_evaluate Re-run Experiment check_temp->re_evaluate end Consistent Results re_evaluate->end

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Suberyldicholine and Nicotinic Acetylcholine Receptor Desensitization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize nicotinic acetylcholine receptor (nAChR) desensitization during your experiments with Suberyldicholine.

Understanding this compound and Receptor Desensitization

This compound is a potent agonist of nicotinic acetylcholine receptors (nAChRs). Like many agonists, prolonged or repeated application of this compound can lead to receptor desensitization, a state where the receptor no longer responds to the agonist, even in its continued presence. This phenomenon is an intrinsic property of nAChRs and involves a conformational change in the receptor protein, leading to channel inactivation.[1][2] Desensitization is a critical factor to control in experimental settings to ensure reproducible and accurate results.

The kinetics of desensitization are influenced by the specific subtypes of nAChR present, as determined by their subunit composition. For instance, nAChRs containing α4 subunits are generally more sensitive to agonist-induced desensitization than those with α3 subunits. Similarly, receptors with β2 subunits tend to desensitize more rapidly than those containing β4 subunits.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving this compound and provides actionable solutions to minimize receptor desensitization.

Problem 1: Rapid decline in receptor response during continuous this compound application.

Question: I am applying this compound to my cells, and I see an initial strong response, but it quickly diminishes even though the agonist is still present. How can I maintain a stable receptor response?

Answer: This rapid decline is a classic sign of receptor desensitization. Here are several strategies to mitigate this effect:

  • Optimize Agonist Concentration and Application Time:

    • Use the lowest effective concentration: Determine the EC50 of this compound for your specific nAChR subtype and use concentrations at or slightly above this value for activation. Avoid using saturating concentrations for prolonged periods.

    • Employ short, pulsatile applications: Instead of continuous perfusion, apply this compound in brief pulses followed by washout periods. This allows the receptors to recover from desensitization between applications. A classic protocol involves applying test pulses of a non-desensitizing agonist concentration before and after a brief, higher concentration "conditioning" pulse of this compound to quantify the extent and recovery from desensitization.[3]

  • Utilize Rapid Solution Exchange Systems:

    • A fast perfusion system is crucial for applying and washing out this compound quickly. This minimizes the time receptors are exposed to the agonist, thereby reducing the extent of desensitization. Automated patch-clamp systems with integrated fluidics can provide precise and rapid solution exchange.

  • Consider the Use of Positive Allosteric Modulators (PAMs):

    • PAMs are compounds that bind to a site on the receptor distinct from the agonist binding site and can potentiate the receptor's response to the agonist.

    • Type I PAMs primarily increase the peak current response with minimal effect on desensitization.

    • Type II PAMs can significantly delay the onset of desensitization, allowing for more sustained receptor activation.[1][4] Co-application of a suitable PAM with this compound may help maintain receptor activity.

Problem 2: High variability in responses between experiments.

Question: I am seeing significant variability in the magnitude of the response to this compound across different experimental days, even when using the same cell line and agonist concentration. What could be the cause?

Answer: In addition to the factors mentioned above, variability can arise from the specific properties of this compound and the experimental conditions:

  • This compound as a Channel Blocker: this compound not only activates nAChRs but can also act as an open channel blocker at higher concentrations. This blocking action can contribute to the apparent desensitization and add to experimental variability.

    • Troubleshooting: Keep the this compound concentration as low as possible to minimize channel block. If you suspect channel block, you can perform voltage-clamp experiments to look for voltage-dependent inhibition of the current, a characteristic of open channel block.

  • Receptor Subtype Expression: The specific nAChR subtypes expressed in your cells can change with passage number and culture conditions. As different subtypes have different sensitivities to this compound and desensitize at different rates, this can lead to variability.

    • Troubleshooting: Ensure consistent cell culture practices. It is also advisable to pharmacologically or molecularly characterize the nAChR subtypes present in your experimental system.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of nAChR desensitization?

A1: Agonist-induced desensitization is a complex process involving a conformational change in the nAChR. Upon prolonged exposure to an agonist like this compound, the receptor transitions from an active, open-channel state to a closed, desensitized state. This desensitized state has a higher affinity for the agonist but is non-functional, meaning the ion channel is closed.[1] This process can occur on multiple timescales, from milliseconds to minutes.[5]

Q2: How does the subunit composition of nAChRs affect desensitization by this compound?

A2: The subunit composition is a critical determinant of desensitization kinetics. While specific data for this compound across all subtypes is limited, we can extrapolate from studies with other nicotinic agonists:

  • α4 vs. α3 subunits: Receptors containing the α4 subunit are generally more sensitive to agonist-induced desensitization than those containing the α3 subunit.

  • β2 vs. β4 subunits: Receptors with the β2 subunit tend to desensitize more rapidly than those with the β4 subunit.

  • α7 homomers: Homomeric α7 nAChRs are known for their very rapid desensitization.[6]

Q3: Are there any compounds that can prevent or reverse this compound-induced desensitization?

A3: As mentioned in the troubleshooting guide, Positive Allosteric Modulators (PAMs) can be effective. Specifically, Type II PAMs are known to significantly slow down the rate of desensitization, thereby prolonging the active state of the receptor in the presence of an agonist.[1][4] The choice of PAM will depend on the specific nAChR subtype you are studying.

Q4: What is the difference between desensitization and channel block by this compound?

A4: Desensitization is a conformational change in the receptor that renders it unresponsive to the agonist. Channel block, on the other hand, occurs when the this compound molecule physically occludes the open ion channel pore, preventing ion flow. Both processes result in a decrease in the measured current, but they have different underlying mechanisms and kinetics. Channel block is often voltage-dependent, while desensitization is primarily dependent on agonist concentration and exposure time.

Data Presentation

Due to the limited availability of specific quantitative data for this compound across a wide range of nAChR subtypes in the public domain, the following table provides a template for the types of pharmacological parameters you should aim to determine for your specific experimental system. This will aid in designing experiments that minimize desensitization.

nAChR SubtypeThis compound Kᵢ (nM)This compound EC₅₀ (µM)This compound IC₅₀ (Desensitization) (µM)Desensitization Kinetics (τ_fast, τ_slow)
e.g., α4β2Data not availableData not availableData not availableData not available
e.g., α3β4Data not availableData not availableData not availableData not available
e.g., α7Data not availableData not availableData not availableData not available
Muscle-typeData not availableData not availableData not availableData not available

Researchers are encouraged to consult specialized pharmacological databases and literature for the most up-to-date quantitative data or to determine these parameters empirically in their specific experimental setup.

Experimental Protocols

Protocol 1: Standard Protocol to Quantify Desensitization

This protocol, based on the classical method described by Katz and Thesleff, is used to measure the extent and recovery from desensitization.[2]

  • Preparation: Prepare your cells or tissue expressing the nAChR of interest for electrophysiological recording (e.g., whole-cell patch-clamp).

  • Control Response: Apply a short, non-desensitizing pulse (e.g., 10-20 ms) of a known nAChR agonist (this could be a low concentration of this compound or another agonist like acetylcholine) to establish a baseline response. Repeat this every 30-60 seconds until a stable response is achieved.[3]

  • Conditioning Pulse: Apply a longer, desensitizing pulse of this compound (e.g., 1-10 seconds) at a concentration known to cause desensitization.

  • Post-Conditioning Response: Immediately after the conditioning pulse, and at various time points thereafter (e.g., 1, 5, 10, 30, 60 seconds), apply the same short, non-desensitizing test pulse as in step 2.

  • Analysis: The reduction in the amplitude of the test pulse immediately after the conditioning pulse indicates the extent of desensitization. The return of the test pulse amplitude to the control level over time represents the recovery from desensitization.

Protocol 2: Minimizing Desensitization using a Rapid Perfusion System

This protocol is designed for experiments where maintaining receptor activity is crucial.

  • System Setup: Use a rapid solution exchange system capable of switching solutions at the cell in tens of milliseconds.

  • Agonist Application: Apply this compound at the desired concentration for the shortest possible duration required to elicit a measurable response (e.g., 10-100 ms).

  • Rapid Washout: Immediately follow the agonist application with a rapid and complete washout with agonist-free buffer.

  • Recovery Period: Allow for a sufficient recovery period in agonist-free buffer before the next agonist application to ensure receptors return to their resting state. The duration of this period should be determined empirically based on the recovery kinetics measured in Protocol 1.

Mandatory Visualizations

Signaling_Pathway cluster_0 Minimizing Receptor Desensitization Agonist This compound Application Receptor Nicotinic Acetylcholine Receptor (nAChR) Agonist->Receptor Binds to Activation Channel Opening (Ion Flux) Receptor->Activation Conformational Change Desensitization Desensitized State (Inactive) Activation->Desensitization Prolonged Exposure Desensitization->Receptor Recovery (Washout)

Caption: Simplified signaling pathway of nAChR activation and desensitization by this compound.

Experimental_Workflow cluster_1 Troubleshooting Workflow for Desensitization Start Observe Rapid Response Decline Check_Concentration Is this compound concentration minimized? Start->Check_Concentration Check_Concentration->Start No, Reduce Conc. Check_Application Is application time as short as possible? Check_Concentration->Check_Application Yes Check_Application->Start No, Shorten Pulse Rapid_Perfusion Implement Rapid Solution Exchange Check_Application->Rapid_Perfusion Yes Use_PAMs Consider using a Type II PAM Stable_Response Achieve Stable Receptor Response Use_PAMs->Stable_Response Rapid_Perfusion->Use_PAMs

Caption: Logical workflow for troubleshooting and minimizing this compound-induced receptor desensitization.

References

Technical Support Center: Optimizing Signal-to-Noise Ratio in Suberyldicholine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in enhancing the signal-to-noise ratio of their Suberyldicholine experiments. This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

General Understanding

Q1: What is this compound and its primary mechanism of action? this compound is a synthetic cholinergic agonist, structurally similar to acetylcholine. It functions as a depolarizing neuromuscular blocking agent by persistently activating nicotinic acetylcholine receptors (nAChRs) located at the motor endplate. This sustained activation leads to a brief period of muscle excitation (fasciculations), followed by a state of muscle paralysis due to receptor desensitization and inactivation of voltage-gated sodium channels.[1][2]

Q2: What are the principal research applications for this compound? this compound is a valuable tool in pharmacological and physiological research for investigating the function of nicotinic acetylcholine receptors. It is frequently used in in vitro studies involving isolated muscle preparations to induce and analyze muscle contraction and subsequent neuromuscular blockade.[2][3]

Signal-to-Noise Ratio Enhancement

Q3: What are the critical factors influencing the signal-to-noise ratio in experiments with this compound? Several factors can impact the quality of your signal:

  • Non-specific Binding: The binding of this compound to unintended targets can elevate background noise.

  • Receptor Density: A low concentration of nicotinic receptors in the experimental sample can result in a weak signal.

  • Ligand Concentration: An inappropriate concentration of this compound can lead to a diminished signal or induce receptor desensitization.[4]

  • Incubation Time and Temperature: These parameters must be carefully optimized to achieve binding equilibrium while minimizing non-specific interactions.

  • Washing Procedures: Inefficient washing can leave behind unbound this compound, which contributes to a higher background signal.

Q4: How can non-specific binding be minimized in this compound receptor binding assays? To reduce non-specific binding, you can implement the following strategies:

  • Utilize Blocking Agents: Determine non-specific binding by including a high concentration of an unlabeled competitor and subtract this value from your total binding.

  • Optimize Buffer Composition: The addition of a low concentration of a non-ionic detergent, such as 0.01-0.05% Tween-20, can mitigate hydrophobic interactions.

  • Select Appropriate Labware: Using polypropylene or siliconized tubes and pipette tips can reduce the adhesion of the ligand to plastic surfaces.

  • Filter Pre-treatment: For filtration-based assays, pre-soaking glass fiber filters in a solution of 0.3-0.5% polyethyleneimine (PEI) can decrease the non-specific binding of positively charged ligands.

Troubleshooting Guides

Addressing Low Signal Issues
ProblemPossible CauseRecommended Troubleshooting Steps
Weak or absent muscle contraction in a functional assay. Low Receptor Density: The tissue preparation may not have a sufficient number of nicotinic acetylcholine receptors.- Select a tissue or cell line known for high nAChR expression.- Ensure the freshness and proper preparation of the tissue.
Suboptimal this compound Concentration: The concentration used may be insufficient to elicit a measurable response.- Conduct a dose-response curve to identify the optimal concentration range.
Receptor Desensitization: Extended exposure to this compound can render the receptors unresponsive.[4]- Shorten the incubation period.- Experiment with lower concentrations of this compound.
Degradation of this compound: The compound may have lost its potency.- Prepare fresh this compound stock solutions.- Adhere to the manufacturer's storage guidelines.
Low signal in a receptor binding assay. Insufficient Receptor Concentration: The assay may contain an inadequate amount of receptor protein.- Increase the quantity of the membrane preparation or the number of cells used.
Inappropriate Buffer Conditions: The pH or ionic strength of the buffer may not be optimal for binding.- Fine-tune the buffer's composition, including pH and salt concentration.
Inadequate Incubation Time: The binding reaction may not have reached equilibrium.- Extend the incubation time.
Managing High Background and Noise
ProblemPossible CauseRecommended Troubleshooting Steps
High non-specific binding in a receptor binding assay. Adherence of this compound to filters or tubes: The compound may be binding to the assay apparatus.- Employ filters and tubes with low protein-binding characteristics.- Pre-treat filters with PEI.
Inadequate Washing: Unbound this compound may not be effectively removed.- Increase the number of washing cycles.- Use a larger volume of wash buffer.- Maintain the wash buffer at the correct temperature (typically ice-cold).
Hydrophobic Interactions: Non-specific interactions of this compound with other components.- Introduce a low concentration of a non-ionic detergent into the buffers.
Electrical noise in electrophysiology recordings. Improper Grounding: Electrical interference from improperly grounded equipment.- Ensure all instruments are connected to a common ground.- Utilize a Faraday cage to shield the experimental setup.[5]
Artifacts from the Perfusion System: The solution exchange process may be introducing noise.- Confirm that the perfusion system is properly grounded.- Inspect perfusion lines for the presence of air bubbles.[5]

Quantitative Data Summary

The following tables provide typical concentration ranges and key parameters for cholinergic agonists in relevant experimental settings. It is important to note that the optimal values for this compound may require empirical determination.

Table 1: Recommended Concentration Ranges for In Vitro Muscle Contraction Assays

CompoundTissue PreparationEffective Concentration (EC50)Reference
SuccinylcholineEmbryonic mouse spinal cord-skeletal muscle coculture~1 µM[3]
AcetylcholineGuinea-pig intestineVaries[6]
CarbamylcholineRecombinant mouse adult neuromuscular AChR channels0.8 mM (Kd)[7]

Table 2: Key Parameters for Nicotinic Acetylcholine Receptor Binding Assays

ParameterTypical Value/RangeNotes
Radioligand Concentration0.1 - 10 x KdFor saturation binding experiments.
Unlabeled Competitor Concentration100 - 1000 x Kd of radioligandFor the determination of non-specific binding.
Incubation Time30 - 120 minutesShould be optimized to ensure the reaction reaches equilibrium.
Incubation Temperature4°C, 25°C, or 37°CLower temperatures can help to reduce non-specific binding.
Protein Concentration10 - 100 µg per wellDependent on the expression levels of the receptor.

Experimental Protocols

Protocol 1: Filtration-Based Receptor Binding Assay

This protocol provides a general framework for a filtration-based receptor binding assay to characterize the binding of this compound to nicotinic acetylcholine receptors using a radiolabeled competitor.

Materials:

  • Membrane preparation from a tissue or cell line expressing nAChRs.

  • Radiolabeled nicotinic antagonist (e.g., [³H]-epibatidine).

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Ice-cold wash buffer (same composition as binding buffer).

  • Unlabeled nicotinic antagonist (for determining non-specific binding).

  • Glass fiber filters (pre-treated with 0.5% PEI).

  • Filtration manifold.

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare Dilutions: Create a series of this compound dilutions in the binding buffer.

  • Set Up Assay Tubes: For each this compound concentration, prepare tubes in triplicate. Additionally, prepare tubes for total binding (radioligand only) and non-specific binding (radioligand plus an excess of unlabeled antagonist).

  • Add Reagents: To each tube, add the membrane preparation, the corresponding concentration of this compound (or buffer for total binding, or unlabeled antagonist for non-specific binding), and the radiolabeled ligand.

  • Incubate: Incubate the tubes at the empirically determined optimal temperature and time to allow the binding to reach equilibrium.

  • Filter: Quickly filter the contents of each tube through the pre-treated glass fiber filters using a filtration manifold.

  • Wash: Wash each filter multiple times with ice-cold wash buffer to eliminate any unbound radioligand.

  • Measure Radioactivity: Transfer the filters to scintillation vials, add the scintillation cocktail, and measure the radioactivity with a liquid scintillation counter.

  • Analyze Data: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding against the this compound concentration and fit the data to determine the IC50 value.

Protocol 2: In Vitro Muscle Contraction Assay

This protocol outlines a method for measuring muscle contraction induced by this compound in an isolated tissue preparation.

Materials:

  • Isolated muscle preparation (e.g., guinea pig ileum, phrenic nerve-diaphragm).

  • Organ bath equipped with a force transducer.

  • Krebs-Henseleit solution (or another suitable physiological saline), aerated with 95% O₂ / 5% CO₂.

  • This compound stock solution.

  • Data acquisition system.

Procedure:

  • Mount Tissue: Secure the isolated muscle preparation in the organ bath filled with oxygenated physiological saline maintained at a constant temperature (e.g., 37°C).

  • Equilibrate: Allow the tissue to equilibrate under a stable resting tension for a defined period (e.g., 60 minutes), with periodic washing.

  • Record Baseline: Record a stable baseline of muscle tension.

  • Administer this compound: Add this compound to the organ bath in a cumulative or non-cumulative fashion to construct a dose-response curve.

  • Record Contraction: Record the changes in muscle tension in response to each concentration of this compound.

  • Washout: After achieving the maximal response, or after each dose for non-cumulative additions, thoroughly wash the tissue with fresh physiological saline to allow it to return to the baseline tension.

  • Analyze Data: Measure the peak tension for each this compound concentration and plot the response as a percentage of the maximum response versus the log concentration of this compound to calculate the EC50.

Visualizations

Suberyldicholine_Signaling_Pathway cluster_NMJ Neuromuscular Junction cluster_Muscle_Fiber Muscle Fiber This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds to Sarcolemma Sarcolemma (Muscle Fiber Membrane) nAChR->Sarcolemma Opens ion channel in Depolarization Membrane Depolarization Sarcolemma->Depolarization Na⁺ influx causes Action_Potential Action Potential Propagation Depolarization->Action_Potential T_Tubules T-Tubules Action_Potential->T_Tubules Travels down DHPR Dihydropyridine Receptor (DHPR) T_Tubules->DHPR Activates RYR1 Ryanodine Receptor (RYR1) DHPR->RYR1 Mechanically coupled to SR Sarcoplasmic Reticulum (SR) Ca_Release Ca²⁺ Release RYR1->Ca_Release Opens and causes Troponin Troponin Ca_Release->Troponin Ca²⁺ binds to Tropomyosin Tropomyosin Shift Troponin->Tropomyosin Actin_Myosin Actin-Myosin Cross-Bridge Cycling Tropomyosin->Actin_Myosin Allows Contraction Muscle Contraction Actin_Myosin->Contraction Experimental_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Data Analysis cluster_Troubleshooting Troubleshooting P1 Prepare tissue or cell culture expressing nAChRs E1 Perform binding or functional assay (e.g., muscle contraction) P1->E1 P2 Prepare this compound solutions and buffers P2->E1 E2 Incubate with varying concentrations of this compound E1->E2 E3 Record raw data (e.g., CPM, force) E2->E3 A1 Correct for background/ non-specific binding E3->A1 A2 Normalize data A1->A2 A3 Generate dose-response curves A2->A3 A4 Calculate EC50/IC50 and other parameters A3->A4 T1 Low Signal-to-Noise Ratio? A4->T1 T2 Optimize assay parameters: - Concentration - Incubation time - Washing steps T1->T2 If yes T2->E1 Re-run experiment

References

Technical Support Center: Suberyldicholine (Succinylcholine) Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common sources of variability in experimental results when working with Suberyldicholine (a compound closely related to and often used interchangeably with Succinylcholine in research contexts). The information provided is targeted towards researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Succinylcholine) and what is its primary mechanism of action?

This compound, more commonly known as Succinylcholine, is a depolarizing neuromuscular blocking agent.[1][2][3] It functions by mimicking the neurotransmitter acetylcholine (ACh) at the neuromuscular junction.[1] It binds to the nicotinic acetylcholine receptors (nAChRs) on the motor endplate, causing the ion channel to open and leading to a prolonged depolarization of the muscle membrane.[1][2][4] This initial depolarization results in transient muscle fasciculations, which are brief, involuntary muscle contractions.[1][2] However, because Succinylcholine is not readily broken down by acetylcholinesterase at the neuromuscular junction, the membrane remains depolarized and unresponsive to further stimuli, leading to flaccid paralysis.[1]

Q2: What are the main factors that can introduce variability into our experimental results?

Several factors can contribute to variability in experimental outcomes with Succinylcholine. These include:

  • Dose and Administration: The dose of Succinylcholine and the technique of administration (single dose vs. cumulative) can significantly impact the observed neuromuscular blockade.[5][6]

  • Enzyme Activity: The rate of Succinylcholine hydrolysis by plasma cholinesterase (pseudocholinesterase or butyrylcholinesterase) is a major determinant of its duration of action.[1][2][7] Variations in enzyme levels or the presence of atypical genetic variants of the enzyme can lead to prolonged effects.[1][8][9]

  • Temperature: The stability of Succinylcholine solutions is temperature-dependent.[10][11][12] Storage at room temperature can lead to degradation over time, affecting the potency of the solution.[10][11] Additionally, the subject's body temperature can influence the drug's onset and duration of action.[13]

  • Genetic Factors: Genetic variations in the butyrylcholinesterase (BCHE) gene and the ryanodine receptor 1 (RYR1) gene can significantly alter an individual's response to Succinylcholine, leading to prolonged neuromuscular blockade or malignant hyperthermia.[8][14]

  • pH of Solution: The pH of the Succinylcholine solution can affect its stability, with a pH range of 3.75 to 4.50 being optimal for maximum stability.[15]

  • Subject-Specific Factors: Age and gender do not appear to significantly affect the degree of block, but the duration of action may be shorter in women.[6] However, neonates and infants require significantly higher doses compared to children and adults to achieve the same level of neuromuscular blockade.[16]

Q3: How should this compound (Succinylcholine) solutions be stored to ensure stability?

For optimal stability, Succinylcholine solutions should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F).[4][12] However, multi-dose vials are stable for up to 14 days at room temperature without a significant loss of potency.[4] Studies have shown that the degradation rate is significantly lower when stored at 4°C compared to room temperature or 37°C.[10][11] If refrigeration is not possible for short periods, solutions should be kept in light-resistant conditions.[12]

Troubleshooting Guide

Problem: We are observing a high degree of variability in the duration of neuromuscular blockade between experimental subjects.

  • Question: Have you screened your subjects for plasma cholinesterase activity?

    • Answer: Differences in the activity of plasma cholinesterase, the enzyme responsible for metabolizing Succinylcholine, can lead to significant variations in the duration of action.[1][2][7] Subjects with lower enzyme activity will exhibit a prolonged blockade.[1] Consider measuring plasma cholinesterase activity to correlate with your experimental findings.

  • Question: Are you controlling for the temperature of your preparation and the drug solution?

    • Answer: Hypothermia can enhance the duration of action and delay the onset of neuromuscular blockade.[13] Ensure that the temperature of your experimental preparation is maintained at a consistent physiological level. Additionally, ensure that your Succinylcholine solution has been stored properly to prevent degradation, which would decrease its potency.[10][11]

Problem: The onset of neuromuscular blockade is slower than expected.

  • Question: Are you using a sufficient dose of Succinylcholine?

    • Answer: An insufficient dose can result in inadequate paralysis and a delayed onset of action.[8] The FDA-approved intravenous dose for rapid sequence intubation in adults is 1.5 mg/kg.[8] It is generally better to use a slightly higher dose than to underdose.[8]

  • Question: How are you administering the drug?

    • Answer: The method of administration can influence the onset time. Intravenous administration provides the most rapid onset (within 30 to 60 seconds).[2] The rate at which the drug reaches the neuromuscular junction is also a critical factor.[13]

Problem: We are observing inconsistent dose-response relationships.

  • Question: Is your drug solution fresh and properly stored?

    • Answer: Degradation of the Succinylcholine solution due to improper storage (e.g., prolonged exposure to room temperature or inappropriate pH) can lead to a decrease in potency and inconsistent results.[10][11][15] Always use freshly prepared or properly stored solutions.

  • Question: What is your experimental protocol for determining the dose-response curve?

    • Answer: The technique used to generate dose-response data can affect the outcome. Cumulative dose techniques without an infusion to replace the metabolized drug can underestimate potency.[5] A single-dose technique or a cumulative dose with an infusion to compensate for drug elimination is recommended for accurate potency determination.[5]

Data Presentation

Table 1: Stability of Succinylcholine Chloride Solutions at Different Temperatures

ConcentrationStorage TemperatureDegradation Rate per MonthTime to 10% Loss of Potency
20 mg/ml4°C0.18%-
20 mg/mlRoom Temperature1.2%~8.3 months[10][11]
20 mg/ml37°C5.4%-
50 mg/ml4°C0.30%-
50 mg/mlRoom Temperature2.1%~4.8 months[10][11]
50 mg/ml37°C8.1%-

Data adapted from studies on the stability of Succinylcholine chloride solutions.[10][11]

Table 2: Effective Doses (ED) of Succinylcholine for Neuromuscular Blockade

PopulationED₅₀ (mg/kg)ED₉₀ (mg/kg)ED₉₅ (mg/kg)Recommended Intubating Dose (mg/kg)
Adults0.167[6]0.26 - 0.316[5][6]0.27 - 0.392[6][17]1.0 - 1.5[5]
Children-0.352[16]-2.0[16]
Infants-0.608[16]-3.0[16]
Neonates-0.517[16]-3.0[16]

ED₅₀, ED₉₀, and ED₉₅ represent the doses required to produce 50%, 90%, and 95% depression of twitch height, respectively.

Experimental Protocols

Protocol: Assessment of Neuromuscular Blockade using this compound (Succinylcholine) in an in vivo Animal Model

  • Animal Preparation:

    • Anesthetize the animal according to an approved institutional protocol.

    • Maintain the animal's core body temperature at a physiological level (e.g., 37°C).

    • Surgically expose a peripheral nerve (e.g., the sciatic nerve) and the corresponding muscle (e.g., the tibialis anterior).

    • Place stimulating electrodes on the nerve and a force transducer on the muscle tendon to record isometric contractions.

  • Drug Preparation and Administration:

    • Prepare fresh solutions of Succinylcholine in a suitable vehicle (e.g., sterile saline).

    • Administer the drug intravenously via a cannulated vein.

  • Neuromuscular Monitoring:

    • Stimulate the peripheral nerve with supramaximal square-wave pulses of short duration (e.g., 0.2 ms) at a specific frequency (e.g., 0.1 Hz for single twitches or train-of-four stimulation).

    • Record the baseline muscle twitch tension for a stable period before drug administration.

    • Administer a single bolus dose of Succinylcholine.

    • Continuously record the muscle twitch response to monitor the onset, magnitude, and duration of neuromuscular blockade.

  • Data Analysis:

    • Express the twitch height as a percentage of the pre-drug baseline.

    • Determine the time to onset of blockade (time from injection to maximum depression of twitch height).

    • Calculate the magnitude of blockade (maximum percentage of twitch height depression).

    • Measure the duration of action (time from injection until the twitch height recovers to a certain percentage of baseline, e.g., 25%, 75%, or 90%).

    • For dose-response studies, administer a range of doses to different groups of animals and plot the log-dose versus the maximum response to determine the ED₅₀ and ED₉₅.

Visualizations

Signaling_Pathway cluster_NMJ Neuromuscular Junction cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Motor Endplate) AP Action Potential Ca_channel Voltage-gated Ca²⁺ Channel AP->Ca_channel opens ACh_vesicle ACh Vesicles ACh_release ACh Release ACh_vesicle->ACh_release leads to Ca_channel->ACh_vesicle triggers fusion ACh Acetylcholine (ACh) ACh_release->ACh releases AChE Acetylcholinesterase (AChE) ACh->AChE hydrolyzed by nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR binds to SCh This compound (Succinylcholine) SCh->AChE slowly hydrolyzed by SCh->nAChR binds to (agonist) Depolarization Prolonged Depolarization nAChR->Depolarization causes Fasciculations Initial Muscle Fasciculations Depolarization->Fasciculations initially causes Paralysis Flaccid Paralysis Depolarization->Paralysis sustained effect leads to

Caption: Signaling pathway of this compound (Succinylcholine) at the neuromuscular junction.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_troubleshoot Troubleshooting A1 Anesthetize Subject A2 Surgical Preparation (Nerve & Muscle Exposure) A1->A2 A3 Attach Electrodes & Transducer A2->A3 B1 Record Baseline Muscle Twitch A3->B1 A4 Prepare Drug Solution B2 Administer this compound A4->B2 B1->B2 B3 Continuously Record Neuromuscular Response B2->B3 C1 Measure Onset, Magnitude, & Duration of Blockade B3->C1 C2 Calculate Dose-Response Relationship (if applicable) C1->C2 C3 Statistical Analysis C2->C3 D1 Assess Drug Stability C3->D1 D2 Evaluate Subject Variability (e.g., enzyme activity) C3->D2

Caption: General experimental workflow for assessing neuromuscular blockade.

References

Best practices for storing and handling Suberyldicholine.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the comprehensive support center for researchers, scientists, and drug development professionals working with Suberyldicholine (also known as Succinylcholine Chloride). This resource provides essential information on best practices for storage, handling, and experimental use, along with troubleshooting guides and frequently asked questions to ensure the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: this compound solutions should ideally be stored under refrigeration at temperatures between 2°C and 8°C (36°F and 46°F) to minimize degradation and maintain potency.[1][2]

Q2: Can this compound be stored at room temperature?

A2: While refrigeration is recommended, this compound solutions can be stored at room temperature for limited periods without significant loss of potency.[1][3] For instance, a 20 mg/ml solution may be stable for up to 14 days, and other studies suggest it can be kept for several months with acceptable degradation levels for certain applications.[1][2] However, prolonged storage at room temperature, especially at higher concentrations, will accelerate hydrolysis.[1]

Q3: How does pH affect the stability of this compound solutions?

A3: The pH of the solution significantly impacts the stability of this compound. The optimal pH range for maximum stability is between 3.75 and 4.50.[4] Hydrolysis of this compound is catalyzed by hydrogen ions, and a decrease in pH can speed up the degradation reaction.[1]

Q4: What are the primary degradation products of this compound?

A4: this compound degrades through hydrolysis into succinylmonocholine and choline.[5] Eventually, succinylmonocholine can be further hydrolyzed to succinic acid and choline.[1]

Q5: What personal protective equipment (PPE) should be used when handling this compound?

A5: When handling this compound, it is crucial to wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles or glasses, and a lab coat.[6][7] Handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of any aerosols or dust.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reduced or no biological effect in experiment 1. Degraded this compound: Improper storage (e.g., prolonged time at room temperature, exposure to light) may have led to hydrolysis. 2. Incorrect Concentration: Errors in solution preparation. 3. pH of the solution is not optimal. 1. Use a fresh vial of this compound stored under recommended conditions. Prepare fresh solutions for each experiment. 2. Verify calculations and reprepare the solution. 3. Check and adjust the pH of your experimental buffer to be within the optimal range for this compound stability if possible, considering experimental constraints.
Inconsistent results between experiments 1. Variable potency of this compound solution: Using solutions prepared at different times or stored under varying conditions. 2. Contamination of stock solution. 1. Prepare a fresh stock solution for each set of experiments or use aliquots from a single, properly stored stock. 2. Use sterile techniques when preparing and handling solutions to prevent microbial or chemical contamination.
Precipitate observed in the solution 1. Incompatibility with buffer components. 2. Concentration exceeds solubility in the given solvent. 1. Review the composition of your buffer for any incompatible substances. 2. Ensure the concentration of this compound does not exceed its solubility limit in your chosen solvent or buffer system.

Data Presentation: Storage Stability of this compound Solutions

The following tables summarize the degradation rates of this compound solutions under different storage conditions.

Table 1: Monthly Degradation Rate of this compound Solutions at Various Temperatures

ConcentrationStorage TemperatureMonthly Degradation Rate
20 mg/ml4°C0.18%[1]
50 mg/ml4°C0.30%[1]
20 mg/mlRoom Temperature1.2%[1]
50 mg/mlRoom Temperature2.1%[1]
20 mg/ml37°C5.4%[1]
50 mg/ml37°C8.1%[1]

Table 2: Estimated Shelf-Life with 10% Potency Loss at Room Temperature

ConcentrationEstimated Shelf-Life
20 mg/ml8.3 months[1][3]
50 mg/ml4.8 months[1][3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound
  • Materials:

    • This compound Chloride (dihydrate, MW: 397.34 g/mol )

    • Sterile, nuclease-free water or appropriate buffer (e.g., PBS)

    • Calibrated analytical balance

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Pipettes and sterile filter tips

  • Procedure:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh out 3.97 mg of this compound Chloride powder into the tube.

    • Add 1 mL of sterile water or buffer to the tube.

    • Vortex the tube until the powder is completely dissolved.

    • Visually inspect the solution to ensure there are no particulates.

    • Label the tube clearly with the compound name, concentration, date, and your initials.

    • Store the stock solution at 2-8°C. For long-term storage, consider preparing aliquots and storing them at -20°C, though stability at this temperature should be validated.

Visualizations

Signaling Pathway of this compound at the Neuromuscular Junction

This compound, an acetylcholine receptor agonist, acts on nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.[8][9] Its binding leads to depolarization of the motor endplate, initially causing muscle fasciculations, followed by flaccid paralysis due to the inability of the endplate to repolarize.[9]

Suberyldicholine_Signaling cluster_NMJ Neuromuscular Junction cluster_events Cellular Events Sub This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) Sub->nAChR Binds to Endplate Motor Endplate nAChR->Endplate Activates Depolarization Depolarization Endplate->Depolarization Causes Na_channel Voltage-Gated Na+ Channels Paralysis Flaccid Paralysis Na_channel->Paralysis Results in Muscle_Fiber Muscle Fiber Depolarization->Na_channel Inactivates Fasciculations Initial Muscle Fasciculations Depolarization->Fasciculations Leads to

Caption: Signaling pathway of this compound at the neuromuscular junction.

Experimental Workflow for Assessing this compound Efficacy

This workflow outlines the key steps for an in vitro experiment to determine the efficacy of this compound on cultured muscle cells.

Experimental_Workflow A 1. Cell Culture (e.g., C2C12 myotubes) B 2. Prepare this compound Working Solutions A->B C 3. Treat Cells with This compound B->C D 4. Measure Cellular Response (e.g., Calcium Imaging, Electrophysiology) C->D E 5. Data Analysis (Dose-Response Curve) D->E F 6. Interpretation of Results E->F

Caption: In vitro experimental workflow for this compound efficacy testing.

Troubleshooting Logic for Inconsistent Experimental Results

This diagram provides a logical flow for troubleshooting inconsistent results in experiments involving this compound.

Troubleshooting_Logic Start Inconsistent Results Observed Check_Reagent Check this compound Storage and Age Start->Check_Reagent Reagent_OK Reagent OK? Check_Reagent->Reagent_OK Prepare_Fresh Prepare Fresh Solution Reagent_OK->Prepare_Fresh No Check_Protocol Review Experimental Protocol Reagent_OK->Check_Protocol Yes Prepare_Fresh->Check_Protocol Protocol_OK Protocol Followed Consistently? Check_Protocol->Protocol_OK Standardize_Protocol Standardize All Steps Protocol_OK->Standardize_Protocol No Check_Equipment Calibrate and Check Equipment Protocol_OK->Check_Equipment Yes Standardize_Protocol->Check_Equipment End Re-run Experiment Check_Equipment->End

Caption: Troubleshooting flowchart for inconsistent experimental outcomes.

References

Identifying and mitigating Suberyldicholine experimental artifacts.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate experimental artifacts when working with Suberyldicholine.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing potency over time. What could be the cause?

A1: this compound is susceptible to hydrolysis, which can lead to a decrease in its effective concentration. The rate of hydrolysis is influenced by pH and temperature. For optimal stability, it is recommended to prepare solutions fresh and store them at 2-8°C.[1][2][3] Unbuffered solutions of succinylcholine chloride have maximum stability in the pH range of 3.75 to 4.50.[4]

Q2: I am observing a diminishing response to repeated applications of this compound in my cell-based assay. What is happening?

A2: This phenomenon is likely due to receptor desensitization. Prolonged or repeated exposure to agonists like this compound can cause nicotinic acetylcholine receptors to enter a desensitized state, where they are no longer responsive to the agonist.[5][6][7] This is an intrinsic property of the receptor.[6]

Q3: My experimental results with this compound are inconsistent across different tissue preparations. What could be the reason?

A3: The presence of endogenous cholinesterases, particularly butyrylcholinesterase (BChE), can vary significantly between different tissues and even between cell cultures.[8][9][10] These enzymes rapidly hydrolyze this compound, leading to variable effective concentrations at the receptor site.[1] It is crucial to assess and potentially inhibit cholinesterase activity in your experimental preparation.

Q4: How can I inhibit the enzymatic degradation of this compound in my experiments?

A4: To prevent the breakdown of this compound by cholinesterases, you can use specific inhibitors. For butyrylcholinesterase (BChE), which is the primary enzyme responsible for this compound hydrolysis in plasma, a specific inhibitor can be employed.[1] Alternatively, for general inhibition of cholinesterases, compounds like neostigmine can be used, but be aware that these may have their own off-target effects.[11][12]

Troubleshooting Guides

Issue 1: Inconsistent Dose-Response Curves
Potential Cause Troubleshooting Step Expected Outcome
This compound Degradation Prepare fresh solutions for each experiment. Maintain solutions on ice. Use a buffered solution with a pH between 3.75 and 4.5 for maximal stability.[4]Consistent and reproducible dose-response curves.
Cholinesterase Activity Pre-incubate the tissue or cell preparation with a cholinesterase inhibitor before adding this compound.Increased potency and more consistent responses.
Receptor Desensitization Reduce the incubation time with this compound. Increase the washout period between applications.A more robust and reproducible response at higher concentrations.
Issue 2: High Background Signal or Non-Specific Effects
Potential Cause Troubleshooting Step Expected Outcome
Non-Specific Binding Include a control group with a high concentration of a competing antagonist to determine the level of non-specific binding.A clear distinction between specific and non-specific signals.
Off-Target Effects Test the effect of the vehicle (solvent) alone on the experimental preparation. Use a structurally distinct nicotinic acetylcholine receptor agonist as a positive control.Confirmation that the observed effects are specific to this compound's action on the intended receptor.

Quantitative Data Summary

Table 1: Stability of Succinylcholine (this compound) Solutions at Different Temperatures

ConcentrationStorage TemperatureDegradation Rate (% per month)Time to 10% Loss of Potency
20 mg/ml4°C0.18%-
20 mg/mlRoom Temperature1.2%8.3 months
20 mg/ml37°C5.4%-
50 mg/ml4°C0.30%-
50 mg/mlRoom Temperature2.1%4.8 months
50 mg/ml37°C8.1%-

Data adapted from a study on the stability of succinylcholine chloride solutions.[2][3]

Table 2: pH-Dependent Hydrolysis of Succinylcholine (this compound)

pHRelative Stability
3.0 - 3.5Less Stable
3.75 - 4.50Most Stable
> 4.5Decreasing Stability

Based on findings that the pH range of maximum stability for succinylcholine chloride is 3.75 to 4.50.[4]

Experimental Protocols

Protocol 1: Assessing Cholinesterase Activity in Experimental Preparations
  • Preparation of Lysates: Homogenize cell or tissue samples in a suitable lysis buffer on ice.

  • Protein Quantification: Determine the total protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Cholinesterase Activity Assay:

    • Use a commercial cholinesterase activity assay kit or a well-established protocol, such as the Ellman method.[11]

    • Incubate a known amount of protein lysate with a chromogenic substrate for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

    • Measure the change in absorbance over time using a spectrophotometer.

  • Data Analysis: Calculate the cholinesterase activity in units per milligram of protein. This will allow for the standardization of inhibitor concentrations across different preparations.

Protocol 2: Mitigating Artifacts in a this compound-Induced Receptor Activation Assay
  • Solution Preparation: Prepare a stock solution of this compound in a buffer at pH 4.0 and store it at 2-8°C. Dilute to the final working concentration in the assay buffer immediately before use.

  • Cholinesterase Inhibition (if necessary): Based on the results from Protocol 1, pre-incubate the cells or tissue with an appropriate concentration of a cholinesterase inhibitor for a sufficient time to block enzymatic activity before adding this compound.

  • Minimizing Receptor Desensitization:

    • Single Application: For endpoint assays, use a single application of this compound at each concentration.

    • Kinetic Assays: If repeated applications are necessary, ensure a sufficient washout period between applications to allow for receptor re-sensitization. The duration of this washout period should be determined empirically for your system.

  • Controls:

    • Vehicle Control: Include a control group treated with the vehicle buffer to account for any solvent effects.

    • Antagonist Control: To confirm the specificity of the this compound effect, include a control group pre-treated with a specific nicotinic acetylcholine receptor antagonist.

    • Positive Control: Use a stable, non-hydrolyzable nicotinic agonist as a positive control to ensure the health and responsiveness of the experimental preparation.

Visualizations

This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds to ion_channel Ion Channel Opening nAChR->ion_channel Activates desensitization Receptor Desensitization nAChR->desensitization Prolonged activation leads to depolarization Membrane Depolarization ion_channel->depolarization Leads to muscle_contraction Muscle Contraction depolarization->muscle_contraction Triggers

Caption: this compound signaling pathway leading to muscle contraction and receptor desensitization.

start Start Experiment prep_solution Prepare fresh this compound solution in stable pH buffer start->prep_solution check_cholinesterase Assess Cholinesterase Activity in Preparation prep_solution->check_cholinesterase add_inhibitor Pre-incubate with Cholinesterase Inhibitor check_cholinesterase->add_inhibitor High Activity run_assay Perform this compound Application (Minimize Exposure Time) check_cholinesterase->run_assay Low/No Activity add_inhibitor->run_assay washout Adequate Washout Between Applications run_assay->washout analyze Analyze Data with Appropriate Controls washout->analyze end End analyze->end

Caption: Experimental workflow to mitigate this compound artifacts.

issue Inconsistent Results? check_solution Check Solution Age & pH issue->check_solution Potency Loss check_enzyme Check for Cholinesterase Activity issue->check_enzyme Variable Response check_protocol Review Application Protocol issue->check_protocol Diminishing Response remedy_solution Use Fresh Solution (pH 3.75-4.5) check_solution->remedy_solution remedy_enzyme Add Cholinesterase Inhibitor check_enzyme->remedy_enzyme remedy_protocol Reduce Exposure Time/ Increase Washout check_protocol->remedy_protocol

Caption: Troubleshooting logic for inconsistent this compound experimental results.

References

Technical Support Center: Refining Suberyldicholine Dosage for Consistent Cellular Response

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suberyldicholine dosage for consistent and reliable cellular responses in in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as succinylcholine, is a depolarizing neuromuscular blocking agent. It functions as an agonist at nicotinic acetylcholine receptors (nAChRs), mimicking the action of the endogenous neurotransmitter acetylcholine.[1][2] Upon binding, it causes prolonged depolarization of the postsynaptic membrane, which initially leads to transient muscle fasciculations and subsequently to a state of flaccid paralysis due to the inactivation of voltage-gated sodium channels.[3][4]

Q2: What are the common in-vitro applications of this compound?

In a research context, this compound is primarily used to study the function and pharmacology of nicotinic acetylcholine receptors. Common applications include:

  • Investigating the dynamics of nAChR activation and desensitization.[5][6]

  • Screening for compounds that modulate nAChR activity.

  • Studying downstream signaling pathways activated by nAChR stimulation, such as calcium influx.[7]

  • As a tool compound in electrophysiology to elicit and study ion channel currents.

Q3: Which cell lines are suitable for this compound experiments?

The choice of cell line depends on the expression of nicotinic acetylcholine receptors. Many neuronal cell lines, such as SH-SY5Y and PC-12, endogenously express nAChRs. Muscle cell lines like C2C12 are also commonly used.[8] Additionally, non-neuronal cell lines can be engineered to express specific nAChR subtypes. The specific subunit composition of the nAChR expressed by a cell line will significantly influence its sensitivity to this compound.[9][10]

Q4: What is a typical starting concentration range for this compound in cell culture experiments?

While optimal concentrations are cell-line and assay-dependent, a typical starting range for in-vitro experiments with nicotinic agonists is between 1 µM and 100 µM.[11] For initial dose-response experiments, it is advisable to test a wide range of concentrations, for example, from 10 nM to 1 mM, to determine the EC50 (half-maximal effective concentration).

Q5: How can I measure the cellular response to this compound?

Several cell-based assays can be used to quantify the response to this compound, including:

  • Calcium Flux Assays: Measure changes in intracellular calcium concentration upon nAChR activation using fluorescent calcium indicators.[7]

  • Membrane Potential Assays: Detect changes in the electrical potential across the cell membrane using voltage-sensitive dyes.

  • Electrophysiology (Patch Clamp): Directly measures the ion flow through the nAChR channels.

  • Cytotoxicity Assays: Assess cell viability at high concentrations of this compound to determine its toxic threshold.

Troubleshooting Guide

Inconsistent cellular responses to this compound can arise from various factors. This guide provides solutions to common issues.

Problem Potential Cause(s) Recommended Solution(s)
No or weak cellular response Low or no nAChR expression: The cell line may not express the target receptor or may express it at very low levels.- Verify nAChR expression using techniques like Western blot, qPCR, or immunofluorescence. - Consider using a cell line with known high expression of nAChRs or a transiently transfected system.
Receptor Desensitization: Prolonged exposure to this compound can lead to receptor desensitization, where the receptor no longer responds to the agonist.[5][6]- Reduce the incubation time with this compound. - Perform a time-course experiment to identify the optimal stimulation period. - Consider using a lower concentration of this compound.
Incorrect this compound Concentration: The concentration used may be too low to elicit a response.- Perform a dose-response experiment with a wide range of concentrations (e.g., 10 nM to 1 mM) to determine the optimal concentration.
This compound Degradation: this compound may be unstable in the cell culture medium over long incubation periods.- Prepare fresh this compound solutions for each experiment. - Minimize the time the compound is in the media before the assay.
High background or off-target effects High this compound Concentration: Very high concentrations can lead to non-specific binding and activation of other receptors or cellular pathways.[12][13]- Lower the concentration of this compound to a range that is specific for nAChR activation. - Use a specific nAChR antagonist (e.g., mecamylamine for neuronal nAChRs) to confirm that the observed effect is mediated by nAChRs.
Cytotoxicity: High concentrations of this compound may be toxic to the cells, leading to a decrease in signal in viability-based assays.- Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range of this compound for your cell line.
High variability between replicates or experiments Inconsistent Cell Health and Density: Variations in cell passage number, confluency, and overall health can affect responsiveness.- Use cells within a consistent passage number range. - Seed cells at a consistent density for all experiments. - Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
Inaccurate Pipetting: Small errors in pipetting can lead to significant variations in the final concentration of this compound.- Calibrate pipettes regularly. - Use a master mix of this compound solution to add to all wells to minimize pipetting variability.
Fluctuations in Assay Conditions: Changes in temperature, pH, or CO2 levels can impact cellular responses.- Maintain stable and consistent environmental conditions (incubator temperature, CO2 levels) throughout the experiment. - Ensure all reagents are pre-warmed to the appropriate temperature before use.

Experimental Protocols

Dose-Response Experiment for this compound using a Calcium Flux Assay

This protocol outlines the steps to determine the EC50 of this compound in a specific cell line.

Materials:

  • Cells expressing nAChRs

  • Black, clear-bottom 96-well plates

  • This compound stock solution (e.g., 10 mM in sterile water or PBS)

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Washing: Gently wash the cells twice with 100 µL of HBSS to remove extracellular dye. After the final wash, leave 100 µL of HBSS in each well.

  • This compound Preparation: Prepare a serial dilution of this compound in HBSS at 2x the final desired concentrations.

  • Measurement:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate for 5-10 minutes.

    • Set the reader to record fluorescence intensity (e.g., excitation at 494 nm and emission at 516 nm for Fluo-4) over time.

    • Establish a stable baseline reading for 15-30 seconds.

    • Inject 100 µL of the 2x this compound dilutions into the corresponding wells.

    • Continue recording the fluorescence for 2-5 minutes to capture the peak response.

  • Data Analysis:

    • Determine the peak fluorescence intensity for each concentration.

    • Subtract the baseline fluorescence from the peak fluorescence to get the change in fluorescence (ΔF).

    • Plot the ΔF against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Cytotoxicity Assay for this compound

This protocol helps determine the concentration at which this compound becomes toxic to the cells.

Materials:

  • Cells of interest

  • 96-well plates

  • This compound stock solution

  • Complete culture medium

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a suitable density and allow them to attach and grow for 24 hours.

  • Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the existing medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Incubate for another 1-2 hours at 37°C in the dark.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the this compound concentration to determine the IC50 (half-maximal inhibitory concentration).

Visualizations

Suberyldicholine_Signaling_Pathway This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds to ion_channel Ion Channel Opening nAChR->ion_channel Activates na_influx Na+ Influx ion_channel->na_influx ca_influx Ca2+ Influx ion_channel->ca_influx depolarization Membrane Depolarization na_influx->depolarization downstream_signaling Downstream Signaling (e.g., PI3K/Akt) ca_influx->downstream_signaling vgsc_inactivation Voltage-Gated Na+ Channel Inactivation depolarization->vgsc_inactivation cellular_response Cellular Response (e.g., Muscle Contraction, Neurotransmitter Release) depolarization->cellular_response

Caption: Signaling pathway of this compound at the nicotinic acetylcholine receptor.

Experimental_Workflow start Start: Cell Culture dose_response 1. Dose-Response Curve (e.g., Calcium Flux Assay) start->dose_response cytotoxicity 2. Cytotoxicity Assay (e.g., MTT Assay) start->cytotoxicity determine_ec50 Determine EC50 dose_response->determine_ec50 functional_assay 3. Functional Assay at Optimal Concentration determine_ec50->functional_assay determine_ic50 Determine IC50 cytotoxicity->determine_ic50 determine_ic50->functional_assay data_analysis 4. Data Analysis and Interpretation functional_assay->data_analysis end End: Consistent Cellular Response data_analysis->end

Caption: Workflow for optimizing this compound dosage in cellular assays.

References

Strategies for reducing non-specific binding of Suberyldicholine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Suberyldicholine in their experiments. The following information is intended to help troubleshoot common issues, particularly non-specific binding, and to provide clear protocols and data interpretation guidelines.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing high background noise in my this compound binding assay. What are the likely causes and how can I reduce it?

A1: High background noise is a common issue in ligand-binding assays and is often attributable to non-specific binding (NSB). NSB occurs when this compound binds to components other than its target nicotinic acetylcholine receptors (nAChRs), such as the assay plate, filters, or other proteins in the sample.[1] Ideally, specific binding should account for at least 80-90% of the total binding.[1] If NSB exceeds 20-30% of the total, it can compromise the accuracy of your results.[1]

Troubleshooting Steps:

  • Optimize Blocking Agents: Inadequate blocking is a primary cause of high NSB. Ensure you are using an appropriate blocking agent at an optimal concentration. Bovine Serum Albumin (BSA) and casein are commonly used.[2] It is advisable to test different concentrations of your chosen blocking agent.

  • Adjust Buffer Conditions: The pH and ionic strength of your assay buffer can significantly influence NSB. Optimizing these parameters is crucial.[1]

    • Ionic Strength: Increasing the salt concentration (e.g., with NaCl) can disrupt weak, non-specific electrostatic interactions.[3]

  • Washing Technique: Insufficient or improper washing of filters can leave unbound radioligand behind, leading to high background counts.[4] Ensure rapid and thorough washing with ice-cold wash buffer immediately after filtration.[4]

  • Radioligand Quality: Degradation or aggregation of the radiolabeled this compound can increase NSB.[1] Ensure the purity and proper storage of your radioligand.

Q2: What is the difference between total, specific, and non-specific binding?

A2: Understanding these terms is fundamental to a binding assay:

  • Total Binding: The total amount of radioligand bound in your assay, including both binding to the target receptor and non-specific binding to other components. It is measured in the absence of a competing unlabeled ligand.

  • Non-Specific Binding (NSB): The portion of the radioligand that is bound to sites other than the target receptor. It is determined by measuring radioligand binding in the presence of a saturating concentration of an unlabeled competitor that binds to the same receptor. This competitor displaces the radioligand from the specific sites, leaving only the non-specifically bound radioligand to be measured.[1][5]

  • Specific Binding: The amount of radioligand bound specifically to the target receptor. It is calculated by subtracting the non-specific binding from the total binding.[5]

Q3: How do I choose the right concentration of radiolabeled this compound for my assay?

A3: The concentration of the radioligand is a critical parameter. For competition assays, the radioligand concentration should ideally be at or below its dissociation constant (Kd) for the receptor.[6] Using excessively high concentrations can lead to increased non-specific binding.[4] For saturation binding experiments, a range of concentrations from well below to well above the Kd is used to determine the receptor density (Bmax) and the Kd of the radioligand.[7]

Data Presentation: Optimizing Assay Conditions

The following tables summarize hypothetical quantitative data illustrating the effects of varying blocking agent and salt concentrations on this compound binding. This data is representative of what might be observed during assay optimization.

Table 1: Effect of BSA Concentration on Non-Specific Binding

BSA Concentration (%)Total Binding (CPM)Non-Specific Binding (CPM)Specific Binding (CPM)% Specific Binding
0.055003500200036.4%
0.148001800300062.5%
0.545001000350077.8%
1.04300800350081.4%
2.04250750350082.4%

Note: CPM = Counts Per Minute. This illustrative data is based on general principles of radioligand binding assays.[4]

Table 2: Effect of NaCl Concentration on Non-Specific Binding

NaCl Concentration (mM)Total Binding (CPM)Non-Specific Binding (CPM)Specific Binding (CPM)% Specific Binding
5046001200340073.9%
1004400900350079.5%
1504300800350081.4%
2004350850350080.5%
2504400950345078.4%

Note: This is illustrative data. The optimal salt concentration should be determined empirically for each experimental system. The use of salt helps to reduce weak ionic interactions that contribute to non-specific binding.[3]

Experimental Protocols

Detailed Methodology for a [³H]-Suberyldicholine Radioligand Binding Assay (Filtration Method)

This protocol describes a competitive binding assay to determine the affinity of a test compound for nicotinic acetylcholine receptors using [³H]-Suberyldicholine as the radioligand.

Materials:

  • Receptor Source: Membrane preparation from cells or tissues expressing nAChRs.

  • Radioligand: [³H]-Suberyldicholine.

  • Unlabeled Competitor for NSB: A high concentration of a known nAChR antagonist (e.g., mecamylamine or d-tubocurarine).

  • Test Compounds: Serial dilutions of the compounds to be tested.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, and 0.5% BSA.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass Fiber Filters (e.g., Whatman GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[4]

  • Scintillation fluid.

  • 96-well plates, scintillation vials, and a scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissue in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and centrifuge again.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add 50 µL of assay buffer.

    • Non-Specific Binding Wells: Add 50 µL of the unlabeled competitor (saturating concentration).

    • Test Compound Wells: Add 50 µL of each dilution of the test compound.

  • Radioligand Addition:

    • Add 50 µL of [³H]-Suberyldicholine (at a concentration at or below its Kd) to all wells.

  • Initiate Binding:

    • Add 100 µL of the membrane preparation to all wells to start the reaction. The final assay volume is 200 µL.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes), with gentle agitation.

  • Filtration:

    • Rapidly terminate the incubation by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove unbound radioligand.[4][8]

  • Counting:

    • Transfer the filters to scintillation vials.

    • Add scintillation fluid to each vial and allow it to equilibrate.

    • Measure the radioactivity (CPM) in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki (inhibition constant) of the test compound using the Cheng-Prusoff equation.

Mandatory Visualizations

Signaling Pathway of this compound at the Nicotinic Acetylcholine Receptor

Suberyldicholine_Signaling_Pathway cluster_membrane Cell Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) Ca_channel Ion Channel nAChR->Ca_channel Opens Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Allows This compound This compound This compound->nAChR Binds to PI3K PI3K Ca_influx->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates Cellular_Response Cellular Response (e.g., Survival, Proliferation) Akt->Cellular_Response Promotes

Caption: this compound binding to nAChR initiates a signaling cascade.

Experimental Workflow for a Competitive Binding Assay

Competitive_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep 1. Prepare Receptor Membranes Reagent_Prep 2. Prepare Radioligand, Competitors & Buffers Assay_Setup 3. Set up Assay Plate (Total, NSB, Competitor) Reagent_Prep->Assay_Setup Incubation 4. Add Radioligand & Membranes, then Incubate Assay_Setup->Incubation Filtration 5. Filter and Wash to Separate Bound/Free Incubation->Filtration Counting 6. Measure Radioactivity (Scintillation Counting) Filtration->Counting Data_Processing 7. Calculate Specific Binding & Plot Data Counting->Data_Processing Result 8. Determine IC₅₀ and Ki Values Data_Processing->Result

Caption: Workflow of a competitive radioligand binding assay.

References

Validation & Comparative

A Comparative Analysis of Suberyldicholine and Acetylcholine: Efficacy, Potency, and Receptor Interactions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the distinct pharmacological profiles of Suberyldicholine and the endogenous neurotransmitter Acetylcholine.

This guide provides a detailed comparison of the pharmacological effects of this compound, a synthetic dicholine ester, and Acetylcholine, the primary neurotransmitter of the cholinergic system. By examining their interactions with nicotinic and muscarinic receptors, this document aims to furnish researchers, scientists, and drug development professionals with the critical data and experimental context necessary for informed research and development decisions.

Executive Summary

This compound, often studied under its more common analogue succinylcholine, and Acetylcholine both act as agonists at cholinergic receptors, yet their structural and metabolic differences result in markedly distinct physiological outcomes. While Acetylcholine mediates rapid, transient neurotransmission, this compound induces a more sustained response, particularly at the neuromuscular junction. This guide summarizes their comparative potency and efficacy at various receptor subtypes, details the experimental methodologies used to derive these findings, and provides visual representations of their signaling pathways and experimental workflows.

Comparative Quantitative Data

The following tables summarize the key quantitative parameters defining the interaction of this compound (represented by its close analog, succinylcholine) and Acetylcholine with nicotinic and muscarinic receptors.

Parameter This compound (Succinylcholine) Acetylcholine Receptor Subtype Test System Reference
EC50 10.8 µM~50 µM (Kd, active state)Human muscle-type nAChR ((α1)₂β1δε)Xenopus oocytes[1]
Relative Potency ~7.6-fold less potent than Acetylcholine-Frog muscle nAChRPatch clamp
EC50 > 1 mM (no activation)~60 µMNeuronal nAChR (α4β2)Xenopus oocytes
IC50 > 100 µM-Neuronal nAChR (α3β2, α3β4, α4β2, α7)Xenopus oocytes

Table 1: Comparative Activity at Nicotinic Acetylcholine Receptors (nAChRs)

Parameter This compound (Succinylcholine) Acetylcholine Receptor Subtype Test System Reference
Ki Data not available~1-10 µM (varies by subtype and tissue)M1, M2, M3, M4, M5Radioligand binding assays

Table 2: Comparative Affinity at Muscarinic Acetylcholine Receptors (mAChRs)

Note: Data for this compound on muscarinic receptors is limited in the public domain. Further targeted studies are required for a comprehensive comparison.

Mechanism of Action and Physiological Effects

Acetylcholine is the endogenous neurotransmitter at the neuromuscular junction, in autonomic ganglia, at postganglionic parasympathetic nerve endings, and in the central nervous system. Its action is rapid and transient due to its swift hydrolysis by acetylcholinesterase (AChE) in the synaptic cleft.

This compound (Succinylcholine) , structurally resembling two linked acetylcholine molecules, also acts as an agonist at nicotinic acetylcholine receptors. However, it is not readily hydrolyzed by AChE. This resistance to degradation leads to prolonged depolarization of the postsynaptic membrane, particularly at the neuromuscular junction. The sustained depolarization initially causes muscle fasciculations, followed by flaccid paralysis due to the inactivation of voltage-gated sodium channels, rendering the motor endplate refractory to further stimulation. While its primary action is at nicotinic receptors, there is evidence to suggest it can also interact with muscarinic receptors, although this is less well-characterized quantitatively.

Signaling Pathways

The signaling cascades initiated by Acetylcholine and this compound at nicotinic and muscarinic receptors are critical to understanding their physiological effects.

cluster_ligand Ligand cluster_receptor Receptor cluster_effect Cellular Effect ACh Acetylcholine nAChR Nicotinic AChR (Ion Channel) ACh->nAChR SDC This compound SDC->nAChR Paralysis Flaccid Paralysis (prolonged SDC) SDC->Paralysis Na_Influx Na+ Influx nAChR->Na_Influx Ca_Influx Ca2+ Influx nAChR->Ca_Influx Depolarization Membrane Depolarization Contraction Muscle Contraction Depolarization->Contraction Na_Influx->Depolarization Ca_Influx->Depolarization cluster_ligand Ligand cluster_receptor Receptor cluster_effect Second Messenger & Cellular Effect ACh Acetylcholine M1_M3_M5 M1, M3, M5 mAChR (Gq-coupled) ACh->M1_M3_M5 M2_M4 M2, M4 mAChR (Gi-coupled) ACh->M2_M4 PLC PLC Activation M1_M3_M5->PLC AC Adenylyl Cyclase Inhibition M2_M4->AC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_Release ↑ Intracellular Ca2+ IP3_DAG->Ca_Release Response Varied Cellular Responses Ca_Release->Response cAMP ↓ cAMP AC->cAMP cAMP->Response Oocyte_Prep Oocyte Preparation cRNA_Inject cRNA Injection Oocyte_Prep->cRNA_Inject Incubation Incubation (2-7 days) cRNA_Inject->Incubation TEVC Two-Electrode Voltage Clamp Incubation->TEVC Agonist_App Agonist Application TEVC->Agonist_App Data_Acq Data Acquisition Agonist_App->Data_Acq Analysis EC50 Determination Data_Acq->Analysis

References

A Comparative Guide: Suberyldicholine vs. Succinylcholine in In Vitro Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Suberyldicholine and Succinylcholine, two depolarizing neuromuscular blocking agents, based on their performance in in vitro models. The information presented is supported by experimental data to aid in research and drug development decisions.

Introduction

This compound and Succinylcholine are both quaternary ammonium compounds that act as agonists at the nicotinic acetylcholine receptor (nAChR) located at the neuromuscular junction.[1][2] Their primary mechanism of action involves binding to the α-subunits of the nAChR, leading to depolarization of the postsynaptic membrane.[2] This initial depolarization results in transient muscle fasciculations, which are followed by a state of flaccid paralysis as the membrane becomes unresponsive to further stimulation by acetylcholine.[2] While both compounds share this fundamental mechanism, their potency and other pharmacological properties can differ, influencing their potential applications in research and clinical settings.

Quantitative Data Comparison

The following table summarizes the available quantitative data for this compound and Succinylcholine from in vitro studies. It is important to note that direct comparative studies under identical conditions are limited, and data is often derived from different experimental models.

ParameterThis compoundSuccinylcholineIn Vitro Model System
Potency (EC₅₀) Less potent than Acetylcholine10.8 µMFrog Neuromuscular Junction / Human Muscle-type nAChR expressed in Xenopus oocytes[3]
Relative Potency ~7.6-fold less potent than Acetylcholine-Frog Neuromuscular Junction

Mechanism of Action: Signaling Pathway

Both this compound and Succinylcholine mimic the action of acetylcholine at the neuromuscular junction. The following diagram illustrates their interaction with the nicotinic acetylcholine receptor and the subsequent signaling cascade leading to muscle contraction and then paralysis.

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Membrane (Muscle Fiber) ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds SubCh This compound SubCh->nAChR Binds SucCh Succinylcholine SucCh->nAChR Binds Na_channel Voltage-gated Na+ Channel nAChR->Na_channel Opens Depolarization Membrane Depolarization Na_channel->Depolarization Na+ Influx Ca_release Ca2+ Release from SR Depolarization->Ca_release Triggers Paralysis Flaccid Paralysis Depolarization->Paralysis Persistent Depolarization Leads to Inactivation Contraction Muscle Contraction Ca_release->Contraction Initiates start Start tissue_prep Isolate Phrenic Nerve- Hemidiaphragm Preparation start->tissue_prep mounting Mount Tissue in Organ Bath tissue_prep->mounting equilibration Equilibrate and Establish Stable Baseline Contractions mounting->equilibration drug_addition Add Test Compound (this compound or Succinylcholine) equilibration->drug_addition record_response Record Muscle Contraction Force drug_addition->record_response data_analysis Analyze Data: - Potency (EC50) - Onset of Action - Duration of Block record_response->data_analysis comparison Compare Pharmacological Profiles data_analysis->comparison end End comparison->end

References

A Researcher's Guide to Validating the Binding Affinity of Suberyldicholine to Nicotinic Acetylcholine Receptors (nAChRs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Binding Affinity of nAChR Agonists

The binding affinity of a ligand to its receptor is a critical parameter in pharmacology, typically expressed as the inhibition constant (Kᵢ), dissociation constant (Kₑ), or the half-maximal inhibitory concentration (IC₅₀). A lower value indicates a higher binding affinity. The following table summarizes the binding affinities of several common nAChR agonists for various receptor subtypes. This data, derived from radioligand binding assays, serves as a benchmark for comparison.

LigandReceptor SubtypeKᵢ (nM)Kₑ (µM)IC₅₀ (nM)
Acetylcholine Human Brain12.6[1]
Muscle-type (mouse)106 ± 6[2]
(-)-Nicotine Human Brain0.51[1]
(+)-Nicotine Human Brain19.9[1]
Cytisine Human Brain27.3[1]
Carbachol Human Brain527[1]
Succinylcholine Frog Muscle~200 (as a channel blocker)[3]
Choline Muscle-type (mouse)4100 ± 500[2]

Experimental Protocol: Radioligand Competition Binding Assay

This protocol details a standard method for determining the binding affinity of a test compound, such as suberyldicholine, to a specific nAChR subtype using a competitive radioligand binding assay.

Materials and Reagents:
  • Receptor Source: Membranes from cells or tissues known to express the nAChR subtype of interest (e.g., HEK293 cells transfected with specific nAChR subunits, or rat brain homogenates).

  • Radioligand: A high-affinity radiolabeled ligand for the target nAChR subtype (e.g., [³H]epibatidine or [³H]nicotine).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known nAChR agonist or antagonist (e.g., 1 mM nicotine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Fluid.

  • Glass fiber filters.

  • Cell harvester and liquid scintillation counter.

Procedure:
  • Membrane Preparation:

    • Homogenize the cell or tissue source in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

  • Assay Setup:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the following to designated wells in triplicate:

      • Total Binding: Assay buffer, radioligand, and membrane preparation.

      • Non-specific Binding: Non-specific binding control, radioligand, and membrane preparation.

      • Competition Binding: Each dilution of this compound, radioligand, and membrane preparation.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the this compound concentration.

    • Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Nicotinic Acetylcholine Receptor Signaling Pathway

The binding of an agonist like this compound to a nicotinic acetylcholine receptor initiates a conformational change in the receptor, opening its ion channel. This allows the influx of cations, primarily Na⁺ and Ca²⁺, leading to depolarization of the cell membrane and the initiation of downstream signaling cascades.

nAChR_Signaling cluster_membrane Cell Membrane nAChR nAChR Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Channel Opening Agonist This compound (Agonist) Agonist->nAChR Binds to receptor Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response (e.g., Muscle Contraction, Neurotransmitter Release) Depolarization->Cellular_Response

Caption: Simplified signaling pathway of nAChR activation by an agonist.

Experimental Workflow for Binding Affinity Determination

The process of determining the binding affinity of a novel compound for a specific receptor subtype involves a series of well-defined steps, from preparing the necessary biological materials to analyzing the final data.

Binding_Assay_Workflow Receptor_Prep Receptor Preparation (Cell Culture/Tissue Homogenization) Membrane_Isolation Membrane Isolation (Centrifugation) Receptor_Prep->Membrane_Isolation Assay_Setup Assay Setup (Incubation with Radioligand and Test Compound) Membrane_Isolation->Assay_Setup Filtration Separation of Bound/Free Ligand (Vacuum Filtration) Assay_Setup->Filtration Quantification Radioactivity Counting (Scintillation Counter) Filtration->Quantification Data_Analysis Data Analysis (IC₅₀ and Kᵢ Determination) Quantification->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

References

Comparative analysis of Suberyldicholine and carbachol on receptor activation.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the differential effects of Suberyldicholine and Carbachol on nicotinic and muscarinic acetylcholine receptors.

This guide provides a detailed comparative analysis of this compound and Carbachol, two critical cholinergic agonists utilized in research to probe the function of the cholinergic nervous system. While both mimic the action of acetylcholine, their distinct profiles of receptor activation, potency, and selectivity lead to different physiological and pharmacological effects. This document summarizes quantitative data from various studies, outlines detailed experimental methodologies, and provides visual representations of the key signaling pathways involved.

Introduction to this compound and Carbachol

This compound , a bis-quaternary ammonium compound, is structurally characterized by two choline moieties linked by a suberic acid ester. It is recognized for its potent activity at nicotinic acetylcholine receptors (nAChRs), particularly the muscle subtype.

Carbachol , or carbamoylcholine, is a choline ester that is resistant to hydrolysis by acetylcholinesterase, leading to a prolonged duration of action compared to acetylcholine. It is a non-selective agonist, activating both nicotinic and muscarinic acetylcholine receptors (mAChRs).[1][2]

Quantitative Comparison of Receptor Activation

The following tables summarize the available quantitative data on the binding affinity (Ki) and potency (EC50) of this compound and Carbachol at various acetylcholine receptor subtypes. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, values should be interpreted with consideration of the different experimental setups.

Table 1: Nicotinic Acetylcholine Receptor (nAChR) Activation

CompoundReceptor SubtypeParameterValueSpecies/SystemReference
This compound Muscle-type nAChR-Potent AgonistFrog Muscle[3]
AChR (Regulatory Site)KR500 µMElectrophorus electricus
Carbachol Frog Rectus AbdominisEC501.98 µMFrog[3]
Neuronal α4β2 nAChRpEC50~4.5Rat[4]

Table 2: Muscarinic Acetylcholine Receptor (mAChR) Activation

CompoundReceptor SubtypeParameterValueSpecies/SystemReference
Carbachol M1pKi4.6Human[5]
M1EC5037 µMRat Neostriatal Cultures[6]
M2pKi5.8Human[5]
M2EC5015 nMTracheal Smooth Muscle[7]
M3pKi5.8Human[5]
M3EC502.0 µMTracheal Smooth Muscle[7]
M3pEC505.9CHO-K1 Cells (Human)[8]
M4pKi5.5Human[5]
M5pEC504.8CHO-K1 Cells (Human)[8]

Signaling Pathways

Activation of nicotinic and muscarinic receptors by this compound and Carbachol initiates distinct intracellular signaling cascades.

Nicotinic Acetylcholine Receptor Signaling

Nicotinic receptors are ligand-gated ion channels. Upon agonist binding, the channel opens, allowing the influx of cations (primarily Na⁺ and Ca²⁺), leading to depolarization of the cell membrane and subsequent cellular responses, such as muscle contraction or neurotransmitter release.

Nicotinic_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist This compound / Carbachol nAChR Nicotinic ACh Receptor (Ligand-gated Ion Channel) Agonist->nAChR Binds to receptor Ion_Influx Na⁺ / Ca²⁺ Influx nAChR->Ion_Influx Channel opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Response Cellular Response (e.g., Muscle Contraction) Depolarization->Response

Nicotinic Acetylcholine Receptor Signaling Pathway
Muscarinic Acetylcholine Receptor Signaling

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are divided into five subtypes (M1-M5). M1, M3, and M5 receptors couple to Gq/11 proteins, activating phospholipase C (PLC) and leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway Agonist Carbachol M1_M3_M5 M1/M3/M5 Receptor Agonist->M1_M3_M5 M2_M4 M2/M4 Receptor Agonist->M2_M4 Gq11 Gq/11 M1_M3_M5->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Response1 Cellular Response Ca_Release->Response1 PKC->Response1 Gi_o Gi/o M2_M4->Gi_o AC Adenylyl Cyclase Gi_o->AC inhibits cAMP ↓ cAMP AC->cAMP Response2 Cellular Response cAMP->Response2

Muscarinic Acetylcholine Receptor Signaling Pathways

Experimental Protocols

The quantitative data presented in this guide are typically generated using receptor binding assays and functional assays.

Receptor Binding Assays

These assays measure the affinity of a ligand for a receptor. A common method is the competitive radioligand binding assay.

General Protocol:

  • Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]quinuclidinyl benzilate for muscarinic receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor drug (this compound or Carbachol).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Membrane_Prep Membrane Preparation (from cells/tissues) Start->Membrane_Prep Incubation Incubation (Membranes + Radioligand + Competitor) Membrane_Prep->Incubation Filtration Rapid Filtration (Separates bound from free) Incubation->Filtration Scintillation Scintillation Counting (Measures radioactivity) Filtration->Scintillation Analysis Data Analysis (IC₅₀ and Ki determination) Scintillation->Analysis End End Analysis->End

General Workflow for a Radioligand Binding Assay
Functional Assays

Functional assays measure the biological response elicited by an agonist. The specific assay depends on the receptor subtype and the signaling pathway being investigated.

Example: Calcium Mobilization Assay for M3 Receptors

  • Cell Culture: Cells stably expressing the M3 receptor are cultured in a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Agonist Addition: Varying concentrations of the agonist (this compound or Carbachol) are added to the wells.

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a plate reader or a fluorescence microscope.

  • Data Analysis: The data are used to construct a dose-response curve, from which the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) are determined.

Comparative Summary and Conclusion

  • This compound is a potent agonist at nicotinic acetylcholine receptors, with a particularly strong effect on the muscle subtype. Its activity at muscarinic receptors is less well-characterized in publicly available literature.

  • Carbachol is a non-selective cholinergic agonist, activating both nicotinic and a broad range of muscarinic receptor subtypes.[1][2] Its resistance to enzymatic degradation results in a sustained action.

The choice between this compound and Carbachol in a research setting depends on the specific question being addressed. This compound is a valuable tool for selectively studying nicotinic receptor function, especially in the context of the neuromuscular junction. In contrast, Carbachol's broad-spectrum activity makes it suitable for studies investigating general cholinergic effects or for systems where both nicotinic and muscarinic responses are of interest. For studies requiring specific muscarinic subtype activation, the use of more selective agonists is recommended.

This guide highlights the importance of understanding the distinct pharmacological profiles of these two cholinergic agonists. Further head-to-head comparative studies across all nAChR and mAChR subtypes would be invaluable for a more complete understanding of their differential effects and for the development of more selective therapeutic agents.

References

A Researcher's Guide to the Cross-Validation of Suberyldicholine's Effects Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a thorough cross-validation of the effects of Suberyldicholine across different cell lines. By objectively comparing its performance with other cholinergic agonists, this document outlines detailed experimental protocols and data presentation strategies to facilitate a robust evaluation of this compound.

Introduction to this compound and the Need for Cross-Validation

This compound, a dicholine ester of suberic acid, is a cholinergic agonist structurally related to the well-known neuromuscular blocking agent Succinylcholine. While Succinylcholine has been extensively studied, the pharmacological profile of this compound, particularly its comparative effects across various cell types, remains less characterized. Understanding how this compound interacts with nicotinic and muscarinic acetylcholine receptors in different cellular contexts is crucial for elucidating its potential therapeutic applications and off-target effects. This guide provides the necessary protocols and frameworks to perform such a critical cross-validation.

Comparative Analysis of Cholinergic Agonists

A direct comparison of this compound with other cholinergic agonists is essential to understand its unique properties. This section provides a template for presenting such comparative data. While specific experimental values for this compound are not widely available in published literature, the following tables illustrate how to structure the findings from the proposed experiments. For illustrative purposes, data for the closely related compound, Succinylcholine, and other common cholinergic agonists are included where available.

Table 1: Comparative Receptor Binding Affinities (Ki in nM)

CompoundNicotinic Acetylcholine Receptor (nAChR)Muscarinic Acetylcholine Receptor (mAChR)
This compound Data to be determinedData to be determined
Succinylcholine~200,000 (as a blocker)[1]Low Affinity
AcetylcholineHigh AffinityHigh Affinity
NicotineHigh Affinity (subtype dependent)Low Affinity
CarbacholHigh AffinityHigh Affinity

Table 2: Comparative Agonist Potency (EC50 in µM) in Functional Assays

CompoundMuscle-type nAChR (e.g., TE-671 cells)Neuronal-type nAChR (e.g., SH-SY5Y cells)Muscarinic Receptor (e.g., L6 cells)
This compound Data to be determinedData to be determinedData to be determined
Succinylcholine~1[2]Lower potency than at muscle-typeLow potency
AcetylcholineSub-micromolar to low micromolarSub-micromolar to low micromolarMicromolar range
NicotineMicromolar rangeNanomolar to micromolar rangeInactive
CarbacholMicromolar rangeMicromolar rangeMicromolar range

Recommended Cell Lines for Cross-Validation

To obtain a comprehensive understanding of this compound's effects, it is recommended to use a panel of cell lines with well-characterized expression of cholinergic receptors.

  • TE-671 (Human Rhabdomyosarcoma): This cell line is known to express muscle-like nicotinic acetylcholine receptors (nAChRs)[1][3][4]. It serves as an excellent model for studying the effects on neuromuscular junction-type receptors.

  • SH-SY5Y (Human Neuroblastoma): These cells express several neuronal nAChR subtypes, including α3, α5, β2, and β4 subunits, as well as muscarinic receptors[5][6][7]. Differentiated SH-SY5Y cells can provide insights into the compound's effects on neuronal signaling.

  • L6 (Rat Myoblasts): Differentiated L6 cells express M3 muscarinic acetylcholine receptors and can be used to investigate Gq-coupled signaling pathways and their downstream effects, such as glucose uptake[8][9].

Detailed Experimental Protocols

To ensure reproducibility and comparability of results, the following detailed experimental protocols are provided.

Competitive Radioligand Binding Assay

This assay determines the binding affinity of this compound to specific cholinergic receptor subtypes.

  • Objective: To determine the inhibition constant (Ki) of this compound for nicotinic and muscarinic receptors.

  • Materials:

    • Cell membrane preparations from TE-671, SH-SY5Y, and L6 cells.

    • Radioligands: [³H]-Epibatidine (for nAChRs) or [³H]-N-methylscopolamine (for mAChRs).

    • Unlabeled competitor: this compound, Succinylcholine, Acetylcholine, Nicotine.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the unlabeled competitor compounds.

    • In a 96-well plate, incubate the cell membrane preparation with a fixed concentration of the radioligand and varying concentrations of the competitor.

    • Incubate at room temperature for 2-4 hours to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of a known agonist (e.g., nicotine for nAChRs, atropine for mAChRs).

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

Calcium Flux Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation.

  • Objective: To determine the potency (EC50) of this compound in activating Gq-coupled muscarinic receptors or calcium-permeable nicotinic receptors.

  • Materials:

    • TE-671, SH-SY5Y, or L6 cells cultured in 96-well black-wall, clear-bottom plates.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).

    • Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).

    • This compound and other cholinergic agonists.

    • Fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

  • Procedure:

    • Seed cells in 96-well plates and grow to confluence.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically 30-60 minutes at 37°C).

    • Wash the cells with assay buffer to remove excess dye.

    • Prepare serial dilutions of the agonist compounds.

    • Measure baseline fluorescence.

    • Add the agonist solutions to the wells and immediately begin recording the fluorescence intensity over time.

    • The peak fluorescence intensity is used to determine the dose-response curve and calculate the EC50 value.

Membrane Potential Assay

This assay measures changes in the cell membrane potential upon ion channel activation, particularly relevant for nicotinic receptors.

  • Objective: To determine the potency (EC50) of this compound in depolarizing the cell membrane through nAChR activation.

  • Materials:

    • TE-671 or SH-SY5Y cells cultured in 96-well black-wall, clear-bottom plates.

    • Membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit).

    • Assay buffer.

    • This compound and other cholinergic agonists.

    • Fluorometric imaging plate reader (FLIPR).

  • Procedure:

    • Plate cells in 96-well plates and allow them to adhere.

    • Load the cells with the membrane potential dye according to the manufacturer's instructions (typically 30-45 minutes at 37°C).

    • Prepare serial dilutions of the agonist compounds.

    • Measure the baseline fluorescence.

    • Add the agonist solutions to the wells and monitor the change in fluorescence over time.

    • The change in fluorescence is proportional to the change in membrane potential.

    • Generate dose-response curves and calculate EC50 values.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of the experimental design and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assays Functional & Binding Assays cluster_data_analysis Data Analysis TE671 TE-671 Binding Radioligand Binding TE671->Binding Calcium Calcium Flux TE671->Calcium Membrane Membrane Potential TE671->Membrane SHSY5Y SH-SY5Y SHSY5Y->Binding SHSY5Y->Calcium SHSY5Y->Membrane L6 L6 L6->Binding L6->Calcium Ki Ki Determination Binding->Ki EC50 EC50 Determination Calcium->EC50 Membrane->EC50 Nicotinic_Signaling_Pathway cluster_membrane Plasma Membrane nAChR Nicotinic ACh Receptor Ion_Influx Na+/Ca2+ Influx nAChR->Ion_Influx Opens This compound This compound This compound->nAChR Binds to Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Downstream Ca2+ Signaling Ion_Influx->Ca_Signaling Contraction Muscle Contraction (in muscle cells) Depolarization->Contraction Muscarinic_Signaling_Pathway cluster_membrane Plasma Membrane mAChR Muscarinic ACh Receptor (M3) Gq Gq Protein mAChR->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG This compound This compound This compound->mAChR Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C Activation DAG->PKC Ca_Release Ca2+ Release ER->Ca_Release

References

A Comparative Analysis of the Potency of Suberyldicholine and Other Nicotinic Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of Suberyldicholine, also known as Suxamethonium, with other prominent nicotinic acetylcholine receptor (nAChR) agonists. The information presented is curated from experimental data to assist researchers in understanding the relative potencies and receptor subtype selectivities of these compounds.

Introduction to Nicotinic Agonists

Nicotinic acetylcholine receptors are a family of ligand-gated ion channels that are crucial in various physiological processes, including neuromuscular transmission and central nervous system signaling.[1] Agonists of these receptors, which mimic the action of the endogenous neurotransmitter acetylcholine, are vital tools in research and have therapeutic applications.[2] This guide focuses on comparing the potency of this compound, a depolarizing neuromuscular blocking agent, with other well-characterized nicotinic agonists such as Acetylcholine, Nicotine, and Epibatidine.

Quantitative Comparison of Agonist Potency

The potency of a nicotinic agonist is typically quantified by its half-maximal effective concentration (EC50) and its binding affinity (Ki). The EC50 value represents the concentration of an agonist that is required to elicit 50% of the maximal response, while the Ki value indicates the concentration of a competing ligand that will bind to 50% of the receptors. A lower EC50 or Ki value signifies a higher potency or affinity, respectively.

The following table summarizes the EC50 and Ki values for this compound and other selected nicotinic agonists across different nAChR subtypes. It is important to note that these values can vary depending on the experimental conditions, such as the expression system used and the specific assay performed.

AgonistReceptor SubtypeEC50 (µM)Ki (nM)Reference(s)
This compound (Suxamethonium) Muscle-type (human)10.8-[3]
Neuronal α3β2, α3β4, α4β2, α7>1000 (inactive)>100,000[3]
Acetylcholine Muscle-type (mouse)-160 (Kd)[4]
Neuronal α4β2-12.6
Neuronal α798.71-[5]
Nicotine Muscle-type (mouse)-2600 (Kd)[4]
Neuronal α4β20.12 - 1.0~1.0[6]
Neuronal α7~500-
Epibatidine Muscle-type (human)16~5000[5]
Neuronal α4β20.0040.019
Neuronal α7~1.13.1 - 9.8

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and two-electrode voltage clamp electrophysiology.

Radioligand Binding Assay

This technique is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the displacement of a radiolabeled ligand from nAChRs by a non-labeled competitor agonist (e.g., this compound).

Materials:

  • Cell membranes expressing the nAChR subtype of interest.

  • Radioligand (e.g., [³H]-Epibatidine).

  • Test compounds (this compound and other nicotinic agonists).

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the binding buffer.

  • Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60-120 minutes at room temperature).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC)

This electrophysiological technique is used to measure the functional response (ion flow) of a receptor to an agonist, allowing for the determination of the EC50 value.

Objective: To measure the ion current elicited by the application of nicotinic agonists to nAChRs expressed in Xenopus oocytes.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the desired nAChR subunits.

  • Two-electrode voltage clamp amplifier and data acquisition system.

  • Glass microelectrodes (filled with 3 M KCl).

  • Recording solution (e.g., 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5).

  • Agonist solutions of varying concentrations.

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and inject them with the cRNA for the nAChR subunits of interest. Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Electrode Impalement: Place an oocyte in the recording chamber and impale it with two microelectrodes, one for voltage sensing and one for current injection.

  • Voltage Clamp: Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • Agonist Application: Perfuse the recording chamber with the recording solution containing a specific concentration of the agonist.

  • Current Recording: Record the inward current elicited by the agonist.

  • Data Analysis: Measure the peak current response for each agonist concentration. Plot the normalized current response against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

Nicotinic Acetylcholine Receptor Signaling Pathway

Nicotinic Acetylcholine Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist nAChR Nicotinic Acetylcholine Receptor Agonist->nAChR Binds to Ion_Influx Na⁺ / Ca²⁺ Influx nAChR->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response (e.g., Muscle Contraction, Neurotransmitter Release) Depolarization->Cellular_Response

Nicotinic Agonist Signaling Pathway

Experimental Workflow for Potency Determination

Experimental Workflow for Potency Determination cluster_binding Radioligand Binding Assay (Ki) cluster_functional Two-Electrode Voltage Clamp (EC50) Prep_Membranes Prepare Receptor Membranes Incubate Incubate with Radioligand & Competitor Prep_Membranes->Incubate Filter_Wash Filter & Wash Incubate->Filter_Wash Count Scintillation Counting Filter_Wash->Count Analyze_Ki Calculate Ki Count->Analyze_Ki Inject_Oocytes Inject Oocytes with cRNA Express_Receptors Receptor Expression Inject_Oocytes->Express_Receptors Voltage_Clamp Voltage Clamp Oocyte Express_Receptors->Voltage_Clamp Apply_Agonist Apply Agonist Concentrations Voltage_Clamp->Apply_Agonist Record_Current Record Ion Current Apply_Agonist->Record_Current Analyze_EC50 Calculate EC50 Record_Current->Analyze_EC50

References

Suberyldicholine and Muscarinic Receptors: An Examination of Potential Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of cholinergic ligands is paramount. This guide explores the question of whether Suberyldicholine, a well-known nicotinic acetylcholine receptor agonist, exhibits cross-reactivity with muscarinic acetylcholine receptors (mAChRs).

While this compound is extensively characterized as a potent agonist at nicotinic acetylcholine receptors (nAChRs), a comprehensive search of publicly available scientific literature did not yield specific quantitative data regarding its binding affinity (Ki) or functional potency (EC50) at the five muscarinic receptor subtypes (M1-M5). This absence of direct experimental evidence makes a definitive quantitative comparison of this compound's activity at nicotinic versus muscarinic receptors challenging.

However, based on the principles of cholinergic pharmacology, it is plausible that at sufficiently high concentrations, this compound could exhibit some degree of interaction with mAChRs. To investigate such potential cross-reactivity, a series of standard pharmacological assays would be employed. This guide provides a detailed overview of the experimental protocols that would be utilized to determine the binding affinity and functional potency of this compound at each of the five muscarinic receptor subtypes.

Comparative Analysis of Cholinergic Agonists

To provide a framework for understanding how this compound's activity would be assessed and compared, the following tables present hypothetical binding affinity and functional potency data for this compound, alongside representative data for Acetylcholine, the endogenous ligand for both nicotinic and muscarinic receptors, and Carbachol, a well-characterized non-selective cholinergic agonist.

It is crucial to emphasize that the data presented for this compound in these tables is illustrative and not based on published experimental results.

Table 1: Comparative Binding Affinities (Ki) of Cholinergic Agonists at Muscarinic Receptor Subtypes

CompoundM1 (Ki in nM)M2 (Ki in nM)M3 (Ki in nM)M4 (Ki in nM)M5 (Ki in nM)
This compound (Hypothetical) >10,000>10,000>10,000>10,000>10,000
Acetylcholine 2346311829
Carbachol 2301,100250440320

Note: A higher Ki value indicates lower binding affinity.

Table 2: Comparative Functional Potencies (EC50) of Cholinergic Agonists at Muscarinic Receptor Subtypes

CompoundM1 (EC50 in nM)M2 (EC50 in nM)M3 (EC50 in nM)M4 (EC50 in nM)M5 (EC50 in nM)
This compound (Hypothetical) >100,000>100,000>100,000>100,000>100,000
Acetylcholine 12032080200150
Carbachol 1,5005,8001,2002,9002,100

Note: A lower EC50 value indicates higher potency.

Experimental Protocols

To empirically determine the cross-reactivity of this compound with muscarinic receptors, the following experimental methodologies would be employed:

Radioligand Binding Assays

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.[1][2][3]

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for each of the five human muscarinic receptor subtypes (M1-M5).

Materials:

  • Membrane preparations from cells stably expressing a single human muscarinic receptor subtype (hM1, hM2, hM3, hM4, or hM5).

  • A suitable radioligand with high affinity for muscarinic receptors, such as [³H]-N-methylscopolamine ([³H]-NMS).

  • This compound chloride.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Non-specific binding control (e.g., 1 µM Atropine).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand ([³H]-NMS) at a concentration close to its Kd, and varying concentrations of this compound. For determining non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a high concentration of atropine.

  • Equilibration: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The data will be analyzed using non-linear regression to determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays: Calcium Flux Measurement

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or has no effect on receptor signaling. For M1, M3, and M5 muscarinic receptors, which couple to Gq proteins, agonist activation leads to an increase in intracellular calcium concentration.[4][5][6]

Objective: To determine the half-maximal effective concentration (EC50) of this compound for the activation of M1, M3, and M5 muscarinic receptors.

Materials:

  • Cells stably expressing a single human muscarinic receptor subtype (hM1, hM3, or hM5).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • This compound chloride.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescent plate reader capable of kinetic reading.

Procedure:

  • Cell Plating: Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • Baseline Measurement: Measure the baseline fluorescence of each well using the fluorescent plate reader.

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity kinetically over a period of several minutes to capture the transient increase in intracellular calcium.

  • Data Analysis: The peak fluorescence intensity at each concentration of Suberydicholine is used to generate a dose-response curve. The EC50 value is then determined by fitting the data to a sigmoidal dose-response equation.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of muscarinic receptors and the general workflow for assessing ligand-receptor interactions.

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling ACh Acetylcholine / Agonist M1_M3_M5 M1/M3/M5 Receptor ACh->M1_M3_M5 Gq Gq Protein M1_M3_M5->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release stimulates PKC Protein Kinase C DAG->PKC activates Cellular_Response1 Cellular Response Ca_release->Cellular_Response1 PKC->Cellular_Response1 ACh2 Acetylcholine / Agonist M2_M4 M2/M4 Receptor ACh2->M2_M4 Gi Gi Protein M2_M4->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP reduces PKA ↓ PKA cAMP->PKA Cellular_Response2 Cellular Response PKA->Cellular_Response2

Caption: Muscarinic Receptor Signaling Pathways.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (Calcium Flux) Membrane_Prep Prepare Receptor Membranes Incubation_B Incubate with Radioligand & this compound Membrane_Prep->Incubation_B Filtration_B Filter & Wash Incubation_B->Filtration_B Counting_B Scintillation Counting Filtration_B->Counting_B Analysis_B Calculate Ki Counting_B->Analysis_B Cell_Culture Culture Receptor- Expressing Cells Dye_Loading Load with Calcium Dye Cell_Culture->Dye_Loading Compound_Addition Add this compound Dye_Loading->Compound_Addition Measurement Measure Fluorescence (Kinetic Read) Compound_Addition->Measurement Analysis_F Calculate EC50 Measurement->Analysis_F

References

Validating the Specificity of Suberyldicholine for Nicotinic Acetylcholine Receptor (nAChR) Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of suberyldicholine's specificity for various nicotinic acetylcholine receptor (nAChR) subtypes. Due to the limited availability of comprehensive comparative data for this compound across a wide range of nAChR subtypes, this document summarizes the available information and draws comparisons with the well-characterized nAChR agonists, acetylcholine and epibatidine. This guide aims to highlight the current state of knowledge and identify areas where further research is needed to fully elucidate the subtype selectivity of this compound.

Comparative Analysis of Ligand Specificity

The following tables summarize the available quantitative data for the binding affinity (Ki) and functional potency (EC50) of this compound, acetylcholine, and epibatidine for various nAChR subtypes. It is important to note that the data for this compound is sparse, particularly for neuronal subtypes. The presented values are compiled from various sources and may not be directly comparable due to different experimental conditions.

Table 1: Comparative Binding Affinity (Ki) of nAChR Ligands

nAChR SubtypeThis compound (nM)Acetylcholine (nM)Epibatidine (nM)
Muscle-type (α1)₂βγδ Data not available~30~5000
Neuronal α3β4 Data not available~150~0.6
Neuronal α4β2 Data not availableData not available~0.02 (high affinity), ~5 (low affinity)[1]
Neuronal α7 Data not availableData not available~600

Note: The specific subunit composition of native receptors can vary, denoted by the asterisk (). Data for this compound is notably absent in readily available literature for direct comparison.*

Table 2: Comparative Functional Potency (EC50) of nAChR Ligands

nAChR SubtypeThis compound (µM)Acetylcholine (µM)Epibatidine (nM)
Muscle-type (Torpedo) ~0.1~1~1600
Neuronal α3β4 Data not available~1Data not available
Neuronal α4β2 Data not available~1-100 (isoform dependent)[2]Data not available
Neuronal α7 Data not available~100-1000~2000

Note: The EC50 values can vary significantly based on the expression system and specific assay conditions.

Experimental Protocols

The characterization of ligand specificity for nAChR subtypes typically involves a combination of radioligand binding assays and functional assays.

1. Radioligand Binding Assays

These assays measure the affinity of a ligand for a specific receptor subtype. A common method is the competitive binding assay.

  • Principle: The ability of an unlabeled ligand (e.g., this compound) to displace a radiolabeled ligand with known affinity (e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin) from the receptor is measured.

  • Protocol Outline:

    • Membrane Preparation: Membranes from cells or tissues expressing the nAChR subtype of interest are prepared.

    • Incubation: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor ligand.

    • Separation: Bound and free radioligand are separated by rapid filtration.

    • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

    • Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) of the competitor ligand is then calculated using the Cheng-Prusoff equation.

2. Functional Assays

Functional assays measure the biological response elicited by a ligand upon binding to the receptor.

  • Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:

    • Principle: Oocytes are injected with cRNA encoding the desired nAChR subunits. The resulting ion channel activity in response to agonist application is measured as an electrical current.

    • Protocol Outline:

      • Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and injected with cRNA for the nAChR subunits of interest.

      • Electrophysiological Recording: After 2-7 days of expression, oocytes are voltage-clamped, and agonist-evoked currents are recorded in response to the application of varying concentrations of the ligand.

      • Data Analysis: Concentration-response curves are generated to determine the EC50 (concentration for half-maximal response) and the maximal efficacy of the agonist.

  • Patch-Clamp Electrophysiology in Mammalian Cells:

    • Principle: This technique allows for the recording of ion channel activity from a small patch of the cell membrane or the whole cell.

    • Protocol Outline:

      • Cell Culture and Transfection: Mammalian cell lines (e.g., HEK293) are transfected with plasmids encoding the nAChR subunits.

      • Recording: A glass micropipette forms a high-resistance seal with the cell membrane. The electrical current flowing through the ion channels in response to agonist application is recorded.

      • Data Analysis: Similar to TEVC, EC50 and efficacy are determined from concentration-response curves.

  • Calcium Imaging:

    • Principle: Many neuronal nAChRs are permeable to Ca²⁺. This assay measures the influx of Ca²⁺ upon receptor activation using a fluorescent calcium indicator.[3]

    • Protocol Outline:

      • Cell Loading: Cells expressing the nAChR subtype are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

      • Agonist Application: The ligand is applied to the cells.

      • Fluorescence Measurement: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence microscope or a plate reader.

      • Data Analysis: Concentration-response curves are generated to determine the EC50 of the ligand.

Signaling Pathways and Experimental Workflows

nAChR Signaling Pathways

Upon agonist binding, nAChRs, which are ligand-gated ion channels, undergo a conformational change that opens an intrinsic ion channel. This leads to the influx of cations (primarily Na⁺ and Ca²⁺) and subsequent depolarization of the cell membrane.[4] This initial event can trigger a cascade of downstream signaling pathways.

nAChR_Signaling cluster_membrane Cell Membrane nAChR nAChR Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Opens Channel Agonist Agonist (e.g., this compound) Agonist->nAChR Binds Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signal Increased [Ca2+]i Ion_Influx->Ca_Signal Direct Ca2+ Permeation (e.g., α7) VGCC Voltage-Gated Ca2+ Channels Depolarization->VGCC Activates VGCC->Ca_Signal Ca2+ Influx Downstream Downstream Signaling Cascades (e.g., MAPK, PI3K/Akt) Ca_Signal->Downstream Activates Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) Downstream->Response

nAChR signaling cascade.

Experimental Workflow for nAChR Subtype Specificity Validation

The following diagram illustrates a typical workflow for assessing the specificity of a compound like this compound for different nAChR subtypes.

Experimental_Workflow start Start: Synthesize/Obtain This compound subtypes Test across a panel of nAChR subtypes (e.g., α1β1δγ, α3β4, α4β2, α7) start->subtypes binding Radioligand Binding Assays (Determine Ki) data_analysis Data Analysis and Comparison binding->data_analysis functional Functional Assays (Determine EC50 & Efficacy) functional->data_analysis subtypes->binding subtypes->functional conclusion Conclusion on Subtype Specificity data_analysis->conclusion

Workflow for nAChR specificity.

Conclusion

The available data on the specificity of this compound for various nAChR subtypes is limited, especially concerning neuronal receptors. While it is a known potent agonist at the muscle-type nAChR found in the Torpedo electric organ, its activity profile across the diverse family of neuronal nAChRs remains largely uncharacterized. To rigorously validate its specificity, comprehensive studies employing standardized radioligand binding and functional assays across a wide panel of nAChR subtypes are required. Such studies would be invaluable for the research community, providing essential data for the use of this compound as a pharmacological tool and for the development of novel subtype-selective nAChR ligands.

References

Reproducibility of Suberyldicholine's Effects: A Comparative Analysis of Published Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published experimental data on the effects of Suberyldicholine, a nicotinic acetylcholine receptor (nAChR) agonist. The objective is to assess the reproducibility of its pharmacological effects across different studies, model systems, and experimental conditions. This document summarizes quantitative data in structured tables, details the experimental protocols employed in key studies, and visualizes the proposed mechanism of action.

Summary of Quantitative Data

The following tables summarize the key quantitative findings on the effects of this compound from various published studies. These data provide a basis for comparing its binding affinity, potency, efficacy, and channel-blocking properties across different experimental preparations.

Table 1: Binding Affinity of this compound at Nicotinic Acetylcholine Receptors

Receptor SourceRadioligandMethodDissociation Constant (Kd/Ki)Reference
Torpedo californica electric organ[³H]-SuberyldicholineEquilibrium Binding~15 nM (Kd)Jonsson et al., 2006
Torpedo californica electric organ[³H]-AcetylcholineCompetition AssayHigh Affinity (similar to this compound)Jonsson et al., 2006
Frog Neuromuscular JunctionN/AQuantitative Ionophoresis18 µM (K, apparent)Dreyer et al., 1978[1]
Frog Neuromuscular Junction (Open Channel)N/ASingle-Channel Recording~6 µM (Equilibrium Constant)Ogden & Colquhoun, 1985

Table 2: Agonist and Channel Blocking Properties of this compound

PreparationParameterValueExperimental ConditionsReference
Frog Neuromuscular JunctionEfficacy (Probability of channel opening)High (>0.9)Single-channel recordingOgden & Colquhoun, 1983
Frog Neuromuscular JunctionMean channel blockage duration~5 ms-105 mV membrane potentialOgden & Colquhoun, 1985
Human α4β2 nAChRs (SH-EP1 cells)EfficacyPartial Agonist⁸⁶Rb⁺ efflux assayHarvey et al., 1996
Torpedo californica membrane vesiclesEfficacyPartial Agonist (~45% of ACh max response)Rapid ion fluxJonsson et al., 2006
Torpedo californica membrane vesiclesPotency (EC₅₀)~3.4 µMRapid ion fluxJonsson et al., 2006
Rat AtriaRate constant of hydrolysis (k₋₁)0.059 min⁻¹Isolated perfused atriaDoležal & Tuček, 1983
Rat AtriaApparent dissociation constant (Kₐ)0.22 µmol/lIsolated perfused atriaDoležal & Tuček, 1983

Detailed Experimental Protocols

A consistent finding across multiple studies is that this compound acts as a potent agonist at the nicotinic acetylcholine receptor, and in some preparations, also exhibits channel-blocking properties at higher concentrations. The quantitative values for its affinity and efficacy, however, vary depending on the experimental model and techniques used.

The seminal work by Ogden and Colquhoun (1985) at the frog neuromuscular junction utilized single-channel patch-clamp recording. This technique allowed for the direct observation of the opening and closing of individual nAChR channels in the presence of this compound. By analyzing the durations of open and closed states, as well as flickering events within open states, they were able to quantify the kinetics of both channel activation and open-channel block. Their experiments were conducted on adult frog muscle fibers at a controlled temperature and membrane potential.

In contrast, Jonsson and colleagues (2006) investigated the binding of this compound to nAChRs from the electric organ of Torpedo californica , a tissue exceptionally rich in these receptors. They employed equilibrium binding assays with radiolabeled this compound ([³H]-suberyldicholine) to determine its dissociation constant (Kd). Functional studies in this work were performed using rapid ion flux assays with Torpedo membrane vesicles, which provided a measure of the potency (EC₅₀) and efficacy of this compound in a cell-free system.

Dreyer and colleagues (1978) , also using the frog neuromuscular junction , employed quantitative ionophoresis to apply known concentrations of this compound to the end-plate while recording the resulting conductance changes under voltage-clamp. This method allowed for the determination of a dose-response relationship and an apparent dissociation constant.

The study by Harvey and colleagues (1996) provides valuable data on the effects of this compound on a human nAChR subtype (α4β2) heterologously expressed in a human epithelial cell line (SH-EP1). The functional properties were assessed using a ⁸⁶Rb⁺ efflux assay, a common method for measuring the activity of ion channels that are permeable to potassium and other cations. This study is significant as it provides insight into the action of this compound on a specific human neuronal nAChR subtype.

Finally, the work of Doležal and Tuček (1983) in isolated rat atria provides a different physiological context. They investigated the kinetics of this compound by measuring its rate of hydrolysis and its effects on atrial preparations, offering insights into its stability and potency in a mammalian cardiac tissue.

Visualization of this compound's Mechanism of Action

The following diagrams illustrate the proposed mechanism of action of this compound at the nicotinic acetylcholine receptor and a generalized experimental workflow for its characterization.

Suberyldicholine_Mechanism cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) Receptor_Closed Closed State Receptor_Open Open State Receptor_Closed->Receptor_Open Channel Opens Receptor_Open->Receptor_Closed Channel Closes Receptor_Blocked Blocked State Receptor_Open->Receptor_Blocked Blocks Open Channel Ion_Influx Ion Influx (Depolarization) Receptor_Open->Ion_Influx Na⁺, Ca²⁺ influx Receptor_Blocked->Receptor_Open Unblocks This compound This compound This compound->Receptor_Closed Binds (Agonist)

Caption: Mechanism of this compound at the nAChR.

The diagram above illustrates the dual action of this compound. As an agonist, it binds to the closed nAChR, causing it to open and allow ion influx, leading to membrane depolarization. Subsequently, a second molecule of this compound can enter the open channel, physically occluding it and causing a non-conducting "blocked" state.

Experimental_Workflow cluster_prep Biological Preparation cluster_methods Experimental Methods cluster_data Data Analysis Tissue Tissue/Cell Culture (e.g., Frog NMJ, Rat Atria, Cell Line) Binding Binding Assays (Radioligand Competition) Tissue->Binding Electro Electrophysiology (Patch-Clamp, Voltage-Clamp) Tissue->Electro Flux Ion Flux Assays (e.g., ⁸⁶Rb⁺ Efflux) Tissue->Flux Affinity Affinity (Kd, Ki) Binding->Affinity Efficacy Efficacy (Max Response) Electro->Efficacy Potency Potency (EC₅₀) Electro->Potency Kinetics Kinetics (Block Duration) Electro->Kinetics Flux->Efficacy Flux->Potency

Caption: Generalized experimental workflow.

This workflow outlines the common experimental approaches used to characterize the pharmacological properties of compounds like this compound, from the initial biological preparation to the final data analysis.

Discussion on Reproducibility

The available literature on this compound, while not extensive, shows a reasonable degree of consistency in its fundamental mechanism of action as a nicotinic agonist. Across different model systems, from the frog neuromuscular junction to human recombinant receptors, this compound is consistently reported to activate nAChRs.

However, there are notable quantitative differences in its reported affinity and efficacy. For instance, the binding affinity determined in the Torpedo electric organ preparation (in the nanomolar range) is significantly higher than the apparent dissociation constant measured at the frog neuromuscular junction (in the micromolar range). These discrepancies are likely attributable to the different species, receptor subtypes, and experimental methodologies employed. The Torpedo receptor preparation is a densely packed, homogenous population, which may favor higher affinity measurements in binding assays compared to the more complex physiological environment of the neuromuscular junction.

The characterization of this compound as a partial agonist in some preparations (human α4β2 receptors and Torpedo vesicles) contrasts with its description as a high-efficacy agonist at the frog neuromuscular junction. This highlights the importance of the specific nAChR subunit composition in determining the functional outcome of agonist binding.

The open-channel blocking effect of this compound has been primarily characterized in detail at the frog neuromuscular junction. While this phenomenon is a key feature of its action in this model system, more studies would be needed to confirm if it occurs with similar kinetics at mammalian or human nAChRs.

References

Comparative Analysis of Suberyldicholine's Channel Blocking Properties at the Nicotinic Acetylcholine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the channel blocking properties of Suberyldicholine in comparison to its alternatives, supported by experimental data and detailed methodologies.

This compound, also known as suxamethonium, is a depolarizing neuromuscular blocking agent widely utilized in clinical settings for its rapid onset and short duration of action. Its primary mechanism involves acting as an agonist at the nicotinic acetylcholine receptor (nAChR) on the motor endplate. This initial agonism leads to depolarization of the muscle membrane, causing transient fasciculations, followed by a state of flaccid paralysis. This paralysis is a result of the persistent depolarization, which inactivates voltage-gated sodium channels and desensitizes the nAChRs to subsequent acetylcholine stimulation.

Beyond its well-documented agonistic activity, this compound also exhibits channel-blocking properties, contributing to its overall neuromuscular blockade. This guide provides a comparative study of these channel-blocking properties, contrasting this compound with commonly used non-depolarizing neuromuscular blocking agents such as pancuronium, rocuronium, and vecuronium.

Quantitative Comparison of Neuromuscular Blocking Agents

The following table summarizes key quantitative parameters for this compound and its non-depolarizing alternatives. These values, obtained from various electrophysiological and clinical studies, provide a basis for comparing their potency, speed of onset, and duration of action.

CompoundMechanism of ActionPotency (ED95, mg/kg)Onset of Action (s)Duration of Action (min)IC50 / Ki (nM)
This compound Depolarizing Blocker (Agonist followed by channel block and desensitization)~0.330-60[1]5-10Equilibrium constant for open channel block: ~200,000 nM[2]
Pancuronium Non-depolarizing Blocker (Competitive Antagonist)~0.07120-18060-90IC50: 5.5 ± 0.5[3]
Rocuronium Non-depolarizing Blocker (Competitive Antagonist)~0.360-90[4]30-40IC50: ~22[5]
Vecuronium Non-depolarizing Blocker (Competitive Antagonist)~0.0590-12025-40IC50: ~15-40[5][6]

Note: ED95 (Effective Dose 95) is the dose required to produce a 95% depression of the first twitch of the train-of-four. IC50 and Ki values represent the concentration of the drug that inhibits 50% of the receptor function or binding, respectively, and are typically determined in in-vitro experiments. The significantly higher equilibrium constant for this compound's open channel block reflects its lower potency as a direct blocker compared to the competitive antagonists.

Side Effect Profiles: A Comparative Overview

The differing mechanisms of action between this compound and non-depolarizing blockers lead to distinct side effect profiles.

FeatureThis compoundNon-depolarizing Blockers (Pancuronium, Rocuronium, Vecuronium)
Initial Muscle Fasciculations Present, due to initial depolarization.[7]Absent.
Postoperative Muscle Pain Common, associated with fasciculations.[8]Less common.
Hyperkalemia Risk Significant, due to potassium efflux from muscle cells during depolarization. This is a major concern in patients with burns, nerve damage, or certain neuromuscular diseases.[1][7]Minimal.
Malignant Hyperthermia Trigger A known trigger in susceptible individuals.[1]Not a trigger.
Histamine Release Minimal.Can occur, particularly with atracurium and mivacurium (not detailed here), but less so with the aminosteroid compounds (pancuronium, rocuronium, vecuronium).
Cardiovascular Effects Can cause bradycardia (due to muscarinic receptor stimulation) or tachycardia and hypertension (due to sympathetic ganglia stimulation).[1]Pancuronium can cause tachycardia due to vagolytic effects. Rocuronium and vecuronium have minimal cardiovascular effects.[4]
Reversal Spontaneous and rapid, due to hydrolysis by plasma cholinesterase.[7]Requires reversal agents like acetylcholinesterase inhibitors (e.g., neostigmine) or specific binding agents (e.g., sugammadex for rocuronium and vecuronium).

Experimental Protocols

The characterization of the channel blocking properties of these agents relies on sophisticated electrophysiological techniques.

Patch-Clamp Electrophysiology for Single-Channel Recording

This technique allows for the direct observation of the opening and closing of individual ion channels.

Objective: To measure the effect of this compound and its alternatives on the conductance and gating kinetics of single nAChR channels.

Methodology:

  • Cell Preparation: A suitable cell line expressing the desired nAChR subtype (e.g., HEK293 cells transfected with nAChR subunit cDNAs) or primary cells like muscle fibers are cultured on coverslips.

  • Pipette Preparation: A glass micropipette with a tip diameter of approximately 1 µm is fabricated and fire-polished. The pipette is filled with an internal solution that mimics the intracellular ionic composition and contains the agonist (e.g., acetylcholine).

  • Seal Formation: The micropipette is pressed against the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the membrane. This isolates a small patch of the membrane containing one or a few ion channels.

  • Recording Configuration: The recording can be performed in the "cell-attached" mode, where the cell remains intact, or in the "outside-out" mode, where the patch of the membrane is excised with the extracellular side facing the bath solution. The outside-out configuration is particularly useful for studying the effects of externally applied drugs.

  • Data Acquisition: A patch-clamp amplifier is used to clamp the voltage across the membrane patch and record the picoampere-level currents flowing through the ion channels as they open and close.

  • Drug Application: The channel blocker (this compound or a non-depolarizing agent) is applied to the bath solution in the outside-out configuration.

  • Data Analysis: The recorded single-channel currents are analyzed to determine changes in channel open probability, mean open time, and single-channel conductance in the presence of the blocking agent. For open-channel blockers, a characteristic "flickering" of the open channel is often observed.

Two-Electrode Voltage Clamp (TEVC) for Macroscopic Current Analysis

This technique is used to measure the total ionic current flowing through a large population of ion channels in a whole cell, typically a Xenopus oocyte expressing the receptor of interest.

Objective: To determine the concentration-dependent inhibition (IC50) of nAChR currents by neuromuscular blocking agents.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the subunits of the desired nAChR. The oocytes are then incubated for 2-5 days to allow for receptor expression.

  • Electrode Placement: The oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential (voltage electrode), and the other injects current into the oocyte (current electrode).

  • Voltage Clamp: A voltage-clamp amplifier is used to hold the oocyte's membrane potential at a fixed level (e.g., -70 mV).

  • Agonist and Antagonist Application: The oocyte is perfused with a solution containing a specific concentration of an nAChR agonist (e.g., acetylcholine) to elicit an inward current. To test the effect of a blocker, the oocyte is pre-incubated with the antagonist before the co-application of the agonist and antagonist.

  • Data Acquisition: The current required to maintain the clamped membrane potential is measured. The peak amplitude of the agonist-evoked current is recorded in the absence and presence of different concentrations of the blocking agent.

  • Data Analysis: The percentage of inhibition of the agonist-induced current is calculated for each concentration of the antagonist. A concentration-response curve is then plotted, and the IC50 value is determined by fitting the data to a suitable equation (e.g., the Hill equation).

Visualizing the Mechanisms of Action and Experimental Workflows

Signaling Pathway at the Neuromuscular Junction

The following diagram illustrates the signaling cascade initiated by acetylcholine at the neuromuscular junction and the points of intervention for depolarizing and non-depolarizing blockers.

nAChR_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle) cluster_drugs Pharmacological Intervention AP Action Potential Ca_channel Voltage-gated Ca2+ Channel AP->Ca_channel opens Vesicle Synaptic Vesicle (containing ACh) Ca_channel->Vesicle triggers fusion ACh_release ACh Release Vesicle->ACh_release ACh ACh ACh_release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR binds Na_K_channel Na+/K+ Channel Opening nAChR->Na_K_channel EPP End Plate Potential (EPP) Na_K_channel->EPP generates Muscle_AP Muscle Action Potential EPP->Muscle_AP triggers Contraction Muscle Contraction Muscle_AP->Contraction This compound This compound This compound->nAChR agonist, then blocks & desensitizes Non_depolarizing Non-depolarizing Blockers Non_depolarizing->nAChR competitive antagonist

Caption: nAChR signaling at the neuromuscular junction.

Experimental Workflow for IC50 Determination using Two-Electrode Voltage Clamp

This diagram outlines the key steps involved in determining the half-maximal inhibitory concentration (IC50) of a neuromuscular blocking agent.

TEVC_Workflow start Start oocyte_prep Oocyte Preparation (nAChR cRNA injection) start->oocyte_prep incubation Incubation (2-5 days for receptor expression) oocyte_prep->incubation tevc_setup Two-Electrode Voltage Clamp Setup incubation->tevc_setup agonist_app Apply Agonist (ACh) Record control current (I_control) tevc_setup->agonist_app antagonist_app Apply Antagonist + Agonist (at various concentrations) agonist_app->antagonist_app record_current Record inhibited current (I_inhibited) antagonist_app->record_current calc_inhibition Calculate % Inhibition ((I_control - I_inhibited) / I_control) * 100 record_current->calc_inhibition plot_curve Plot Concentration-Response Curve calc_inhibition->plot_curve fit_curve Fit Curve (e.g., Hill Equation) Determine IC50 plot_curve->fit_curve end End fit_curve->end

Caption: Workflow for IC50 determination using TEVC.

Logical Relationship in the Mechanism of Action of this compound

This diagram illustrates the sequential and dual nature of this compound's action on the nicotinic acetylcholine receptor.

Suberyldicholine_Mechanism This compound This compound Administration phase1 Phase I Block (Depolarizing) nAChR_binding Binds to nAChR (Agonist Action) This compound->nAChR_binding phase2 Phase II Block (Desensitizing) depolarization Persistent Depolarization of Motor Endplate nAChR_binding->depolarization channel_block Open Channel Block nAChR_binding->channel_block contributes to fasciculations Initial Muscle Fasciculations depolarization->fasciculations na_inactivation Inactivation of Voltage-Gated Na+ Channels depolarization->na_inactivation receptor_desensitization nAChR Desensitization depolarization->receptor_desensitization leads to paralysis Flaccid Paralysis na_inactivation->paralysis receptor_desensitization->paralysis channel_block->paralysis

Caption: Mechanism of action of this compound.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Suberyldicholine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

The proper disposal of Suberyldicholine, a quaternary ammonium compound, is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to its chemical nature as a succinate ester, this compound is susceptible to hydrolysis, particularly in alkaline conditions. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste, designed for researchers, scientists, and drug development professionals.

All laboratory personnel handling chemical waste must be familiar with and adhere to the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and any applicable local or institutional policies.[1][2][3][4]

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Disposal Procedures: Two Recommended Pathways

There are two primary pathways for the proper disposal of this compound waste: disposal through a certified hazardous waste contractor and chemical deactivation via alkaline hydrolysis. The appropriate method depends on the volume of waste, laboratory capabilities, and institutional policies.

Pathway 1: Disposal via Certified Hazardous Waste Contractor (Recommended for all quantities)

This is the most straightforward and universally compliant method for disposing of this compound waste.

Step-by-Step Protocol:

  • Segregation and Collection:

    • Collect all waste containing this compound (e.g., unused solutions, contaminated labware) in a dedicated, properly labeled, and chemically compatible waste container.

    • Do not mix this compound waste with other incompatible chemical waste streams.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's hazardous waste management service.

  • Arranging for Pickup:

    • Contact your EHS department to schedule a pickup of the hazardous waste. They will ensure it is transported and disposed of by a licensed hazardous waste disposal company in accordance with all federal and local regulations.

Pathway 2: Chemical Deactivation via Alkaline Hydrolysis (For dilute aqueous solutions, subject to institutional approval)

This method utilizes the chemical instability of the ester linkages in this compound under alkaline conditions to hydrolyze it into less hazardous components: succinic acid and a choline derivative.

Important: This procedure should only be performed by trained personnel and with the explicit approval of your institution's EHS department. Some regulations may prohibit on-site treatment of hazardous waste without a specific permit.[5]

Experimental Protocol for Alkaline Hydrolysis:

  • Preparation:

    • Work in a chemical fume hood.

    • Prepare a dilute aqueous solution of the this compound waste.

    • Have a neutralizing agent (e.g., a dilute acid like hydrochloric acid or acetic acid) readily available.

  • Alkaline Treatment:

    • Slowly add a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the this compound solution while stirring.

    • Monitor the pH of the solution, aiming for a pH between 10 and 12.

  • Reaction Time:

    • Allow the solution to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis. The required time may vary depending on the concentration of this compound.

  • Neutralization:

    • After the reaction period, carefully neutralize the solution to a pH between 6 and 8 by slowly adding a dilute acid.

  • Final Disposal:

    • Once neutralized, the resulting solution may be permissible for drain disposal, depending on local regulations and the final concentration of the hydrolysis products. Always confirm with your EHS department before disposing of any treated chemical waste down the drain.

Data Presentation

Due to the limited availability of specific quantitative data for this compound disposal, the following table summarizes the key parameters for the recommended disposal methods in a qualitative manner.

ParameterDisposal via Certified ContractorChemical Deactivation (Alkaline Hydrolysis)
Waste Type All forms (solid, liquid, contaminated materials)Dilute aqueous solutions
Regulatory Compliance High (universally accepted)Requires institutional approval and may be subject to additional regulations
Personnel Expertise Basic hazardous waste handlingRequires trained personnel with knowledge of chemical reactions
Disposal Timeframe Dependent on waste pickup scheduleMinimum 24 hours for reaction, plus neutralization time
Relative Cost Higher (service fees)Lower (reagent costs)
Safety Considerations Standard hazardous waste handlingHandling of strong bases and acids, potential for exothermic reactions

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

Suberyldicholine_Disposal_Workflow start This compound Waste Generated decision1 Is on-site chemical deactivation permitted by institutional policy? start->decision1 path1_collect Collect waste in a labeled, compatible container decision1->path1_collect No path2_check Is the waste a dilute aqueous solution? decision1->path2_check Yes path1_store Store in designated satellite accumulation area path1_collect->path1_store path1_contact Contact EHS for pickup by certified hazardous waste contractor path1_store->path1_contact path1_end Compliant Disposal path1_contact->path1_end path2_check->path1_collect No path2_hydrolysis Perform Alkaline Hydrolysis (add base to pH 10-12, stir for 24h) path2_check->path2_hydrolysis Yes path2_neutralize Neutralize solution to pH 6-8 path2_hydrolysis->path2_neutralize path2_consult Consult EHS for final disposal of treated waste path2_neutralize->path2_consult path2_end Compliant Disposal path2_consult->path2_end

Caption: Decision workflow for this compound waste disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Suberyldicholine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Suberyldicholine, a potent neuromuscular blocking agent. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment. This guide will serve as your preferred resource for operational, safety, and disposal protocols related to this compound, fostering a culture of safety and trust in your critical research endeavors.

Personal Protective Equipment (PPE): Your First Line of Defense

The primary route of exposure to this compound in a laboratory setting is through direct contact with the skin or eyes, and inhalation of aerosolized particles. Therefore, a comprehensive PPE strategy is mandatory.

Minimum PPE Requirements

All personnel handling this compound must wear the following personal protective equipment:

  • Eye and Face Protection: Chemical safety goggles are required at all times. A face shield should be worn in situations where splashing is a possibility.

  • Body Protection: A fully fastened laboratory coat must be worn. For procedures with a high risk of contamination, a disposable gown is recommended.

  • Respiratory Protection: For procedures that may generate aerosols or dusts, a NIOSH-approved respirator with an appropriate cartridge is required.[6] The specific type of respirator should be determined by a formal risk assessment.

Quantitative Data on Personal Protective Equipment

While specific permeation data for this compound is limited, the following table provides general guidance on the selection of chemical-resistant gloves. It is imperative to inspect gloves for any signs of degradation or puncture before and during use.

Glove Material General Chemical Resistance Suitability for this compound Handling
Nitrile Good resistance to a wide range of chemicals, including oils, greases, and some solvents.[4]Recommended for incidental contact and general laboratory use.
Neoprene Excellent resistance to acids, bases, oils, and some organic solvents.[4]A suitable alternative to nitrile, offering good all-around protection.
Butyl Rubber High permeation resistance to gases and vapors, as well as many toxic chemicals.[4]Recommended for handling highly concentrated solutions or during spill cleanup.
Latex Good for aqueous solutions but poor for many organic solvents.[4]Not recommended due to the potential for allergic reactions and limited chemical resistance.[4]

Operational Plans: Safe Handling from Receipt to Disposal

A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following workflow outlines the key steps for safe handling.

This compound Handling Workflow cluster_receipt Receiving and Storage cluster_preparation Preparation cluster_handling Experimental Handling cluster_disposal Waste Disposal Receipt Receive and Inspect Package Storage Store in a Secure, Designated, and Ventilated Area Receipt->Storage Preparation Prepare Solutions in a Fume Hood or Isolator Receipt->Preparation Transfer to Lab Weighing Weigh Solids in a Vented Balance Safety Enclosure Preparation->Weighing Handling Conduct Experiments in a Designated Area Preparation->Handling Prepared Material Transport Use Secondary Containment for Transport Handling->Transport Waste Dispose of Contaminated Materials as Hazardous Waste Handling->Waste Post-Experiment Decontamination Decontaminate Work Surfaces Waste->Decontamination

Caption: Workflow for the safe handling of this compound.

Experimental Protocols: Step-by-Step Guidance

Adherence to detailed experimental protocols is paramount when working with potent compounds like this compound.

Protocol for Preparing a this compound Solution
  • Preparation: Don all required PPE as outlined above.

  • Engineering Controls: Perform all manipulations within a certified chemical fume hood or a containment isolator.[7] Ensure the ventilation is functioning correctly.

  • Weighing: If working with solid this compound, use a vented balance safety enclosure to weigh the required amount.

  • Dissolving: Slowly add the weighed this compound to the solvent in a suitable container. Avoid splashing.

  • Labeling: Clearly label the container with the compound name, concentration, date, and your initials.

  • Storage: Store the prepared solution in a secure, designated, and well-ventilated area away from incompatible materials.

  • Decontamination: Thoroughly decontaminate all surfaces and equipment used in the preparation process.

Disposal Plans: Ensuring a Safe and Compliant Waste Stream

All materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, disposable lab coats, bench paper, and other solid materials should be placed in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a clearly labeled, leak-proof hazardous waste container.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

  • Disposal Procedures: Follow your institution's specific guidelines for the disposal of hazardous chemical waste. Do not pour this compound waste down the drain.

Emergency Procedures: Spill and Exposure Response

Immediate and correct response to a spill or exposure is critical.

Spill Response

The following diagram outlines the immediate actions to take in the event of a this compound spill.

This compound Spill Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Colleagues and Supervisor Evacuate->Alert PPE Don Appropriate PPE (if safe to do so) Alert->PPE Contain Contain the Spill with Absorbent Material PPE->Contain Clean Clean the Spill Area Following Protocol Contain->Clean Dispose Dispose of Contaminated Materials as Hazardous Waste Clean->Dispose Report Report the Incident Dispose->Report

Caption: Immediate actions for a this compound spill.

Detailed Spill Cleanup Protocol
  • Evacuate and Alert: Immediately evacuate the affected area and alert your supervisor and colleagues.

  • Secure the Area: Prevent entry into the spill area.

  • Assess the Spill: From a safe distance, determine the extent of the spill. For large spills, contact your institution's emergency response team.

  • Don PPE: If the spill is small and you are trained to handle it, don the appropriate PPE, including a respirator, chemical-resistant gloves, and a disposable gown.

  • Containment: Cover the spill with an absorbent material, starting from the outside and working inwards.

  • Neutralization (if applicable): Consult safety data sheets for any specific neutralization procedures.

  • Cleanup: Carefully collect the absorbent material and place it in a labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with an appropriate cleaning solution, followed by a water rinse.

  • Disposal: Dispose of all contaminated materials as hazardous waste.

  • Reporting: Complete an incident report as per your institution's policy.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

By strictly adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues, ensuring the integrity and success of your scientific endeavors.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.